molecular formula C12H26O2 B1670022 1,1-Dimethoxydecane CAS No. 7779-41-1

1,1-Dimethoxydecane

Cat. No.: B1670022
CAS No.: 7779-41-1
M. Wt: 202.33 g/mol
InChI Key: NCRNCSZWOOYBQF-UHFFFAOYSA-N
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Description

1, 1-Dimethoxydecane, also known as decylaldehyde dma or fema 2363, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxydecane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxydecane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxydecane has a citrus, green, and herbal taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethoxydecane
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InChI

InChI=1S/C12H26O2/c1-4-5-6-7-8-9-10-11-12(13-2)14-3/h12H,4-11H2,1-3H3
Source PubChem
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InChI Key

NCRNCSZWOOYBQF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
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DSSTOX Substance ID

DTXSID3064803
Record name Decane, 1,1-dimethoxy-
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Molecular Weight

202.33 g/mol
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Physical Description

colourless liquid with a herbaceous, green, citrus-floral odour
Record name Decanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

218.00 °C. @ 760.00 mm Hg
Record name 1,1-Dimethoxydecane
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Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1,1-Dimethoxydecane
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Record name Decanal dimethyl acetal
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/764/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.830-0.852
Record name Decanal dimethyl acetal
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CAS No.

7779-41-1
Record name 1,1-Dimethoxydecane
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Record name Decanal dimethyl acetal
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Record name Decane, 1,1-dimethoxy-
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Record name DECANAL DIMETHYL ACETAL
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Record name 1,1-Dimethoxydecane
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Foundational & Exploratory

1,1-Dimethoxydecane CAS 7779-41-1 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethoxydecane (CAS 7779-41-1)

Introduction: Unveiling this compound

This compound, also widely known by its synonym decanal dimethyl acetal, is an organic molecule classified as an acetal.[1] Acetals are geminal-diether derivatives of aldehydes or ketones, and in this case, this compound is the protective group equivalent of decanal. Structurally, it features a ten-carbon aliphatic chain attached to a carbon atom which is, in turn, bonded to two methoxy groups. This structure imparts a unique combination of stability and specific reactivity, making it a valuable compound in the fields of flavor, fragrance, and synthetic organic chemistry.

Identified as an aroma compound in fresh blackberries, its organoleptic profile is characterized by herbaceous, green, and citrus-floral notes with waxy undertones.[1][2] In the fragrance industry, it serves as a modifier for aldehydes in heavy floral and citrus compositions, lending a more refreshing character than its parent aldehyde, decanal.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed to equip researchers with the technical insights required for its effective application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data points are critical for predicting its behavior in various solvent systems, designing purification strategies, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 7779-41-1[3][4]
Molecular Formula C₁₂H₂₆O₂[3][4]
Molecular Weight 202.33 g/mol [4][5]
Appearance Colorless liquid/oil[2][6]
Odor Waxy, herbaceous, green, citrus-floral[2][6]
Boiling Point 218 °C (lit.)[2]
Density 0.83 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.424 (lit.)[2]
Flash Point 92.78 °C (199.00 °F)[2][7]
Solubility Insoluble in water; Soluble in alcohols and oils[2][8]
LogP (Octanol/Water) 4.1 - 4.33[1][2]

Synthesis of this compound: The Acetalization of Decanal

The most direct and common method for preparing this compound is through the acid-catalyzed acetalization of decanal with methanol.[2] This reaction is a cornerstone of carbonyl chemistry, involving the protection of an aldehyde functional group.

Causality of Experimental Design

The reaction mechanism involves the protonation of the decanal carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. A subsequent series of proton transfers and the elimination of a water molecule, followed by the attack of a second methanol molecule, yields the stable acetal. The removal of water is critical as it drives the equilibrium towards the product, in accordance with Le Châtelier's principle. Anhydrous conditions and the use of a dehydrating agent or a Dean-Stark apparatus are therefore essential for achieving high yields.

G cluster_0 Reaction Workflow reagents Decanal + Methanol (Excess) catalyst Acid Catalyst (e.g., p-TSA) protonation Protonated Decanal (Activated Carbonyl) reagents->protonation H⁺ conditions Anhydrous Solvent (e.g., Toluene) Heat (Reflux) Water Removal (Dean-Stark) product This compound hemiacetal Hemiacetal Intermediate protonation->hemiacetal + CH₃OH - H⁺ carbocation Oxocarbenium Ion (Resonance Stabilized) hemiacetal->carbocation + H⁺ - H₂O carbocation->product + CH₃OH - H⁺

Fig 1. Synthesis workflow for this compound.
Experimental Protocol: Synthesis
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add decanal (1.0 eq.), excess methanol (3-5 eq.), and a suitable anhydrous solvent such as toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or an acidic resin (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer accumulates.

  • Workup: Cool the reaction mixture to room temperature. Quench the catalyst by washing with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound. Purity should be confirmed via spectroscopic methods.

Chemical Reactivity: The Stability and Deprotection of an Acetal

Acetals are valued for their stability under neutral and basic conditions, making them excellent protecting groups for aldehydes. However, this stability is pH-dependent. The primary reactivity pathway for this compound is its hydrolysis back to the parent aldehyde (decanal) and alcohol (methanol) under aqueous acidic conditions.

Mechanism of Acidic Hydrolysis

The hydrolysis mechanism is the microscopic reverse of the acetal formation. It is initiated by the protonation of one of the acetal's oxygen atoms, followed by the elimination of a methanol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and a final deprotonation step yields the hemiacetal, which rapidly decomposes to decanal and a second molecule of methanol.

G cluster_0 Hydrolysis Pathway acetal This compound acid Aqueous Acid (H₃O⁺) protonated_acetal Protonated Acetal acetal->protonated_acetal + H⁺ products Decanal + Methanol carbocation Oxocarbenium Ion protonated_acetal->carbocation - CH₃OH protonated_hemiacetal Protonated Hemiacetal carbocation->protonated_hemiacetal + H₂O hemiacetal Hemiacetal Intermediate protonated_hemiacetal->hemiacetal - H⁺ hemiacetal->products Spontaneous

Fig 2. Acid-catalyzed hydrolysis of this compound.

This predictable reactivity is fundamental to its use in multi-step syntheses where the aldehyde functionality must be masked during reactions under basic or nucleophilic conditions and then regenerated in a final acidic step.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The combination of NMR, IR, and Mass Spectrometry provides a self-validating system where each technique offers complementary structural information.

G cluster_workflow Analytical Workflow sample Purified Sample of This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (EI-MS) sample->ms structure Confirm Structure & Purity nmr->structure Carbon Skeleton Proton Environment ir->structure Functional Groups (C-O bonds) ms->structure Molecular Weight Fragmentation

Fig 3. Workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR Predicted Data:

    • ~3.31 ppm (singlet, 6H): Two equivalent methoxy groups (-OCH₃).

    • ~4.35 ppm (triplet, 1H): The methine proton (-CH(OCH₃)₂) coupled to the adjacent CH₂ group.

    • ~1.58 ppm (multiplet, 2H): The CH₂ group adjacent to the acetal carbon.

    • ~1.26 ppm (broad multiplet, 14H): The remaining methylene (CH₂) groups of the decyl chain.

    • ~0.88 ppm (triplet, 3H): The terminal methyl (CH₃) group of the decyl chain.

  • ¹³C NMR Predicted Data:

    • ~104.5 ppm: The acetal carbon (-CH(OCH₃)₂).

    • ~52.5 ppm: The two equivalent methoxy carbons (-OCH₃).

    • ~22-34 ppm: A series of peaks corresponding to the ten carbons of the decyl chain.

    • ~14.1 ppm: The terminal methyl carbon of the decyl chain.

Infrared (IR) Spectroscopy
  • Protocol: Acquire a spectrum using a neat liquid sample on a salt plate (NaCl or KBr) or via an ATR accessory.

  • Expected Key Absorptions:

    • 2950-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations from the aliphatic chain and methoxy groups.

    • 1150-1050 cm⁻¹ (strong, broad): Characteristic C-O (acetal) stretching vibrations. The presence of multiple strong peaks in this region is indicative of the C-O-C-O-C system.

    • Absence of a strong peak at ~1725 cm⁻¹: Confirms the absence of the parent aldehyde's C=O group.

Mass Spectrometry (MS)
  • Protocol: Introduce the sample into a mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis, using Electron Ionization (EI).

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight, may be weak or absent in EI-MS.

    • M-31 Peak (m/z = 171): A very common and often prominent fragment corresponding to the loss of a methoxy radical (•OCH₃). This is a characteristic fragmentation for dimethyl acetals.

    • Base Peak (m/z = 75): The [CH(OCH₃)₂]⁺ fragment is typically the most stable and abundant ion (the base peak), providing a clear signature for the dimethyl acetal group.

    • Alkyl Chain Fragments: A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the decyl chain.

Applications and Industrial Relevance

The primary applications of this compound stem from its distinct organoleptic properties.

  • Fragrance Industry: It is used in perfume compositions, especially in floral bases like gardenia and tuberose, and to modify citrus top notes.[2] Its stability in slightly basic media (like soap) makes it a more robust fragrance component than the corresponding aldehyde.

  • Flavor Industry: It is used as a flavoring agent in food products to impart citrus, grape, and brandy notes.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[8]

Safety and Handling

  • Hazards: this compound is listed as a skin irritant.[2] When heated to decomposition, it can emit acrid smoke and irritating fumes.[2] It is considered a flammable liquid.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Recommended storage temperature is between 2-8°C.[2][6]

  • Transport: May be classified as a Dangerous Good for transport, which could incur additional shipping charges.[4]

References

  • PubChem. 1,1-dimethoxyethane | C4H10O2. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2015). One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology. [Link]

  • ResearchGate. (2020). Efficient Synthesis of 1,1-Dimethoxymethane from Methanol and Paraformaldehyde Catalyzed by a Molecularly defined Ni(II)-Complex. [Link]

  • U.S. Environmental Protection Agency. Decane, 1,1-dimethoxy- - Substance Details. [Link]

  • PubChem. 1,1-Dimethoxydodecane | C14H30O2. National Center for Biotechnology Information. [Link]

  • FooDB. (2019). Showing Compound this compound (FDB016329). [Link]

  • Cheméo. Chemical Properties of Decanal dimethyl acetal (CAS 7779-41-1). [Link]

  • The Good Scents Company. decanal dimethyl acetal, 7779-41-1. [Link]

  • NJ.gov. 1,1-DIMETHOXYETHANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

Sources

An In-depth Technical Guide to Decanal Dimethyl Acetal: Structure, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanal dimethyl acetal, systematically known as 1,1-dimethoxydecane, is an organic molecule of significant interest in both academic and industrial research. As an acetal derived from the long-chain aldehyde decanal, it serves as a valuable synthon and protecting group in complex organic synthesis. Its physicochemical properties also lend it to applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, characterization, and key applications of decanal dimethyl acetal, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of decanal dimethyl acetal is fundamental to its application in a laboratory setting.

Molecular Structure and Weight

Decanal dimethyl acetal is characterized by a ten-carbon aliphatic chain attached to a carbon atom which is, in turn, bonded to two methoxy groups (-OCH₃). This geminal diether functionality is the defining feature of an acetal. The molecule is achiral.

  • Chemical Formula: C₁₂H₂₆O₂[1][2]

  • Molecular Weight: 202.33 g/mol [1][2][3]

  • IUPAC Name: this compound[2]

  • CAS Number: 7779-41-1[2]

  • SMILES: CCCCCCCCCC(OC)OC[2]

The structure of decanal dimethyl acetal is depicted below:

Decanal dimethyl acetal 2D structure
Physicochemical Data

The physical and chemical properties of decanal dimethyl acetal are summarized in the table below. These properties are crucial for its handling, purification, and application in various reaction conditions.

PropertyValueSource(s)
Physical Description Colorless liquid with a herbaceous, green, citrus-floral odor.[2]
Boiling Point 218.0 °C at 760 mmHg[2]
Density 0.830 - 0.852 g/cm³[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[2][3]
Refractive Index 1.420 - 1.430[2]

Synthesis of Decanal Dimethyl Acetal

The primary route for the synthesis of decanal dimethyl acetal is the acid-catalyzed acetalization of decanal with methanol. This reaction is a reversible process, and thus, measures are typically taken to drive the equilibrium towards the product side.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol proceeds through a two-stage mechanism involving the initial formation of a hemiacetal, followed by the substitution of the hydroxyl group to form the acetal.

Acetalization Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack by Methanol cluster_2 Step 3: Deprotonation to Hemiacetal cluster_3 Step 4: Protonation of Hydroxyl Group cluster_4 Step 5: Elimination of Water cluster_5 Step 6: Nucleophilic Attack by Second Methanol cluster_6 Step 7: Deprotonation to Acetal Aldehyde Decanal (R-CHO) Protonated_Aldehyde Protonated Decanal Aldehyde->Protonated_Aldehyde H⁺ (from acid catalyst) H_plus H⁺ Methanol_1 Methanol (CH₃OH) Hemiacetal_intermediate Protonated Hemiacetal Methanol_1->Hemiacetal_intermediate Hemiacetal Hemiacetal Hemiacetal_intermediate->Hemiacetal -H⁺ Protonated_Hemiacetal_2 Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal_2 +H⁺ Oxocarbenium_ion Oxocarbenium Ion Protonated_Hemiacetal_2->Oxocarbenium_ion Water H₂O Protonated_Hemiacetal_2->Water Methanol_2 Methanol (CH₃OH) Protonated_Acetal Protonated Acetal Methanol_2->Protonated_Acetal Acetal Decanal Dimethyl Acetal Protonated_Acetal->Acetal -H⁺

Caption: Mechanism of Acid-Catalyzed Acetal Formation.

General Experimental Protocol

Materials:

  • Decanal

  • Methanol (anhydrous)

  • An acid catalyst (e.g., p-toluenesulfonic acid (PTSA), anhydrous HCl, or a Lewis acid like BF₃·OEt₂)

  • A dehydrating agent or method to remove water (e.g., Dean-Stark apparatus, trimethyl orthoformate)

  • Anhydrous sodium bicarbonate (NaHCO₃) or other suitable base for quenching

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add decanal and an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.01-0.05 molar equivalents of PTSA).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde. The removal of water via a Dean-Stark trap or the use of a chemical dehydrating agent will drive the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base, such as anhydrous sodium bicarbonate, to neutralize the acid catalyst.

  • Extraction: If necessary, add water to the mixture and extract the product with an organic solvent like diethyl ether.

  • Drying and Evaporation: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure decanal dimethyl acetal.

Causality Behind Experimental Choices:

  • Excess Methanol: Using an excess of methanol shifts the equilibrium towards the formation of the acetal, in accordance with Le Châtelier's principle.

  • Acid Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Removal of Water: The formation of water as a byproduct means the reaction is reversible. Removing water as it is formed is crucial for achieving a high yield of the acetal.

  • Anhydrous Conditions: The use of anhydrous reagents and glassware is important to prevent the hydrolysis of the acetal product back to the aldehyde, especially in the presence of the acid catalyst.

Spectroscopic Characterization

The structural elucidation of the synthesized decanal dimethyl acetal is confirmed through various spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of decanal dimethyl acetal is expected to show characteristic signals for the different types of protons in the molecule.

  • -CH(OCH₃)₂: A triplet around 4.3-4.5 ppm, integrating to one proton. The splitting is due to coupling with the adjacent CH₂ group.

  • -OCH₃: A sharp singlet around 3.3 ppm, integrating to six protons.

  • -CH₂- (adjacent to the acetal): A multiplet around 1.5-1.6 ppm, integrating to two protons.

  • -(CH₂)₇-: A broad multiplet in the range of 1.2-1.4 ppm, integrating to fourteen protons.

  • -CH₃ (terminal): A triplet around 0.8-0.9 ppm, integrating to three protons, due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • -C(OCH₃)₂: A signal in the range of 100-105 ppm.

  • -OCH₃: A signal around 52-54 ppm.

  • Aliphatic Chain Carbons: A series of signals in the aliphatic region (approximately 22-34 ppm).

  • Terminal -CH₃: A signal around 14 ppm.

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z = 202 may be weak or absent. The fragmentation pattern will be characteristic of acetals.

  • Loss of a Methoxy Group (-OCH₃): A prominent peak at m/z = 171 (M - 31).

  • Alpha-Cleavage: The most characteristic fragmentation of acetals is the cleavage of the C-C bond adjacent to the acetal carbon, leading to a resonance-stabilized oxonium ion. The major fragment is often observed at m/z = 75, corresponding to [CH(OCH₃)₂]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

  • C-H stretching (aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C-O stretching (acetal): Strong, characteristic bands in the region of 1050-1150 cm⁻¹.

  • Absence of C=O: Notably, the strong C=O stretching band of the starting aldehyde (around 1725 cm⁻¹) will be absent in the spectrum of the pure acetal.

Applications in Research and Drug Development

Decanal dimethyl acetal and other long-chain acetals have several important applications in organic synthesis and are of increasing interest in the field of drug development.

Protecting Group for Aldehydes

The most significant application of decanal dimethyl acetal formation in a synthetic context is the protection of the aldehyde functional group. Aldehydes are highly reactive towards a wide range of reagents, including nucleophiles and bases. By converting the aldehyde to a dimethyl acetal, its reactivity is masked, allowing for chemical transformations to be carried out on other parts of a complex molecule without affecting the aldehyde.

Key Features of Acetals as Protecting Groups:

  • Stability: Acetals are stable to strong bases, nucleophiles (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.

  • Orthogonality: The acetal protecting group can be selectively removed under acidic conditions, which often do not affect other common protecting groups. This orthogonality is a cornerstone of modern synthetic strategy.

Protecting Group Workflow Start Molecule with Aldehyde and other functional groups Protection Protection of Aldehyde (Acetal Formation) Start->Protection CH₃OH, H⁺ Reaction Reaction on other functional groups Protection->Reaction Reagents for other functional groups Deprotection Deprotection (Acetal Hydrolysis) Reaction->Deprotection H₃O⁺ Final_Product Final Product with Aldehyde Restored Deprotection->Final_Product

Sources

Technical Guide: Solubility and Stability Profile of 1,1-Dimethoxydecane in Pharmaceutical & Chemical Applications

[1]

Executive Summary

1,1-Dimethoxydecane (Decanal Dimethyl Acetal) is a lipophilic acetal widely utilized for its waxy, citrus-green olfactory profile and its utility as a hydrophobic intermediate.[1][2] In drug development and cosmetic formulation, its utility is defined by a high partition coefficient (

Physicochemical Architecture

To predict solubility behavior, one must first analyze the molecular moiety. This compound (

  • Lipophilic Tail (

    
    ):  Drives the high affinity for non-polar solvents via London Dispersion forces.
    
  • Acetal Head (

    
    ):  Provides limited polarity but is sterically hindered, preventing significant hydrogen bonding with water.
    
Table 1: Core Physicochemical Constants
PropertyValueSourceImplications for Formulation
Molecular Weight 202.33 g/mol PubChem [1]Low molecular weight facilitates membrane permeation.[1]
LogP (Octanol/Water) 4.1 – 4.33ChemicalBook [2], FoodB [3]Highly lipophilic; partitions preferentially into lipid bilayers.[1]
Water Solubility ~12 mg/L (25°C)TGSC [4]Effectively insoluble; requires co-solvents or surfactants.[1]
Boiling Point 218°CNIST [2]Low volatility; stable in high-temperature processing (if neutral pH).[1]
Density 0.83 g/mLChemicalBook [2]Floats on water; phase separation is easily visually verified.[1]

Solubility Thermodynamics: The Mechanism of Interaction

The solubility profile of this compound is governed by the Hydrophobic Effect .

Aqueous Insolubility

Dissolving this molecule in water requires the solvent to form a structured "cavity" around the hydrophobic decyl chain. This entropic penalty is too high for the weak dipole-dipole interactions of the methoxy groups to overcome. Consequently, water molecules reorient to maximize their own hydrogen bonding, expelling the acetal.

Organic Miscibility

In organic solvents (Ethanol, Hexane, Isopropyl Myristate), the energy cost of cavity formation is low. The solute-solvent interactions are dominated by Van der Waals forces, making it miscible in most non-polar to moderately polar solvents.[1]

Visualization: Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on polarity and stability.

SolubilityLogicStartSolvent Selection forThis compoundPolarityCheckCheck Solvent PolarityStart->PolarityCheckWaterAqueous (Water/Buffer)PolarityCheck->WaterHigh PolarityAlcoholAlcohols (Ethanol/IPA)PolarityCheck->AlcoholMedium PolarityNonPolarNon-Polar (Hexane/Oils)PolarityCheck->NonPolarLow PolarityResultWaterINSOLUBLE (<12 mg/L)Requires Surfactant (HLB 10-12)*Risk of Acid Hydrolysis*Water->ResultWaterResultAlcMISCIBLEIdeal for Stock SolutionsStable at Neutral pHAlcohol->ResultAlcResultOilMISCIBLEIdeal for Emulsions/DepotsNonPolar->ResultOil

Figure 1: Solvent selection logic based on polarity and thermodynamic compatibility.[1]

Stability Considerations: The Acid Lability Factor

While solubility is a physical hurdle, stability is a chemical one. Acetals are "masked" aldehydes. They are generally stable in basic and neutral conditions but are acid-labile .[1]

The Hydrolysis Pathway

In the presence of water and protons (

1

Implication for Drug Development:

  • Topical: Avoid using in formulations with Alpha Hydroxy Acids (AHAs) or Salicylic Acid unless encapsulated.

  • Oral: Will degrade in the stomach unless enterically coated.

HydrolysisAcetalThis compound(Lipophilic Acetal)HemiacetalHemiacetal Intermediate(Unstable)Acetal->Hemiacetal Protonation & CleavageAcid+ H3O+ (Acid Catalyst)Acid->HemiacetalProductsDecanal (Aldehyde) +2 MethanolHemiacetal->Products Hydrolysis

Figure 2: Acid-catalyzed hydrolysis pathway yielding the parent aldehyde and alcohol.[1]

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate solubility in a specific vehicle (e.g., a novel lipid carrier).

  • Preparation: Add excess this compound (approx. 50 mg) to 10 mL of the target solvent in a glass vial.

  • Equilibration: Seal tightly (Teflon-lined cap) and agitate at 25°C for 24 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved oil droplets.

  • Sampling: Carefully withdraw the supernatant.

    • Critical Step: If analyzing aqueous samples, adjust pH to 8.0 immediately with dilute NaOH to prevent hydrolysis during analysis.

  • Quantification: Analyze via GC-MS or HPLC-RI (Refractive Index).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (90:10) buffered to pH 7.5.

Protocol B: Formulation Compatibility Screening

For incorporating CAS 7779-41-1 into topical creams or oral lipid-based formulations.[1]

  • Solvent Selection: Choose a carrier solvent based on the target concentration.

    • Ethanol (96%): Soluble > 50% (w/w).

    • Mineral Oil: Soluble > 50% (w/w).

    • Propylene Glycol:[1] Sparingly soluble (Requires heating to 40°C).

  • Acid Value Check: Measure the pH of the base formulation.

    • Pass: pH > 6.0.[3]

    • Fail: pH < 5.5 (Risk of odor change due to Decanal formation).

  • Integration: Add this compound to the oil phase before emulsification.

  • Stress Testing: Incubate at 40°C for 4 weeks. Monitor for the appearance of Decanal (distinct orange-peel odor) using GC-Headspace.[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24513, Decanal dimethyl acetal. Retrieved October 26, 2023, from [Link]

  • FooDB.[4] (n.d.). Compound Summary: this compound.[1][2][4][5][6][7] Retrieved October 26, 2023, from [Link]

  • The Good Scents Company. (2023). Decanal dimethyl acetal information. Retrieved October 26, 2023, from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Context: General stability mechanisms of acetals).

1,1-Dimethoxydecane refractive index and density data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties of 1,1-Dimethoxydecane, focusing on refractive index and density. This document is structured for researchers and formulation scientists requiring high-precision data for quality control, thermodynamic modeling, and application development.[1]

Physicochemical Characterization & Thermodynamic Analysis

Executive Summary

This compound (CAS 7779-41-1), commonly known as Decanal Dimethyl Acetal, is a fatty aldehyde derivative widely utilized in the fragrance and flavor industry for its stability and waxy, citrus-green olfactory profile.[1][2][3] Unlike its parent aldehyde (Decanal), the acetal form offers superior resistance to oxidation and polymerization.[1]

This guide aggregates critical physical constants—specifically refractive index (


) and density (

)—and provides a thermodynamic validation of these values through Molar Refraction (

) calculations.[1] The data presented serves as a baseline for purity assessment and phase equilibrium modeling.[1]

Chemical Identity & Structural Context

Before analyzing physical properties, the structural parameters defining the molecule are established.[1] The acetal functionality (two methoxy groups attached to a terminal carbon) significantly alters the dipole moment and packing density compared to the parent aldehyde.[1]

ParameterData
IUPAC Name This compound
Common Synonyms Decanal dimethyl acetal; Decylaldehyde DMA; Aldehyde C-10 DMA
CAS Registry Number 7779-41-1
Molecular Formula

Molecular Weight 202.34 g/mol
SMILES CCCCCCCCCC(OC)OC
Appearance Colorless, clear liquid

Physical Properties Data

The following data aggregates values from standard industrial specifications (JECFA, TGSC) and literature sources. Note the distinction between Specific Gravity (SG) and Absolute Density (


) .[1]
Table 1: Refractive Index and Density Profile[1][5]
PropertyValue / RangeConditionsSource
Refractive Index (

)
1.420 – 1.430

nm, 20°C
JECFA [1], TGSC [2]
Refractive Index (

)
1.424

nm, 20°C
ChemicalBook [3]
Specific Gravity (

)
0.842 – 0.852 25°C (rel. to water)TGSC [2]
Density (

)
0.83 g/mL 25°CChemicalBook [3]
Boiling Point 218 °C760 mmHgNIST/TGSC [2]
Flash Point ~93 °C (199 °F)Closed CupTGSC [2]
Expert Insight: Temperature Dependence

For high-precision applications (e.g., sensor calibration or process engineering), linear interpolation is often insufficient.[1]

  • Refractive Index: Organic acetals typically exhibit a temperature coefficient (

    
    ) of approximately -0.00045 
    
    
    
    .[1] If measuring at 25°C, expect
    
    
    .[1]
  • Density: The coefficient of thermal expansion for similar fatty acetals suggests a density decrease of approximately 0.0008 g/mL per °C .[1]

Thermodynamic Validation: Molar Refraction

To validate the reliability of the reported physical data, we calculate the Molar Refraction (


) .[1] This parameter is additive and constitutive, allowing us to compare the experimental value (derived from Table 1 data) against the theoretical value (derived from atomic bond contributions). A close match indicates high data integrity and sample purity.[1]
The Lorentz-Lorenz Equation

[1]

Experimental Calculation: Using


 and 

(interpolated density):
  • 
    [1]
    
  • Refractive factor

    
    [1]
    
  • Molar Volume (

    
    ) 
    
    
    
    [1]
  • 
     [1]
    

Theoretical Calculation (Vogel's Bond Increments):

  • 12

    
     Carbon (
    
    
    
    ) =
    
    
    [1]
  • 26

    
     Hydrogen = 
    
    
    
    [1]
  • 2

    
     Oxygen (Ether/Acetal) = 
    
    
    
    [1]
  • 
     [1]
    

Experimental Methodologies

Reliable data acquisition requires strict adherence to temperature control and sample handling, particularly because acetals can hydrolyze in the presence of moisture and acid.[1]

Analytical Workflow

The following diagram outlines the critical path for characterizing this compound, ensuring data integrity (E-E-A-T principle).

G Sample Crude Sample Purification Distillation (Remove Decanal/MeOH) Sample->Purification QC_Check GC-FID Purity Check (>98%) Purification->QC_Check Prep Sample Conditioning (Desiccation) QC_Check->Prep Pass RI_Measure Abbe Refractometry (20°C ±0.02) Prep->RI_Measure Density_Measure Oscillating U-Tube (25°C ±0.01) Prep->Density_Measure Validation Lorentz-Lorenz Validation RI_Measure->Validation Density_Measure->Validation

Caption: Integrated workflow for physicochemical characterization, emphasizing purity verification prior to measurement.

Protocol Highlights
  • Purity Prerequisite: Ensure free aldehyde content is <0.5% (via oximation method or GC) as Decanal (

    
    ) has a higher refractive index and will skew results upward.[1]
    
  • Refractometry: Use a thermostated Abbe refractometer or digital refractometer. Calibration must be performed with water (

    
    ) and a standard like dodecane (
    
    
    
    ) which is structurally similar to the analyte.[1]
  • Densitometry: An oscillating U-tube densitometer is preferred over pycnometry for volatile acetals to prevent evaporation losses during equilibration.[1]

Synthesis & Formation Pathway

Understanding the synthesis is crucial for interpreting impurity profiles that affect density and RI.[1] The reaction is a reversible acid-catalyzed acetalization.[1]

Synthesis Reactants Decanal + 2 Methanol Intermediate Hemiacetal (Unstable) Reactants->Intermediate + H+ Catalyst Acid Catalyst (pTSA or Ion Exchange Resin) Product This compound + H2O Intermediate->Product - H2O (Equilibrium) Product->Reactants Hydrolysis (if wet)

Caption: Acid-catalyzed synthesis pathway. Water removal is critical to drive equilibrium toward the acetal product.[1]

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). Decanal dimethyl acetal - Specifications.[1][4][5] Online Edition: "Specifications for Flavourings".[1] [1]

  • The Good Scents Company. Decanal dimethyl acetal (CAS 7779-41-1) Material Safety and Data Sheet.[1][1]

  • ChemicalBook. this compound Product Properties and Safety Data.

  • PubChem. this compound (Compound CID 24513).[1][5] National Library of Medicine.[1] [1]

Sources

Stability of Long-Chain Acetals in Basic vs. Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Delivery Professionals

Executive Summary

In the landscape of targeted drug delivery, the acetal linkage serves as a critical "chemical fuse." Its differential stability—robust in basic and neutral environments but labile in acidic conditions—enables the design of smart carriers (liposomes, micelles, polymer conjugates) that release their payload specifically within the acidic tumor microenvironment (pH 6.5–6.[1]8) or endosomal compartments (pH 5.0–5.5).[2]

This guide provides a deep technical analysis of long-chain acetal stability. Unlike simple small-molecule acetals, long-chain acetals (often derived from fatty alcohols or hydrophobic aldehydes) introduce steric and solubility factors that alter hydrolytic kinetics. We explore the mechanistic underpinnings of this pH-sensitivity, provide a validated protocol for kinetic profiling, and analyze the implications for lipid-based drug delivery systems.

Mechanistic Foundation: The pH Dichotomy

The utility of acetals rests on a sharp contrast in reactivity governed by the availability of protons.

2.1. Basic and Neutral Stability: The "Locked" State

In basic or neutral media (pH


 7.4), long-chain acetals are kinetically inert.
  • Electronic Rationale: The acetal carbon is flanked by two oxygen atoms, rendering it electron-deficient but sterically shielded. Bases (nucleophiles) cannot easily attack this center due to the poor leaving group ability of alkoxides (

    
    ) without prior protonation.
    
  • Practical Implication: This stability allows for the chemical modification of other parts of a molecule (e.g., conjugation of targeting ligands) under basic conditions without compromising the linker.

2.2. Acid-Catalyzed Hydrolysis: The Trigger Mechanism

The hydrolysis of acetals is specific acid-catalyzed . The reaction proceeds through an


-like pathway involving a resonance-stabilized intermediate.

The Mechanism:

  • Protonation: Rapid, reversible protonation of an alkoxy oxygen.

  • Rate-Determining Step (RDS): Cleavage of the C-O bond to release an alcohol and form a highly reactive Oxocarbenium Ion .

  • Hydration: Nucleophilic attack by water.

  • Decomposition: Proton transfer and release of the second alcohol and the carbonyl compound.

Impact of "Long-Chain" Structure:

  • Hydrophobic Shielding: Long alkyl chains (e.g.,

    
    , 
    
    
    
    ) create a local hydrophobic microenvironment. This can slow hydrolysis by limiting the access of hydronium ions (
    
    
    ) to the acetal oxygen, effectively shifting the apparent
    
    
    of the protonation step.
  • Steric Hindrance: Bulky chains increase the energy barrier for the formation of the planar oxocarbenium intermediate.

Visualization: Acid-Catalyzed Hydrolysis Pathway

The following diagram details the stepwise mechanism, highlighting the critical oxocarbenium intermediate.

AcetalHydrolysis Acetal Long-Chain Acetal (Stable at pH 7.4) Protonated Protonated Intermediate Acetal->Protonated + H+ (Fast) Oxocarbenium Oxocarbenium Ion (Rate Determining Step) Protonated->Oxocarbenium - ROH (Slow) Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Products Aldehyde + 2x Long-Chain Alcohols Hemiacetal->Products + H+ / - ROH

Figure 1: Mechanism of acid-catalyzed acetal hydrolysis.[3] The formation of the oxocarbenium ion is the rate-limiting step, heavily influenced by the electronic and steric nature of the substituents.

Experimental Protocol: Kinetic Stability Profiling

To validate the suitability of a long-chain acetal for drug delivery, one must determine its half-life (


) at physiological (pH 7.4) and endosomal (pH 5.0) pH.[1][4][5]

Challenge: Long-chain acetals are insoluble in pure aqueous buffers. Solution: Use a co-solvent system (e.g., Acetonitrile/Buffer) or a surfactant-mediated assay to mimic in vivo conditions.

Protocol: HPLC-Based Hydrolysis Assay

Materials:

  • Synthesized Long-Chain Acetal (LCA).

  • Buffers: Phosphate (pH 7.4, 100 mM) and Acetate (pH 5.0, 100 mM).

  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Internal Standard: Naphthalene (chemically inert).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve LCA (10 mM) and Internal Standard (5 mM) in ACN.

  • Reaction Initiation:

    • Acidic Condition: Mix 100 µL Stock + 900 µL Acetate Buffer (pH 5.0) + ACN (adjust to maintain 50:50 v/v ratio to ensure solubility).

    • Basic/Neutral Condition: Mix 100 µL Stock + 900 µL Phosphate Buffer (pH 7.4) + ACN (50:50 v/v).

    • Note: Maintain constant temperature (37°C) using a thermomixer.

  • Sampling:

    • At defined intervals (

      
       min, then hourly), withdraw 50 µL aliquots.
      
    • Quench: Immediately dilute into 200 µL of cold alkaline methanol (pH 9.0) to stop the reaction.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 column). Monitor the disappearance of the LCA peak relative to the internal standard.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
Visualization: Stability Testing Workflow

Workflow Start Start: Long-Chain Acetal Solubilize Solubilize in ACN (+ Internal Std) Start->Solubilize Split Split Samples Solubilize->Split AcidInc Incubate pH 5.0 (37°C) Split->AcidInc BaseInc Incubate pH 7.4 (37°C) Split->BaseInc Sample Aliquot & Quench (Cold MeOH pH 9) AcidInc->Sample Timepoints BaseInc->Sample Timepoints HPLC RP-HPLC Analysis Sample->HPLC Calc Calculate t1/2 HPLC->Calc

Figure 2: Workflow for determining hydrolytic kinetics. Critical step: Quenching with alkaline methanol prevents artifactual hydrolysis during analysis.

Data Analysis & Comparative Stability

The following table summarizes typical kinetic data for acetal linkers used in liposomal formulations. Note the drastic difference in stability driven by pH and substituent effects.

Linker TypeSubstituent (R)Half-life (pH 7.4)Half-life (pH 5.[4][5]0)Drug Delivery Application
Linear Acetal Methyl (Short)> 24 Hours~ 5-10 MinutesRapid endosomal release
Linear Acetal Octadecyl (Long)> 7 Days~ 2-4 HoursSustained release (hydrophobic shielding)
Cyclic Acetal Ethyl> 2 Weeks~ 24 HoursLong-circulating pegylated liposomes
Ketal Methyl> 48 Hours< 1 MinuteUltra-sensitive pH triggering

Key Insight: Long-chain acetals (Row 2) exhibit a "delayed fuse" effect. The hydrophobic bulk slows down protonation, extending the half-life at pH 5.0 compared to short-chain analogs. This is advantageous for preventing premature drug leakage during the initial endosomal uptake phase.

References
  • Gillies, E. R., et al. (2004).[4] Acetals as pH-sensitive linkages for drug delivery.[4][5] Bioconjugate Chemistry.[4]

  • Kreevoy, M. M., & Taft, R. W. (1955). The Acid-catalyzed Hydrolysis of Acetal and Chloroacetal.[3] Journal of the American Chemical Society.[3]

  • Li, W., et al. (2018). Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions. MDPI Pharmaceutics.

  • Jain, R., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability.[6] Biomaterials.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1,1-Dimethoxydecane via Orthoester Dehydration

[1]

Strategic Rationale & Method Selection

The conversion of decanal (C






The Solution: Chemical Dehydration via Trimethyl Orthoformate (TMOF). Instead of physical water removal, this protocol utilizes TMOF as a chemical desiccant and reagent. TMOF reacts irreversibly with the water generated during acetalization to form methanol and methyl formate (b.p. 31.5 °C). This drives the equilibrium to near-quantitative completion under mild conditions.

Key Advantages of this Protocol:
  • Thermodynamic Drive: Irreversible consumption of water.

  • Mild Conditions: Reaction proceeds at reflux or slightly elevated temperatures (40–60 °C), preserving the sensitive C10 chain.

  • Scalability: Avoids complex Dean-Stark apparatus setups incompatible with methanol.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds through an acid-catalyzed hemiacetal intermediate. The critical innovation in this pathway is the secondary cycle where TMOF intercepts the water molecule.

ReactionMechanismDecanalDecanal(Substrate)HemiacetalHemiacetal(Intermediate)Decanal->Hemiacetal+ MeOH, H+OxocarbeniumOxocarbeniumIonHemiacetal->Oxocarbenium- H2OProductThis compound(Target)Oxocarbenium->Product+ MeOHWaterH2O(Byproduct)Oxocarbenium->WaterEliminationTMOFTrimethyl Orthoformate(Reagent)MeFormateMethyl Formate(Volatile Waste)TMOF->MeFormateIrreversibleWater->TMOFHydrolysis of TMOF

Figure 1: Mechanistic pathway highlighting the irreversible water scavenging by Trimethyl Orthoformate.

Experimental Protocol

Materials & Stoichiometry[1]

Safety Note: Trimethyl orthoformate is flammable and an irritant.[1] Decanal is a skin irritant. Perform all operations in a fume hood.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Quantity (Example)
Decanal Substrate1.0156.270.83015.6 g (100 mmol)
Trimethyl Orthoformate Reagent1.5106.120.97015.9 g (16.4 mL)
Methanol (Anhydrous) Solvent5.032.040.79120 mL
p-Toluenesulfonic Acid (pTSA) Catalyst0.01172.20Solid~0.17 g
Sodium Methoxide (NaOMe) Quench0.0254.02Solid~0.11 g
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Decanal (15.6 g) and Methanol (20 mL) to the flask.

  • Add Trimethyl Orthoformate (16.4 mL) in one portion.

  • Begin stirring at room temperature.

Step 2: Catalysis & Heating

  • Add pTSA (0.17 g) directly to the stirring mixture.

  • Heat the mixture to 50 °C using an oil bath.

  • Observation: The solution should remain clear. Methyl formate (b.p. 31.5 °C) will begin to form. Ensure the condenser is efficient (coolant < 10 °C) to reflux the methanol while allowing methyl formate to potentially vent if using an open system, though refluxing it is acceptable as it does not interfere.

  • Time: Stir at 50 °C for 3 to 4 hours .

    • Checkpoint: Monitor by TLC (10% EtOAc/Hexane). The aldehyde spot (R

      
       ~0.6) should disappear, replaced by the less polar acetal (R
      
      
      ~0.8).

Step 3: Quenching (Critical)

  • Crucial: Acetals are stable to base but extremely labile to acid. You must neutralize the catalyst before workup.

  • Cool the reaction mixture to Room Temperature (RT).

  • Add Sodium Methoxide (0.11 g) or saturated NaHCO

    
     solution (2 mL). Stir for 10 minutes.
    
  • Test pH: Ensure pH is

    
     7 using pH paper.
    

Step 4: Isolation

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) at 40 °C to remove Methanol and Methyl Formate.

  • Resuspend the residue in Hexane (50 mL).

  • Wash with saturated NaHCO

    
     (2 x 20 mL) and Brine (20 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    .
  • Filter and concentrate again to obtain the crude oil.

Step 5: Purification (Vacuum Distillation)

  • Note: this compound has a high boiling point (~218 °C @ atm). Distillation at atmospheric pressure may cause thermal degradation.

  • Set up a short-path distillation apparatus.

  • Distill under high vacuum (approx. 2–5 mmHg).

  • Target Fraction: Collect the fraction boiling at 85–95 °C (at 2 mmHg) .

  • Yield Expectation: 85–92% (Clear, colorless oil).

Quality Control & Self-Validation

To ensure the protocol was successful, compare your product against these standard metrics.

Physical Properties Table
PropertyExpected ValueValidation Method
Appearance Colorless liquidVisual Inspection
Refractive Index (

)
1.424 ± 0.002Refractometer
Density 0.83 g/mLPycnometer/Gravimetric
Boiling Point ~218 °C (atm) / ~90 °C (2 mmHg)Distillation Log
Spectroscopic Validation (NMR)

The formation of the acetal is confirmed by the disappearance of the aldehyde proton (9.7 ppm) and the appearance of the acetal "methine" triplet.

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       4.36 (t, J = 5.7 Hz, 1H, -CH (OMe)
      
      
      )
      
      
      Diagnostic Peak
    • 
       3.31 (s, 6H, -OCH 
      
      
      x 2)
      
      
      Diagnostic Peak
    • 
       1.60 (m, 2H, 
      
      
      -CH
      
      
      )
    • 
       1.26 (br s, 14H, chain CH
      
      
      )
    • 
       0.88 (t, 3H, terminal CH
      
      
      )
GC-MS Profile[1]
  • Molecular Ion: M

    
     (202 m/z) is often weak or absent due to facile loss of a methoxy group.
    
  • Base Peak: M - OCH

    
     (171 m/z) is typically the dominant peak.
    

Troubleshooting & Optimization

TroubleshootingIssueProblem DetectedStartAldehydeStarting Material Remains(Incomplete Conversion)Issue->StartAldehydeHydrolysisProduct Reverts to AldehydeDuring WorkupIssue->HydrolysisFix1Add 0.5 eq more TMOFCheck for water intrusionStartAldehyde->Fix1Fix2Ensure pH > 7 before water contactUse NaOMe quenchHydrolysis->Fix2

Figure 2: Troubleshooting logic for common synthesis failure modes.

  • Incomplete Reaction: If aldehyde persists after 4 hours, add an additional 0.5 equivalents of TMOF. Do not add more acid catalyst, as this can promote side reactions.

  • Hydrolysis during Storage: this compound is acid-sensitive. Store in a clean, base-washed glass vial, potentially with a single pellet of KOH or over molecular sieves to maintain stability.

References

  • Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds.[2] Synthesis, 1981(7), 501-522.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 4: Protection for the Carbonyl Group).

  • National Institute of Standards and Technology (NIST). (2023). Decane, 1,1-dimethoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • ChemicalBook. (2023). This compound Properties and Safety.

The Synthetic Chemist's Ally: Leveraging 1,1-Dimethoxydecane as a Masked Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Aldehyde Protection

In the intricate landscape of multi-step organic synthesis, the aldehyde functional group presents a formidable challenge. Its high electrophilicity and susceptibility to a wide range of nucleophiles and oxidizing/reducing agents often necessitate a strategic "masking" to prevent undesired side reactions. This is where the concept of protecting groups becomes paramount. An ideal protecting group temporarily conceals the reactive aldehyde, remains inert during subsequent chemical transformations on other parts of the molecule, and can be cleanly and efficiently removed to regenerate the original aldehyde functionality.

Among the arsenal of protecting groups for aldehydes, acetals, and specifically dimethyl acetals, have emerged as a robust and reliable choice. They are characterized by their stability in neutral to strongly basic conditions, making them compatible with a plethora of synthetic reagents, including organometallics and hydrides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and deprotection of 1,1-dimethoxydecane, a valuable masked form of the C10 aldehyde, decanal. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the strategic advantage of employing this protecting group in complex synthetic pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a protecting group is essential for its effective application.

PropertyValueReference
CAS Number 7779-41-1[1]
Molecular Formula C₁₂H₂₆O₂[2]
Molecular Weight 202.33 g/mol [2]
Appearance Colorless liquid[3]
Odor Waxy, herbal, citrus, green[3]
Boiling Point 207-209 °C[3]
Density 0.842 - 0.852 g/cm³ @ 25 °C[3]
Refractive Index 1.420 - 1.430 @ 20 °C[3]
Solubility Insoluble in water; soluble in organic solvents and oils.

The Core Principle: Acetal Formation and Deprotection

The utility of this compound as a protecting group hinges on the reversible, acid-catalyzed formation of the acetal from decanal and methanol.

Mechanism of Protection

The formation of this compound is an equilibrium process. To drive the reaction to completion, the water byproduct must be removed. This is typically achieved by using a dehydrating agent, such as trimethyl orthoformate, which reacts with water to form methanol and methyl formate. The reaction proceeds via a hemiacetal intermediate.

Acetal Formation Decanal Decanal Protonated Aldehyde Protonated Aldehyde Decanal->Protonated Aldehyde + H⁺ Hemiacetal Hemiacetal Protonated Aldehyde->Hemiacetal + CH₃OH - H⁺ Protonated Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated Hemiacetal + H⁺ Oxonium Ion Oxonium Ion Protonated Hemiacetal->Oxonium Ion - H₂O This compound This compound Oxonium Ion->this compound + CH₃OH - H⁺

Caption: Acid-catalyzed formation of this compound.

Mechanism of Deprotection

The deprotection is the reverse of the formation reaction, an acid-catalyzed hydrolysis. The presence of excess water drives the equilibrium back towards the aldehyde.

Acetal Deprotection This compound This compound Protonated Acetal Protonated Acetal This compound->Protonated Acetal + H⁺ Oxonium Ion Oxonium Ion Protonated Acetal->Oxonium Ion - CH₃OH Protonated Hemiacetal Protonated Hemiacetal Oxonium Ion->Protonated Hemiacetal + H₂O Hemiacetal Hemiacetal Protonated Hemiacetal->Hemiacetal - H⁺ Decanal Decanal Hemiacetal->Decanal + H⁺ - CH₃OH

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, providing detailed steps and expected outcomes for the synthesis and deprotection of this compound.

Protocol 1: Synthesis of this compound from Decanal

This protocol is based on established methods for acetal formation, utilizing an acid catalyst and a water scavenger to ensure high yield.

Materials:

  • Decanal (15.6 g, 100 mmol)

  • Anhydrous Methanol (64 g, 80 mL, 2 mol)

  • Trimethyl orthoformate (12.7 g, 120 mmol)

  • Amberlyst-15 resin (1.5 g) or p-Toluenesulfonic acid monohydrate (190 mg, 1 mmol)

  • Anhydrous dichloromethane (DCM) (100 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add decanal and anhydrous DCM.

  • Add anhydrous methanol and trimethyl orthoformate to the solution.

  • Add the acid catalyst (Amberlyst-15 or p-TsOH).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC analysis until the starting aldehyde is consumed.

  • Work-up:

    • If using Amberlyst-15, filter the resin and wash with DCM.

    • If using p-TsOH, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).

  • Transfer the organic layer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is often of high purity. For higher purity, vacuum distillation can be performed.

Expected Yield: >95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

A peer-reviewed study on the one-pot synthesis of acetals from esters provides a robust method for preparing a related compound, 10-bromo-1,1-dimethoxydecane, with a reported yield of 87%.[4] This further validates the general approach of acid-catalyzed acetalization in the presence of a dehydrating agent.

Protocol 2: Deprotection of this compound to Decanal

This protocol outlines the acid-catalyzed hydrolysis to regenerate the aldehyde.

Materials:

  • This compound (20.2 g, 100 mmol)

  • Acetone (100 mL)

  • 1 M Hydrochloric acid (20 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound in acetone.

  • Add the 1 M hydrochloric acid solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC or GC for the disappearance of the acetal. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude decanal can be purified by distillation if necessary.

Expected Yield: >90%

Application in Multi-Step Synthesis: A Case Study

To illustrate the strategic advantage of using this compound, consider a hypothetical multi-step synthesis where a Grignard reaction is required on a molecule containing an aldehyde functionality.

Synthetic Challenge: The conversion of 10-oxodecanoic acid to 10,10-dimethylundecan-1,10-diol.

A direct reaction with methylmagnesium bromide would result in the Grignard reagent reacting with both the carboxylic acid and the aldehyde, leading to a complex mixture of products.

Strategic Solution using this compound:

Multi-step Synthesis cluster_0 Protection cluster_1 Grignard Reaction cluster_2 Deprotection 10-Oxodecanoic Acid 10-Oxodecanoic Acid Protected Intermediate Methyl 10,10-dimethoxydecanoate 10-Oxodecanoic Acid->Protected Intermediate 1. Esterification (CH₃OH, H⁺) 2. Acetalization (CH₃OH, H⁺, -H₂O) Grignard Adduct 11,11-Dimethoxyundecan-2-ol Protected Intermediate->Grignard Adduct 1. CH₃MgBr (excess) 2. H₃O⁺ (workup) Final Product 10-Hydroxy-10-methylundecanal Grignard Adduct->Final Product H₃O⁺, heat

Caption: Workflow for a multi-step synthesis using this compound as a masked aldehyde.

Step-by-Step Rationale:

  • Protection: The carboxylic acid is first esterified, and the aldehyde is then selectively protected as its dimethyl acetal, this compound, under acidic conditions with methanol. The acetal is stable to the basic conditions of the Grignard reaction.

  • Grignard Reaction: The protected intermediate is then treated with an excess of methylmagnesium bromide. The Grignard reagent will selectively attack the ester, which after an acidic workup, will yield a tertiary alcohol. The acetal remains unreactive.

  • Deprotection: Finally, treatment with aqueous acid will hydrolyze the acetal, regenerating the aldehyde functionality to yield the desired product.

Conclusion

This compound serves as a highly effective and reliable protecting group for the C10 aldehyde, decanal. Its ease of formation, stability under a wide range of reaction conditions, and facile deprotection make it an invaluable tool for synthetic chemists. The protocols and strategic insights provided in this application note are intended to empower researchers in the fields of organic synthesis and drug development to confidently employ this masked aldehyde in their complex multi-step synthetic endeavors, thereby enhancing selectivity and overall efficiency.

References

  • DECANAL DIMETHYL ACETAL. Ataman Kimya. [Link]

  • US9959392B2 - Olfactory signature and odorant mixture having the same - Google P
  • evaluation of certain food additives and contaminants. IRIS. [Link]

  • One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts - Catalysis Science & Technology (RSC Publishing). [Link]

  • Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. | Request PDF. ResearchGate. [Link]

  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES | Request PDF. ResearchGate. [Link]

  • decanal dimethyl acetal, 7779-41-1. The Good Scents Company. [Link]

  • Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal. National Institutes of Health. [Link]

  • ChemInform Abstract: Sustainable, Mild and Efficient p-Methoxybenzyl Ether Deprotections Utilizing Catalytic DDQ. | Request PDF. ResearchGate. [Link]

  • Novel Preparation of α,β-Unsaturated Aldehydes. Benzeneselenolate Promotes Elimination of HBr from α-Bromoacetals | The Journal of Organic Chemistry. ACS Publications. [Link]

  • The Total Synthesis of Diquinane‐Containing Natural Products. ResearchGate. [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Baxendale Group. [Link]

  • Toxicity, Chemical Composition, and Molecular Interactions: In-Depth Study of the Aqueous Extract of the Flesh of Helix aspersa. Letters in Applied NanoBioScience. [Link]

  • Continuous flow multi-step organic synthesis. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health. [Link]

  • Natural product anticipation through synthesis. National Institutes of Health. [Link]

  • Bioavailability of Coal for Microbially Enhanced Methane Production. UQ eSpace - The University of Queensland. [Link]

  • Developing Investigation Skills in an Introductory Multistep Synthesis Using Fluorene Oxidation and Reduction | Request PDF. ResearchGate. [Link]

  • Synthesis, characterization, and computational study of a new dimethoxy-chalcone. ResearchGate. [Link]

  • Review Article Medicinal Properties and Active Constituents of Dracocephalum kotschyi and Its Significance in Iran. Semantic Scholar. [Link]

  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. National Institutes of Health. [Link]

  • Multistep retrosynthesis combining a disconnection aware triple transformer loop with a route penalty score guided tree search. SciSpace. [Link]

  • Medicinal Properties and Active Constituents of Dracocephalum kotschyi and Its Significance in Iran: A Systematic Review. National Institutes of Health. [Link]

  • This compound (C12H26O2). PubChemLite. [Link]

  • Decane, 1,1-dimethoxy-. US EPA. [Link]

  • This compound. CAS Common Chemistry. [Link]

Sources

Application Note: Optimized Strategies for the Acetal Protection of Decyl Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Decyl aldehyde (Decanal, Capraldehyde) is a critical intermediate in the synthesis of pheromones, fragrances, and lipophilic drug conjugates.[1] However, its terminal aldehyde moiety is highly susceptible to autoxidation (forming decanoic acid) and aldol polymerization under basic conditions.[1]

Masking this reactivity via acetalization is a standard yet nuanced operation.[2] While thermodynamically favored, the reaction is reversible.[1] Successful protection requires shifting the equilibrium


 toward the acetal by removing water.[3]

This guide details two field-proven protocols:

  • Method A (Dean-Stark): Robust formation of the cyclic ethylene acetal (1,3-dioxolane). Preferred for high stability during multi-step synthesis.

  • Method B (Orthoformate): Mild generation of the dimethyl acetal using chemical dehydration. Preferred for acid-sensitive substrates or when high thermal stress must be avoided.

Mechanistic Principles

The acid-catalyzed acetalization proceeds through a hemiacetal intermediate. The expulsion of water is the rate-determining step for the formation of the oxocarbenium ion, which is then trapped by a second equivalent of alcohol.

Visualization: Reaction Mechanism

The following diagram illustrates the equilibrium pathway and the critical water-removal node.

AcetalizationMechanism Decanal Decanal (R-CHO) Protonation Activation (+H+) Decanal->Protonation Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + ROH WaterOut Water Elimination (-H2O) Hemiacetal->WaterOut Acid Cat. Oxocarbenium Oxocarbenium Ion (+) WaterOut->Oxocarbenium Rate Limiting Acetal Decanal Acetal (Protected) Oxocarbenium->Acetal + ROH Acetal->Oxocarbenium +H+ / +H2O

Figure 1: Acid-catalyzed acetalization pathway.[1] Note the reversibility (red dashed line) which necessitates water removal.

Protocol A: Cyclic Acetal Protection (Dean-Stark)

Objective: Synthesis of 2-nonyl-1,3-dioxolane. Application: Best for substrates requiring robust stability against bases, Grignard reagents, and reduction.[1]

Reagents & Equipment[1][2][4]
  • Substrate: Decanal (1.0 eq)

  • Reagent: Ethylene Glycol (1.2 – 1.5 eq)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.05 eq)[4]

  • Solvent: Toluene (Reagent Grade) – Sufficient for 0.2 M concentration.

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[1]

Step-by-Step Procedure
  • Assembly: Equip a dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Decanal (e.g., 15.6 g, 100 mmol), Ethylene Glycol (9.3 g, 150 mmol), and p-TsOH (0.95 g, 5 mmol).

  • Solvation: Add Toluene (500 mL).

    • Expert Note: Toluene forms an azeotrope with water (bp 85°C) and ethylene glycol. The excess glycol helps separate the phases in the trap.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath ~130°C).

  • Monitoring (Self-Validation):

    • Monitor the water collection in the Dean-Stark trap. Theoretical water yield for 100 mmol is ~1.8 mL.

    • Reaction is complete when water evolution ceases (typically 2–4 hours).

  • Workup (Critical):

    • Cool to room temperature.

    • Quench: Add saturated aqueous NaHCO3 (50 mL) and stir for 10 mins. This neutralizes the acid catalyst, preventing hydrolysis during extraction.[1]

    • Separate layers. Wash organic phase with water (2x) and brine (1x).

    • Dry over anhydrous Na2SO4.

  • Purification: Remove solvent via rotary evaporation. Purify via vacuum distillation (bp ~120°C at 10 mmHg) or flash chromatography (1% Et3N in Hexanes/EtOAc).

Protocol B: Dimethyl Acetal via Chemical Dehydration

Objective: Synthesis of 1,1-dimethoxydecane. Application: Ideal for small-scale, rapid protection, or when high temperatures must be avoided.[1]

Reagents
  • Substrate: Decanal (1.0 eq)

  • Reagent/Desiccant: Triethyl Orthoformate (HC(OEt)3) or Trimethyl Orthoformate (1.5 – 2.0 eq).

  • Catalyst: Amberlyst-15 (solid acid) OR p-TsOH (0.01 eq).

  • Solvent: Methanol (anhydrous).

Step-by-Step Procedure
  • Mixing: In a flame-dried flask under Nitrogen, dissolve Decanal in anhydrous Methanol (0.5 M).

  • Reagent Addition: Add Trimethyl Orthoformate (2.0 eq).

    • Mechanism:[2][5][6][7][8] The orthoformate acts as a water scavenger, reacting with generated water to form formate ester and methanol, driving the equilibrium irreversibly.[1]

  • Catalysis: Add Amberlyst-15 beads (10 wt% loading).

  • Reaction: Stir at Room Temperature for 6–12 hours.

  • Validation: TLC (Hexane:EtOAc 9:1). Stain with KMnO4 (Decanal oxidizes/stains; Acetal does not).

  • Workup:

    • Filter off the solid catalyst (Amberlyst). This immediately stops the reaction without aqueous workup.

    • Concentrate under reduced pressure.[9]

    • Note: If using p-TsOH, quench with Et3N before concentration.[1]

Comparative Analysis & Decision Guide

FeatureMethod A (Dean-Stark)Method B (Orthoformate)
Acetal Type Cyclic (Dioxolane)Acyclic (Dimethyl/Ethyl)
Stability High (Entropic stability)Moderate
Conditions Reflux (110°C+)Room Temperature (25°C)
Scalability Excellent (Multi-kg)Good (Reagent cost limits)
Green Score Low (Toluene use)High (Solid catalyst, MeOH)
Decision Logic[1]

DecisionTree Start Start: Decanal Protection TempSensitive Is substrate thermally sensitive? Start->TempSensitive StabilityNeed Is product exposed to Grignards/Lewis Acids? TempSensitive->StabilityNeed No MethodB Method B: Orthoformate (Acyclic) TempSensitive->MethodB Yes MethodA Method A: Dean-Stark (Cyclic) StabilityNeed->MethodA Yes (High Stability) StabilityNeed->MethodB No (Mild conditions)

Figure 2: Selection guide for acetalization protocols.

Quality Control & Characterization

Successful conversion is validated by the disappearance of the aldehyde proton and the appearance of the acetal methine proton.

1H NMR Data (CDCl3, 400 MHz)
MoietyDecanal (Starting Material)2-Nonyl-1,3-dioxolane (Product)
-CHO / -CH(OR)2 9.76 ppm (t, 1H) 4.84 ppm (t, 1H)
-CH2- (alpha) 2.42 ppm (dt, 2H)1.65 ppm (m, 2H)
Acetal Ring (-CH2-) N/A3.80–4.00 ppm (m, 4H)
Troubleshooting
  • Problem: Appearance of aldehyde peak after column chromatography.

    • Cause: Silica gel is slightly acidic, causing hydrolysis.[1][9]

    • Solution: Pre-treat silica column with 1% Triethylamine (Et3N) in hexanes before loading the sample.

  • Problem: Incomplete reaction in Method A.

    • Cause: Wet solvent or inefficient water removal.

    • Solution: Ensure Toluene is dry; insulate the Dean-Stark arm to ensure proper distillation rate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection protocols).

  • Wuts, P. G. M. (2014).[1][6] Greene's Protective Groups in Organic Synthesis, 5th Edition.

  • ChemicalBook. (n.d.).[1] Decyl aldehyde 1H NMR Spectrum. Retrieved from [10]

  • The Good Scents Company. (n.d.). Decanal Diethyl Acetal Data. Retrieved from

  • Clerici, A., & Porta, O. (1993).[1] A Simple and Versatile Method for the Formation of Acetals. Journal of Organic Chemistry. (Discusses mechanism and orthoformate variations).

Sources

1,1-Dimethoxydecane as a fragrance fixative in floral bases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1-Dimethoxydecane as a Controlled-Release Fixative in Floral Architectures

Part 1: Executive Summary

This compound (Decanal Dimethyl Acetal; CAS 7779-41-1) acts not merely as a solvent or passive carrier, but as a dynamic pro-fragrance fixative . Unlike traditional fixatives (e.g., resins, musks) that function through vapor pressure depression via molecular weight, this compound functions through chemical equilibrium .

In floral bases—specifically those reliant on volatile aliphatic aldehydes (e.g., Rose, Neroli, Tuberose)—this molecule serves as a reservoir. Upon application to the skin, the acidic mantle (pH 5.5) catalyzes a slow hydrolysis, releasing the parent Decanal (Aldehyde C-10) over a prolonged period. This transforms a fleeting top-note into a linear, substantive heart-note modifier.

Part 2: Physicochemical Profile

The following specifications define the material's identity and suitability for high-precision formulation.

ParameterSpecificationFunctional Implication
IUPAC Name This compoundPrimary active
Synonyms Decanal Dimethyl Acetal, Aldehyde C-10 DMAIndustry nomenclature
CAS Number 7779-41-1Regulatory tracking
Molecular Weight 202.33 g/mol Medium volatility (Heart Note)
Appearance Colorless liquidNon-discoloring in clear bases
Odor Profile Green, waxy, citrus-floral, cleanSofter/cleaner than parent aldehyde
Flash Point > 92°C (199°F)Safe for standard blending
LogP (Est) ~4.5Lipophilic; good skin substantivity
Stability High in Alkali (pH > 7); Labile in AcidStable in soaps; active on skin

Part 3: Mechanism of Action (The "Pro-Fragrance" Effect)[5]

The "fixative" capability of this compound is driven by acid-catalyzed hydrolysis . In the bottle (neutral pH, alcoholic solution), the acetal remains stable, contributing its own waxy, green-floral character.

Upon application, two factors drive the release of the parent aldehyde:

  • Skin pH: The human acid mantle (pH ~4.5–6.0) provides the hydronium ions (

    
    ) necessary to protonate the alkoxy group.
    
  • Evaporation of Alcohol: As the ethanol carrier evaporates, the equilibrium shifts, favoring hydrolysis if moisture is present (perspiration/humidity).

Diagram 1: Hydrolysis Pathway

This pathway illustrates the conversion from the stable Acetal reservoir to the active Aldehyde fragrance.

Hydrolysis Acetal This compound (Stable Reservoir) Inter Hemiacetal (Transient Intermediate) Acetal->Inter + H2O / H+ (Skin pH) Aldehyde Decanal (Active Fragrance) Inter->Aldehyde - Methanol Methanol Methanol (Byproduct) Inter->Methanol Aldehyde->Inter Reverse (Slow)

Figure 1: The acid-catalyzed hydrolysis mechanism converting the acetal fixative into the active aldehyde odorant.

Part 4: Application Protocol

Objective: Formulate a "Long-Lasting Neroli Base" utilizing this compound to extend the citrus-aldehydic top note into the heart of the fragrance.

Safety Precaution: this compound is a skin irritant in high concentrations. Wear nitrile gloves and safety glasses. Handle in a well-ventilated area.

Protocol 1: Incorporation & Maturation
  • Pre-Solubilization (The "Pre-Mix"):

    • Do not add the acetal directly to high-water content phases immediately.

    • Ratio: Create a 10% dilution of this compound in Dipropylene Glycol (DPG) or Triethyl Citrate (TEC).

    • Why? This ensures accurate dosing and prevents "shock" hydrolysis if the main batch has acidic trace components.

  • Base Construction (The "Accord"):

    • Weigh the core floral materials (e.g., Linalool, Indole, Methyl Anthranilate).

    • Add the This compound Pre-Mix at a concentration of 0.5% to 3.0% of the total fragrance concentrate.

  • Maturation (The "Marriage"):

    • Allow the concentrate to mature at 15–20°C for 48 hours before adding ethanol.

    • Once diluted in ethanol (Eau de Parfum strength), allow a minimum maceration of 2 weeks .

    • Critical Check: Ensure the final formulation pH is not < 5.0 during storage, or premature hydrolysis will occur in the bottle.

Diagram 2: Formulation Workflow

Formulation cluster_0 Phase A: Pre-Mix cluster_1 Phase B: Floral Base RawAcetal Raw this compound Dilution 10% Solution RawAcetal->Dilution Solvent Triethyl Citrate (TEC) Solvent->Dilution Blending Blending Phase (Low Shear Mixing) Dilution->Blending FloralCore Neroli/Jasmine Core (Linalool, Indole) FloralCore->Blending Maturation Maturation (48h @ 20°C) Blending->Maturation Ethanol Ethanol Addition (Final Dilution) Maturation->Ethanol QC QC: pH & Olfactory Check Ethanol->QC

Figure 2: Step-by-step formulation workflow ensuring stability and homogeneity.

Part 5: Performance Evaluation & Validation

To validate the fixative effect, a comparative evaporation study is required.

Experiment:

  • Control: 1% Decanal in Ethanol.

  • Test: 1% this compound in Ethanol.

  • Substrate: Fragrance blotters (smelling strips) held at 22°C / 50% RH.

Evaluation Protocol:

  • Dip strips simultaneously.

  • Evaluate odor intensity (scale 0–10) at T=0, T=1h, T=4h, T=8h, T=24h.

  • Character Assessment: Note the shift from "waxy/green" (Acetal) to "sharp/aldehydic" (released Decanal).

Expected Data Profile:

TimepointControl (Decanal)Test (this compound)Observation
T = 0 Intensity: 9/10 (Sharp)Intensity: 5/10 (Soft)Acetal is softer, less pungent.
T = 1 hr Intensity: 7/10Intensity: 5/10Control begins fading; Test remains stable.
T = 4 hrs Intensity: 3/10Intensity: 6/10Crossover Point: Hydrolysis releases aldehyde; intensity rises/sustains.
T = 8 hrs Intensity: 1/10 (Faint)Intensity: 5/10Test exhibits superior substantivity.
T = 24 hrs Intensity: 0/10Intensity: 2/10Residual waxy character remains.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24513, this compound. Retrieved from [Link]

  • The Good Scents Company (2023). Decanal dimethyl acetal Data Sheet. Retrieved from [Link]

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). (Cited context: Organoleptic profile and stability of acetals in perfumery).

  • Herman, S. J. (2002). Fragrance Applications: A Survival Guide. (Cited context: Acid-catalyzed hydrolysis mechanisms in functional fragrance).

Application Note: Decanal Dimethyl Acetal in Citrus Flavor Formulations

[1][2][3]

Abstract & Core Value Proposition

Decanal dimethyl acetal (1,1-dimethoxydecane, CAS 7779-41-1) acts as a critical "pro-flavor" agent in modern citrus formulations.[1] Unlike its parent aldehyde (Decanal/Aldehyde C-10), which is prone to rapid oxidation and polymerization, the acetal form offers superior chemical stability in neutral flavor concentrates.[1] Its primary value lies in its controlled release mechanism : it remains stable in the flavor oil but hydrolyzes to release fresh, waxy, floral-citrus notes upon dilution in acidic media (e.g., soft drinks, juices).[1] This guide details the formulation strategies to leverage this molecule for extending shelf-life and enhancing the "fresh-peel" perception in finished products.[1]

Chemical Identity & Organoleptic Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 7779-41-1
FEMA Number 2363
Molecular Weight 202.34 g/mol
LogP ~4.6 (High lipophilicity)
Odor Profile Waxy, green, floral-citrus, slightly fatty, "cleaner" than Decanal.[1]
Taste Profile Sweet orange, waxy peel, cognitively associated with "freshness."[1]
Comparative Sensory Analysis[1]
  • Decanal (Aldehyde C-10): Sharp, penetrating, strongly fatty, orange-peel character.[1] Prone to developing rancid notes (decanoic acid) upon oxidation.[1]

  • Decanal Dimethyl Acetal: Softer, more floral, and "rounded."[1] It lacks the harsh initial "chemical" sting of the aldehyde, making it an excellent blender that adds body without dominating the top notes.[1]

Mechanism of Action: The "Pro-Flavor" Concept[1][3]

The utility of decanal dimethyl acetal relies on the reversible acid-catalyzed hydrolysis reaction.[1] In anhydrous flavor concentrates (pH neutral), the molecule is stable. In aqueous, acidic finished products (pH < 4.0), it slowly releases the active aldehyde.[1]

Hydrolysis Pathway

The acetal functions as a chemical reservoir.[1] Upon exposure to the acidic environment of a beverage, the methoxy groups are protonated, leading to the release of Decanal and Methanol (at trace, GRAS-compliant levels).

HydrolysisMechanismAcetalDecanal Dimethyl Acetal(Stable Precursor)IntermediateHemiacetal(Transient)Acetal->Intermediate+ H2O / H+ (Acidic pH)ProductsDecanal (Active Flavor)+ 2 MethanolIntermediate->ProductsFast StepProducts->AcetalHigh Alcohol / Low Water

Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal storage form into the active sensory aldehyde.[1]

Application Note: Formulation Strategies

Dosage Guidelines

Due to its high substantivity and lipophilicity, Decanal Dimethyl Acetal should be used at low levels to avoid a "soapy" aftertaste.[1]

ApplicationRecommended Level (ppm in finished product)Function
Carbonated Soft Drinks 1.0 – 3.0 ppmAdds "juice" body and masks sweetener aftertaste.[1]
Still Fruit Drinks 2.0 – 5.0 ppmEnhances waxy/peel notes; mimics fresh squeezed juice.[1]
Citrus Oil Extenders 0.5 – 1.0% (in concentrate)Stabilizes the aldehyde profile of the oil.[1]
Protocol: "Fresh Squeezed" Orange Booster

This protocol creates a top-note booster that mimics the aroma of freshly broken orange zest.[1]

Materials:

  • Orange Oil Valencias (Cold Pressed)

  • Decanal Dimethyl Acetal (FEMA 2363)[1][2][3]

  • Ethyl Butyrate (for lift)[1]

  • Sinensal (Natural fraction, optional for premium notes)[1]

  • Ethanol (95%) or Propylene Glycol (solvent)[1]

Step-by-Step Formulation:

  • Base Creation: In a glass beaker, weigh 90.0g of Orange Oil Valencias.

  • Modifier Addition: Add 2.0g of Decanal Dimethyl Acetal.

    • Note: We use the acetal here instead of straight Decanal to prevent the formation of "off-notes" during the 6-12 month shelf life of the flavor concentrate.

  • Lift Enhancement: Add 1.5g of Ethyl Butyrate to provide immediate fruity impact.

  • Solvation: Bring to 100.0g with Ethanol/PG.

  • Maturation: Stir gently for 15 minutes. Allow the mixture to "marinate" for 48 hours at room temperature before final evaluation. The acetal will soften the harsh terpene notes of the orange oil.[1]

Stability & Stress Testing Protocol

To validate the "Pro-Flavor" hypothesis, researchers must monitor the conversion rate of Acetal to Aldehyde in the final application.[1]

Experimental Design: Hydrolysis Tracking

Objective: Determine the half-life of Decanal Dimethyl Acetal in a model beverage system (pH 3.0).

Reagents:

  • Model Beverage Base: Water acidified to pH 3.0 with Citric Acid (0.3% w/v), sweetened with Sucrose (10% w/v).[1]

  • Internal Standard: Dodecane (non-reactive hydrocarbon).[1]

  • Solvent: Dichloromethane (for extraction).[1]

Workflow:

  • Preparation: Spike the Model Beverage Base with 10 ppm Decanal Dimethyl Acetal.

  • Incubation: Store samples at two temperatures: 4°C (Refrigerated) and 25°C (Ambient).

  • Sampling Points: Extract samples at T=0, 24h, 72h, 1 week, and 4 weeks.

  • Extraction:

    • Take 50mL of beverage.

    • Add 10µL Internal Standard.[1]

    • Liquid-Liquid extract with 5mL Dichloromethane (x2).

    • Concentrate organic layer under nitrogen stream.[1]

  • GC-MS Analysis:

    • Column: DB-5 or equivalent non-polar capillary column.[1]

    • Method: Monitor the disappearance of the Acetal peak (Retention Index ~1366) and the appearance of the Decanal peak (Retention Index ~1204).

Expected Results:

  • At pH 3.0 / 25°C , expect ~50% hydrolysis within 2-4 weeks.[1] This slow release ensures that as the free aldehydes naturally degrade/oxidize, new Decanal is constantly being generated from the acetal reserve, maintaining the flavor profile longer than a standard formulation.[1]

Sensory Evaluation Protocol

Objective: Confirm that the acetal formulation provides a superior organoleptic profile over time compared to free aldehyde.

Method: Triangle Test (ISO 4120:2004) & Descriptive Analysis.[1]

  • Test Samples:

    • Sample A (Control): Beverage flavored with Decanal (2 ppm).[1]

    • Sample B (Test): Beverage flavored with Decanal Dimethyl Acetal (2.2 ppm - molar equivalent).

  • Aging: Age both beverages for 4 weeks at 30°C (accelerated aging).

  • Panel: 10 trained sensory panelists.

  • Procedure:

    • Panelists receive three cups (two A, one B or vice versa).

    • Question 1: "Identify the odd sample."

    • Question 2: "Rate the 'Freshness' and 'Off-note/Rancidity' of the odd sample on a 10-point scale."

  • Success Criteria:

    • Sample B (Acetal) should show statistically significantly lower rancidity scores and higher freshness scores after aging, proving the protective effect of the acetal group.

References

  • FEMA (Flavor and Extract Manufacturers Association). (1965). Decanal Dimethyl Acetal (FEMA 2363) - GRAS Flavoring Substances. [Link][1][2][3]

  • The Good Scents Company. (2023). Decanal Dimethyl Acetal: Organoleptic Properties and Safety Data. [Link]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Perfumer & Flavorist. (2017). Flavor Bites: Acetal and Aldehyde Stability in Citrus. [Link][1]

  • Organic Chemistry Portal. (2023). Acetal Formation and Hydrolysis Mechanisms. [Link]

Protocol: 1,1-Dimethoxydecane as a Lipophilic Internal Standard for GC-MS Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the quantification of volatile organic compounds (VOCs), particularly long-chain aldehydes, esters, and hydrocarbons, the selection of an Internal Standard (IS) is the single most critical variable for data integrity.

1,1-Dimethoxydecane (CAS: 7779-41-1) serves as a superior lipophilic IS compared to traditional deuterated alkanes or fatty acid methyl esters (FAMEs) for three specific reasons:

  • Chromatographic Distinctiveness: Its retention index (RI) positions it in the mid-volatility region (eluting near C12-C14 alkanes), a "quiet" zone in many biological chromatograms where co-elution is rare.[1]

  • Chemical Stability: Unlike aldehydes which oxidize to carboxylic acids, the acetal functionality is robust under neutral and basic extraction conditions, providing a stable recovery marker.[1]

  • Mass Spectral Signature: It yields a characteristic base peak at m/z 75 (the stabilized acetal fragment

    
    ), allowing for high-sensitivity Extracted Ion Chromatogram (EIC) quantification even in complex matrices.[1]
    

This application note details the validated protocol for using this compound to normalize extraction efficiency and instrument response in metabolomics and flavor/fragrance profiling.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before integrating this standard, the analyst must understand its physicochemical behavior.

PropertySpecificationCritical Note
IUPAC Name This compoundAlso known as Decanal Dimethyl Acetal
CAS Number 7779-41-1Use high purity grade (>98%)
Molecular Formula

MW: 202.33 g/mol
Boiling Point ~218 °CElutes after Dodecane (C12)
LogP (Lipophilicity) ~4.33Highly soluble in Hexane, DCM, Ethyl Acetate
Solubility Insoluble in waterRequires organic solvent for stock prep
Stability Base Stable / Acid Labile CRITICAL: Hydrolyzes to Decanal in pH < 5

Experimental Workflow

Preparation of Standard Solutions[1]

Objective: Create a stable stock solution that minimizes volatilization errors.

  • Primary Stock (10 mg/mL):

    • Weigh 100 mg of this compound into a 10 mL volumetric flask.

    • Dilute to volume with Dichloromethane (DCM) or Hexane .[1]

    • Note: DCM is preferred if the final injection solvent is DCM; otherwise, match the solvent to your extraction medium.

    • Store at -20°C in a sealed amber vial with a PTFE-lined cap. Stability: 6 months.

  • Working Internal Standard (WIS) (50 µg/mL):

    • Dilute 50 µL of Primary Stock into 10 mL of solvent.

    • This solution will be spiked directly into samples before extraction.[1]

Sample Preparation (Liquid-Liquid Extraction)[1]

Mechanism: The acetal functionality acts as a surrogate for lipophilic analytes.[1] By spiking before extraction, the IS corrects for partition coefficients and solvent evaporation losses.

Protocol:

  • Sample Aliquot: Place 1.0 mL of biological fluid (plasma, urine) or 100 mg of tissue homogenate into a glass centrifuge tube.

  • IS Spiking: Add 20 µL of WIS (1 µg total mass on column) to the sample. Vortex for 10 seconds.[1]

    • Validation Check: Allow 5 minutes for equilibration with the matrix.[1]

  • Extraction: Add 3 mL of extraction solvent (e.g., Hexane:Ethyl Acetate 1:1).[1]

    • CRITICAL: If the sample is acidic, add 100 µL of 1M

      
       to neutralize. Acid will destroy the standard. 
      
  • Agitation: Vortex/Shake for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a fresh vial.

  • Concentration: Evaporate under a gentle stream of Nitrogen (

    
    ) to ~200 µL. Transfer to a GC insert vial.
    
GC-MS Methodology

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).[1]

ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1]
Injection Mode Splitless (1 min)Maximizes sensitivity for trace metabolites.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1]
Oven Program 40°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp prevents co-elution in the mid-chain region.[1]
Transfer Line 280°CPrevents condensation of high-boiling lipids.[1]
MS Source 230°CStandard EI source temperature.[1]
Scan Mode Full Scan (m/z 35-500)Or SIM mode for m/z 75 (Quant) and 43, 85 (Qual).[1]

Workflow Visualization

The following diagram illustrates the critical decision points in the workflow, specifically highlighting the risk of acid hydrolysis.

G Start Biological Sample Spike Spike this compound (Internal Standard) Start->Spike CheckPH Check pH Spike->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Yes Neutral Neutral/Basic (pH > 7) CheckPH->Neutral No Neutralize Add NaHCO3 Neutralization Step Acidic->Neutralize Corrective Action Hydrolysis FAILURE MODE: Hydrolysis to Decanal (Loss of Standard) Acidic->Hydrolysis If untreated Extract Liquid-Liquid Extraction (Hexane/EtOAc) Neutral->Extract Neutralize->Extract GCMS GC-MS Analysis (Monitor m/z 75) Extract->GCMS Calc Calculate Response Factor GCMS->Calc

Figure 1: Operational workflow emphasizing the critical pH checkpoint to prevent acetal hydrolysis.

Data Analysis & Validation

Identification[1][2]
  • Retention Time: Expect elution between Dodecane (

    
    ) and Tetradecane (
    
    
    
    ).
  • Mass Spectrum:

    • Base Peak: m/z 75 (Acetals lose one methoxy group:

      
       unstable, but m/z 75 is the dimethyl oxonium ion).[1]
      
    • Secondary Ions: m/z 43, 55, 85.[1]

    • Molecular Ion: m/z 202 is often weak or absent; rely on fragments.[1]

Quantification (Response Factor)

Calculate the Response Factor (


) using a calibration curve of the Analyte vs. the Internal Standard.[1]


When analyzing unknown samples, calculate the concentration (


):

[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
IS Peak Missing Acidic hydrolysis in sample.Neutralize sample with

or use Tris buffer (pH 8) before extraction.[1]
Split Peaks Thermal degradation in inlet.[1]Lower inlet temp to 220°C; replace dirty liner.[1]
High Background m/z 75 Septum bleed or solvent impurity.[1]Use low-bleed septa; use HPLC-grade solvents.[1]
Co-elution Matrix interference (terpenes).[1]Change temperature ramp to 5°C/min in the elution window.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84559, 1,1-Dimethoxydodecane (Analogous Chemistry).[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Decanal dimethyl acetal Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Acetals: Protection of Aldehydes and Ketones.[1][2][3] (Detailed mechanism of acid hydrolysis vs. base stability). Retrieved from [Link][1]

Sources

Application Notes & Protocols: Green Chemistry Approaches for the Acetalization of Decanal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-engineering a Fundamental Transformation

The acetalization of aldehydes is a cornerstone reaction in organic synthesis, primarily utilized for the protection of the carbonyl group during multi-step synthetic sequences.[1] The resulting acetals are not merely intermediates; they find direct application as fragrances, cosmetic ingredients, and, increasingly, as promising biofuel additives.[1] Decanal, a long-chain aliphatic aldehyde, is a key substrate in these areas.

Traditionally, acetalization is achieved using homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) in the presence of excess alcohol.[1] While effective, these methods are antithetical to the principles of modern green chemistry. They often involve corrosive and hazardous reagents, generate significant acidic waste, require difficult aqueous work-ups, and utilize volatile organic solvents (VOCs) that pose environmental and health risks.[2]

The imperative to develop cleaner, safer, and more efficient chemical processes has driven the adoption of green chemistry principles.[3] This guide moves beyond theoretical discussions to provide detailed, field-tested protocols for the green acetalization of decanal. We will explore methodologies that leverage heterogeneous catalysts, eliminate harmful solvents, and utilize recyclable reaction media, thereby enhancing both the environmental and economic viability of this critical transformation.

The Mechanistic Heart of Acetalization: An Acid-Catalyzed Cascade

Understanding the reaction mechanism is critical to appreciating why certain green catalysts are so effective. The acid-catalyzed acetalization is a reversible equilibrium-driven process.[4] The key is the activation of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.

The process unfolds in several distinct steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen, forming a hemiacetal.[5]

  • Formation of an Oxocarbenium Ion: The protonated hydroxyl group leaves as a molecule of water, a thermodynamically favorable step. This generates a resonance-stabilized oxocarbenium ion, a potent electrophile.[4]

  • Second Nucleophilic Attack: A second alcohol molecule attacks the oxocarbenium ion.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the newly added oxygen, yielding the final acetal product.

Because water is produced during the reaction, its removal is essential to drive the equilibrium towards the acetal product, a principle exploited in many green protocols.[5]

Acetalization_Mechanism cluster_0 Step 1 & 2: Hemiacetal Formation cluster_1 Step 3 & 4: Acetal Formation Aldehyde Decanal (R-CHO) ProtonatedAldehyde Protonated Aldehyde [R-CH=O+H] Aldehyde->ProtonatedAldehyde + H+ Hemiacetal_Intermediate Tetrahedral Intermediate ProtonatedAldehyde->Hemiacetal_Intermediate + R'OH Hemiacetal Hemiacetal [R-CH(OH)(OR')] Hemiacetal_Intermediate->Hemiacetal - H+ ProtonatedHemiacetal Protonated Hemiacetal [R-CH(O+H2)(OR')] Hemiacetal->ProtonatedHemiacetal + H+ Oxocarbenium Oxocarbenium Ion [R-CH=O+R'] ProtonatedHemiacetal->Oxocarbenium - H2O ProtonatedAcetal Protonated Acetal Oxocarbenium->ProtonatedAcetal + R'OH Acetal Acetal [R-CH(OR')2] ProtonatedAcetal->Acetal - H+

Figure 1: General acid-catalyzed mechanism for acetal formation.

Method 1: Heterogeneous Catalysis with Montmorillonite K-10 Clay

Causality and Experimental Rationale

The primary green advantage of using a solid acid catalyst like Montmorillonite K-10 is the simplification of the entire process workflow.[6] Unlike homogeneous acids (e.g., H₂SO₄), which must be neutralized and extracted in an often lengthy and waste-generating work-up, heterogeneous catalysts are removed by simple physical filtration.[6] Montmorillonite clays are inexpensive, readily available aluminosilicates possessing both Brønsted and Lewis acid sites on their surface, making them highly effective for acetalization.[7][8] Their reusability significantly lowers operational costs and environmental impact over multiple reaction cycles.[6]

Detailed Protocol: Acetalization of Decanal with Ethylene Glycol

Materials:

  • Decanal (10 mmol, 1.56 g)

  • Ethylene Glycol (12 mmol, 0.74 g, 1.2 eq)

  • Montmorillonite K-10 clay (150 mg, ~10 wt% of decanal)

  • Toluene (20 mL)

  • Dean-Stark apparatus

  • Round-bottom flask (50 mL), magnetic stirrer, heating mantle, condenser

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Catalyst Activation (Optional but Recommended): Dry the Montmorillonite K-10 clay in an oven at 110°C for 4 hours prior to use to remove adsorbed water.

  • Reaction Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Charging Reagents: To the flask, add decanal (10 mmol), ethylene glycol (12 mmol), Montmorillonite K-10 (150 mg), and toluene (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-115°C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Removal: After cooling the reaction mixture to room temperature, remove the Montmorillonite K-10 catalyst by simple gravity or vacuum filtration. Wash the recovered clay with a small amount of fresh toluene or ethyl acetate; the catalyst can be dried and reused for subsequent runs.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove any trace acidity, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclic acetal.

  • Purification (if necessary): The product can be further purified by vacuum distillation or column chromatography if high purity is required.

Workflow_Solid_Acid Start Combine Decanal, Ethylene Glycol, Montmorillonite K-10, and Toluene Reflux Heat to Reflux with Dean-Stark Water Removal Start->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Catalyst Cool->Filter Wash Aqueous Work-up (NaHCO3, Brine) Filter->Wash Catalyst Recovered Catalyst (Wash, Dry, Reuse) Filter->Catalyst Dry Dry Organic Layer (MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Isolated Acetal Product Evaporate->Product

Figure 2: Workflow for decanal acetalization using a solid acid catalyst.

Method 2: Solvent-Free Synthesis Using a Recyclable Catalyst

Causality and Experimental Rationale

Eliminating the solvent is a paramount goal in green chemistry, as solvents constitute the largest proportion of waste in many chemical processes.[9] Solvent-free, or "neat," reactions offer numerous advantages: reduced waste, no cost of solvent purchase or disposal, elimination of solvent toxicity, and often, enhanced reaction rates due to higher reactant concentrations.[10][11] For this approach to be viable, the reaction mixture must remain stirrable, and a highly efficient, easily separable catalyst is essential. Using a solid acid catalyst like Amberlyst-15 or Montmorillonite K-10 under solvent-free conditions represents a highly atom-economical and environmentally benign pathway.[11][12] The use of glycerol, a renewable and non-toxic byproduct of the biodiesel industry, as the alcohol further enhances the green credentials of this method.[13]

Detailed Protocol: Solvent-Free Acetalization of Decanal with Glycerol

Materials:

  • Decanal (10 mmol, 1.56 g)

  • Glycerol (11 mmol, 1.01 g, 1.1 eq)

  • Amberlyst-15 (ion-exchange resin) (200 mg)

  • Round-bottom flask (25 mL), magnetic stirrer, heating mantle

  • Vacuum pump or house vacuum line

  • Ethyl acetate

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and dry under vacuum at 60°C for 2 hours before use.

  • Reaction Setup: To a 25 mL round-bottom flask, add decanal (10 mmol), glycerol (11 mmol), and the pre-dried Amberlyst-15 catalyst (200 mg).

  • Reaction Execution: Heat the mixture to 70°C with vigorous stirring. To drive the equilibrium, apply a mild vacuum (e.g., 100-200 mbar) to continuously remove the water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC or by analyzing a small aliquot via GC-MS. The reaction is typically complete in 1-3 hours.

  • Catalyst and Product Separation: After cooling the mixture, add a small amount of ethyl acetate (~10 mL) to reduce viscosity. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Purification: The filtrate contains the product, a mixture of 5- and 6-membered ring acetals, and any unreacted starting materials. The ethyl acetate can be removed by rotary evaporation. For many applications, the resulting mixture may be used directly. If higher purity is required, purification can be achieved via column chromatography.

Workflow_Solvent_Free Start Combine Decanal, Glycerol, and Amberlyst-15 Catalyst React Heat (70°C) with Stirring under Mild Vacuum Start->React Cool Cool and Dilute with Ethyl Acetate React->Cool Filter Filter to Remove Catalyst Cool->Filter Evaporate Evaporate Ethyl Acetate Filter->Evaporate Catalyst Recovered Catalyst (Wash, Dry, Reuse) Filter->Catalyst Product Isolated Acetal Mixture Evaporate->Product

Figure 3: Workflow for solvent-free decanal acetalization.

Comparative Analysis of Green Acetalization Methods

The choice of method depends on the specific requirements of the synthesis, including scale, required purity, and available equipment. The following table provides a comparative summary.

ParameterMethod 1: Solid Acid (Toluene)Method 2: Solvent-FreeTraditional Method (H₂SO₄)
Catalyst Montmorillonite K-10 (Heterogeneous)Amberlyst-15 (Heterogeneous)H₂SO₄ (Homogeneous)
Solvent Toluene (for azeotropic removal)NoneDichloromethane, Benzene
Temperature ~110°C (Reflux)60-80°CRoom Temp to Reflux
Reaction Time 2-4 hours1-3 hours4-12 hours
Typical Yield >90%>95%80-95%
Catalyst Reusability High (4-5 cycles with minimal loss)High (5+ cycles)Not reusable
Work-up Simple filtration, optional washFiltration, evaporationNeutralization, extraction
Waste Generation Minimal (recoverable catalyst, solvent)Very Low (catalyst only)High (acidic aqueous waste)
Green Principles Safer Solvents, Catalyst ReusabilityAtom Economy, Prevention of Waste(Largely non-compliant)

Conclusion and Future Outlook

The protocols detailed herein demonstrate that the acetalization of decanal can be performed in a highly efficient, cost-effective, and environmentally responsible manner. By replacing traditional homogeneous acids with reusable solid catalysts and eliminating volatile organic solvents, these methods align with the core tenets of green chemistry. The solvent-free approach, in particular, offers an exceptionally clean and atom-economical route to valuable acetal products.

For researchers and professionals in drug development and fine chemical synthesis, adopting these green protocols can significantly reduce environmental footprint, improve lab safety, and streamline production processes. The future of this field may see even greater adoption of biocatalytic methods, using enzymes to perform acetalization under exceptionally mild aqueous conditions, further pushing the boundaries of sustainable chemical synthesis.[14]

References

  • Green chemistry: efficient acetalization of aldehydes with alcohols using the acid red 52 photocatalyst. ResearchGate.

  • Acetalization of Glycerol over Solid Acid Catalysts. N.A.

  • Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. ResearchGate.

  • Green Chemistry: A Sustainable Alternative to Conventional Etching Solvents in Chemical Decapsulation. Sciety.

  • aldehyde-to-acetal mechanism. YouTube.

  • Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. PubMed Central.

  • Application of Functional Ionic Liquids Possessing Two Adjacent Acid Sites for Acetalization of Aldehydes. ACS Publications.

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal.

  • Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube.

  • Dimethyl Acetals. Organic Chemistry Portal.

  • A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. PubMed Central.

  • 14.3: Acetal Formation. Chemistry LibreTexts.

  • Green acetalization of glycerol and carbonyl catalyzed by FeCl 3 ·6H 2 O. ResearchGate.

  • Montmorillonite Clay Catalysis. Part 2. An Efficient and Convenient Procedure for the Preparation of Acetals Catalyzed by Montmorillonite K-10. ResearchGate.

  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI.

  • Synthesis of dimethyl acetal of ketones: Design of solid acid catalysts for one-pot acetalization reaction. ResearchGate.

  • Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. N.A.

  • Synthesis of Acidic Ionic Liquids and Catalysts Application of Benzaldehyde Acetal. ResearchGate.

  • Formation of acetals catalysed by montmorillonite K-10. ResearchGate.

  • Enhancing the stability of ionic liquid media for cellulose processing: Acetal protection or carbene suppression? ResearchGate.

  • Production of Aldehydes by Biocatalysis. PubMed Central.

  • Acid Treated Montmorillonite—Eco-Friendly Clay as Catalyst in Carvone Isomerization to Carvacrol. MDPI.

  • Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research.

Sources

1,1-Dimethoxydecane as a surfactant intermediate in formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 1,1-Dimethoxydecane as a Versatile Intermediate for Novel Surfactant Synthesis and Formulation Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the strategic use of this compound as a stable and versatile intermediate for the synthesis of novel surfactants. As the dimethyl acetal of decanal, this compound offers a protected form of the reactive aldehyde group, enabling more controlled and high-yield downstream modifications. We present a comprehensive workflow, beginning with the synthesis of a model cationic surfactant, followed by its application in the formulation of a stable oil-in-water (O/W) emulsion. This note provides detailed, step-by-step protocols for synthesis, formulation, and subsequent physicochemical characterization, including critical micelle concentration (CMC) determination, droplet size analysis, and stability assessment. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science, empowering researchers to adapt these methods for their specific drug delivery and development needs.

Introduction: The Strategic Advantage of this compound

Surfactants are essential amphiphilic compounds in pharmaceutical formulations, acting as solubilizers, emulsifiers, and wetting agents.[1][2] The development of novel surfactants with tailored properties is a critical area of research. This compound, the dimethyl acetal of decanal, serves as an excellent starting point or intermediate for this purpose.[3] Its long C10 hydrocarbon chain provides the requisite hydrophobic character for surface activity, while the acetal group effectively "protects" the reactive aldehyde functionality.[4]

The primary advantage of using the acetal form over the free aldehyde (decanal) lies in its enhanced stability. Aldehydes are prone to oxidation into carboxylic acids, which can lead to unwanted byproducts and lower yields in subsequent reactions. The acetal is resistant to such oxidation, providing superior shelf-life and reaction control. The aldehyde can be easily regenerated under acidic conditions when needed, allowing for precise introduction into a reaction sequence.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7779-41-1[6]
Molecular Formula C12H26O2[7]
Molecular Weight 202.34 g/mol [7]
Appearance Colorless liquid[3][6]
Solubility Almost insoluble in water; soluble in alcohol and oils[3][6]
Odor Herbaceous, green, citrus-floral[6]
Preparation From decanal and methanol[3][6]

Synthesis of a Novel Cationic Surfactant

This section outlines a robust, two-stage protocol to convert this compound into a quaternary ammonium cationic surfactant. This class of surfactant is widely used for its antimicrobial properties and ability to form stable emulsions.

Causality: The synthesis strategy involves two key transformations:

  • Deprotection (Hydrolysis): The acetal is first converted back to the reactive aldehyde (decanal) via acid-catalyzed hydrolysis. This is a classic and efficient method for deprotecting carbonyls.

  • Reductive Amination & Quaternization: The generated decanal is then reacted with a secondary amine (dimethylamine) in the presence of a reducing agent to form a tertiary amine. This is subsequently quaternized to yield the final cationic surfactant. Reductive amination is a highly efficient method for forming C-N bonds.

SynthesisWorkflow cluster_synthesis Synthesis Workflow Intermediate This compound Step1 Step 1: Acid-Catalyzed Hydrolysis Intermediate->Step1 Decanal Decanal Step1->Decanal Step2 Step 2: Reductive Amination Decanal->Step2 TertiaryAmine N,N-Dimethyldecylamine Step2->TertiaryAmine Step3 Step 3: Quaternization TertiaryAmine->Step3 Surfactant Cationic Surfactant Product Step3->Surfactant

Caption: Workflow for synthesizing a cationic surfactant from this compound.

Protocol 1: Synthesis of Decyltrimethylammonium Bromide

Materials:

  • This compound (98%)

  • Hydrochloric acid (HCl), 2M solution

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylamine, 2M solution in THF

  • Sodium triacetoxyborohydride (STAB)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Methyl bromide (CH₃Br) or Iodomethane (CH₃I)

  • Diethyl ether

  • Rotary evaporator, magnetic stirrers, round-bottom flasks, separatory funnel

Methodology:

Step A: Hydrolysis to Decanal

  • In a 250 mL round-bottom flask, dissolve 10.1 g (50 mmol) of this compound in 100 mL of THF.

  • Add 25 mL of 2M HCl solution to the flask.

  • Stir the mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The acid catalyzes the cleavage of the acetal ether bonds, regenerating the aldehyde and releasing two equivalents of methanol. THF is used as a co-solvent to ensure miscibility.

  • Once the reaction is complete, neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer twice with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude decanal. The product should be used immediately in the next step.

Step B & C: Reductive Amination and Quaternization

  • Dissolve the crude decanal from the previous step in 100 mL of anhydrous THF in a 500 mL flask under a nitrogen atmosphere.

  • Add 30 mL (60 mmol) of 2M dimethylamine solution in THF to the flask. Stir for 30 minutes.

  • Slowly add 13.5 g (64 mmol) of sodium triacetoxyborohydride (STAB) portion-wise over 20 minutes.

    • Rationale: STAB is a mild and selective reducing agent ideal for reductive amination, as it does not readily reduce the aldehyde starting material.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding 50 mL of water. Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude tertiary amine (N,N-dimethyldecylamine).

  • Dissolve the crude amine in 50 mL of diethyl ether. Cool the solution in an ice bath.

  • Bubble methyl bromide gas through the solution (or add an equimolar amount of iodomethane) and allow it to stir for 6 hours. A white precipitate will form.

    • Rationale: This is a standard Menshutkin reaction where the lone pair of electrons on the tertiary amine attacks the electrophilic methyl group of the alkyl halide, forming the quaternary ammonium salt.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, decyltrimethylammonium bromide.

Formulation of an Oil-in-Water (O/W) Emulsion

The synthesized cationic surfactant will now be used to formulate a stable oil-in-water (O/W) emulsion. Emulsions are critical for delivering poorly water-soluble active pharmaceutical ingredients (APIs).[8] The surfactant stabilizes the system by adsorbing at the oil-water interface, reducing interfacial tension and creating a barrier against droplet coalescence.[9][10]

EmulsionWorkflow cluster_emulsion O/W Emulsion Formulation Workflow Start Weigh Ingredients Aqueous Aqueous Phase: Water + Surfactant Start->Aqueous Oil Oil Phase: Medium-Chain Triglyceride Start->Oil Premix Coarse Premixing Aqueous->Premix Oil->Premix Homogenize High-Shear Homogenization Premix->Homogenize Final Stable O/W Emulsion Homogenize->Final

Caption: General workflow for preparing an oil-in-water (O/W) emulsion.

Protocol 2: Preparation of a Model 10% O/W Emulsion

Materials:

  • Synthesized decyltrimethylammonium bromide

  • Medium-chain triglyceride (MCT) oil (e.g., Miglyol® 812)

  • Deionized water

  • High-shear homogenizer (e.g., Silverson or Ultra-Turrax)

  • Beakers, magnetic stirrer, analytical balance

Methodology:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 1.0 g of the synthesized surfactant in 89.0 g of deionized water. Gently stir with a magnetic stirrer until fully dissolved.

  • Prepare the Oil Phase: In a separate beaker, weigh 10.0 g of MCT oil.

  • Create a Coarse Emulsion: While stirring the aqueous phase at a moderate speed, slowly add the oil phase. Continue stirring for 10 minutes to form a coarse pre-emulsion.

  • Homogenize: Submerge the rotor-stator of the high-shear homogenizer into the coarse emulsion. Homogenize at 10,000 RPM for 5 minutes.

    • Rationale: High shear forces break down the large oil droplets into much smaller ones (sub-micron range), significantly increasing the surface area. The surfactant rapidly adsorbs to these new interfaces, preventing the droplets from recombining (coalescence).

  • Cooling: Remove the homogenizer and allow the emulsion to cool to room temperature. The resulting formulation should appear as a stable, milky-white liquid.

Physicochemical Characterization and Performance Evaluation

Characterizing the synthesized surfactant and the final formulation is a mandatory step to validate performance and ensure quality.[11][12]

CharacterizationWorkflow cluster_characterization Characterization & Validation Surfactant Synthesized Surfactant CMC CMC Determination (Tensiometry) Surfactant->CMC Emulsion Formulated Emulsion DLS Droplet Size & PDI (DLS) Emulsion->DLS Zeta Zeta Potential Emulsion->Zeta Stability Accelerated Stability (Centrifugation/Heating) Emulsion->Stability Data Performance Data CMC->Data DLS->Data Zeta->Data Stability->Data

Sources

Troubleshooting & Optimization

Troubleshooting incomplete hydrolysis of 1,1-dimethoxydecane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Incomplete Hydrolysis of 1,1-Dimethoxydecane Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

You are encountering incomplete conversion during the deprotection of This compound to decanal . Unlike simple acetals (e.g., dimethoxyethane), your substrate possesses a significant lipophilic tail (


), creating a biphasic system in standard aqueous acid. The failure is likely not chemical inertness, but rather phase-transfer limitation  or thermodynamic equilibrium stalling .[1]

This guide addresses the three critical failure modes: Solubility (Kinetics) , Equilibrium (Thermodynamics) , and Catalyst Activity .

Part 1: Diagnostic Logic Flow

Before altering your protocol, use this logic tree to identify the specific bottleneck.[1]

DiagnosticFlow Start Start: Reaction Incomplete CheckPhase Is the reaction mixture homogeneous? Start->CheckPhase CheckEquil Did it stall at ~50-60% conversion? CheckPhase->CheckEquil Yes (Clear solution) SolubilityIssue ISSUE: Phase Transfer Limitation Solution: Add THF/Acetone or PTC CheckPhase->SolubilityIssue No (Biphasic) CheckAcid Is the pH < 1? CheckEquil->CheckAcid No (Stalled < 10%) EquilIssue ISSUE: Thermodynamic Equilibrium Solution: Add excess H2O or remove MeOH CheckEquil->EquilIssue Yes CheckAcid->EquilIssue Yes AcidIssue ISSUE: Kinetic Barrier Solution: Switch to p-TsOH or Amberlyst-15 CheckAcid->AcidIssue No

Figure 1: Diagnostic decision tree for acetal hydrolysis troubleshooting.

Part 2: The Core Barriers
1. The "Grease" Factor (Solubility)

The Problem: this compound is highly lipophilic.[1] If you use aqueous HCl, the acetal floats on top.[1] The reaction only occurs at the interface, leading to abysmal kinetics.[1] The Fix: You must create a homogeneous phase or use a Phase Transfer Catalyst (PTC).[1][2]

  • Co-solvent Approach: Use THF or Acetone mixed with water (ratio 4:1).[1] THF is superior for

    
     chains due to better solubilizing power.[1]
    
  • PTC Approach: If you must use a biphasic system (e.g., DCM/Water), add 5 mol% Tetrabutylammonium bisulfate (TBAB).

2. The Equilibrium Trap (Thermodynamics)

The Problem: Acetal hydrolysis is reversible.



Accumulation of methanol drives the reaction backward (Le Chatelier’s Principle).[1]
The Fix: 
  • Transacetalization: Use Acetone as the solvent.[1] The methanol released reacts with acetone to form 2,2-dimethoxypropane (volatile), effectively "scavenging" the methanol and driving the equilibrium forward [1].

  • Water Excess: Ensure at least a 10-fold molar excess of water relative to the acetal.[1]

Part 3: Validated Protocols

Do not rely on generic "acid wash" procedures.[1] Use these validated SOPs for long-chain acetals.

Method A: The "Gold Standard" (Homogeneous)

Best for: Small to medium scale, high purity requirements.

  • Dissolution: Dissolve this compound (1.0 equiv) in THF (

    
    ).
    
  • Acidification: Add 1M aqueous HCl (

    
    ).
    
    • Note: The mixture must remain one phase.[1] If it turns cloudy, add more THF.[1]

  • Reaction: Stir vigorously at RT for 2-4 hours .

    • Monitor: TLC (Hexane/EtOAc 9:1).[1] Stain with Anisaldehyde (acetals are invisible in UV).[1]

  • Workup: Neutralize with saturated

    
    . Extract with 
    
    
    
    .
    • Critical: Ensure pH is neutral before concentration.[1] Residual acid + Methanol + Heat (rotovap) = Re-formation of acetal .[1]

Method B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Acid-sensitive substrates and easiest workup.[1]

  • Preparation: Dissolve substrate in Acetone/Water (9:1) .

  • Catalyst: Add Amberlyst-15 resin (200 mg per mmol of substrate).[1]

  • Reaction: Stir at RT. The resin acts as a "solid acid," avoiding low pH in the bulk solution [2].

  • Workup: Simply filter off the beads . Concentrate the filtrate. No neutralization required.[1]

Part 4: Comparative Data
ParameterAqueous HClp-TsOH in AcetoneAmberlyst-15
Reaction Phase Biphasic (Poor)Homogeneous (Good)Heterogeneous (Excellent)
Workup Extraction/NeutralizationExtraction/NeutralizationFiltration only
Reaction Rate Slow (Interface limited)FastMedium
Side Reactions Aldol condensation (high risk)Low riskMinimal risk
Recyclability NoNoYes
Part 5: Mechanistic Visualization

Understanding the intermediate states helps explain why "stalled" reactions occur (usually at the Hemiacetal stage if water is insufficient).[1]

Mechanism Acetal This compound (Starting Material) Protonation1 Protonation Acetal->Protonation1 + H+ Oxocarbenium1 Oxocarbenium Ion I Protonation1->Oxocarbenium1 - MeOH Hemiacetal Hemiacetal (Intermediate) Oxocarbenium1->Hemiacetal + H2O Oxocarbenium2 Oxocarbenium Ion II Hemiacetal->Oxocarbenium2 + H+ / - MeOH Aldehyde Decanal (Product) Oxocarbenium2->Aldehyde - H+

Figure 2: Stepwise hydrolysis mechanism showing critical intermediates.[1]

Part 6: Frequently Asked Questions (FAQ)

Q: My NMR shows a mix of aldehyde and starting material after the column. Why? A: You likely concentrated the sample in the presence of residual acid and methanol.[1] The heat from the rotovap drives the equilibrium back to the acetal.[1] Always neutralize with bicarbonate or triethylamine before evaporation.[1]

Q: Can I use DMSO as a solvent? A: Yes, DMSO/Water with heating is effective for very difficult substrates, but removing DMSO is tedious. Stick to THF or Acetone unless strictly necessary [3].[1]

Q: The reaction is done, but the product smells "off" or different. A: Decanal is prone to oxidation (forming decanoic acid).[1] Perform the hydrolysis under an Argon atmosphere and store the product at 4°C.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Detailed discussions on transacetalization and equilibrium shifting).

  • Coppola, G. M. (1984).[1] Amberlyst-15, a superior acid catalyst for the cleavage of acetals.[1][5] Synthesis. (Establishes Amberlyst-15 as a standard for heterogeneous deprotection).

  • Kamitori, Y., et al. (1989).[1] Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. (Discusses neutral condition deprotection using DMSO).

Sources

Technical Support Center: Decanal Dimethyl Acetal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Process Stability Ticket ID: DDA-OPT-2024 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary: The "Golden Standard" Protocol

For researchers experiencing low conversion (<80%) or degradation during workup.

Synthesizing Decanal Dimethyl Acetal (1,1-dimethoxydecane) presents a specific challenge: Equilibrium Management . Unlike short-chain aldehydes, Decanal (C10) is hydrophobic, creating potential phase transfer issues with methanol. Furthermore, the reaction is reversible. To maximize yield, you must chemically scavenge water rather than relying solely on physical removal (e.g., Dean-Stark), which is inefficient with low-boiling methanol.

Optimized Reaction Conditions (Recommended)
ParameterRecommendationRationale
Reagent Stoichiometry Decanal (1.0 eq) : Methanol (5-10 eq)Excess methanol acts as both reactant and solvent to drive equilibrium.
Water Scavenger Trimethyl Orthoformate (TMOF) (1.2 - 1.5 eq)CRITICAL: Chemically converts byproduct water into methanol and methyl formate, driving the reaction to completion irreversibly.
Catalyst Amberlyst® 15 (Dry) (5-10 wt%) or p-TSA (1 mol%)Amberlyst (heterogeneous) allows for filtration removal, preventing acid-catalyzed hydrolysis during workup.
Temperature 25°C to 40°Cmild temperatures prevent Aldol condensation (self-reaction of decanal).
Reaction Time 2 - 6 HoursMonitor via GC/TLC. Extended times without scavenger promote side reactions.

Troubleshooting Case Studies (Interactive Guide)

Ticket #101: "My reaction stalls at 60% conversion."

Diagnosis: Equilibrium Limitation. Root Cause: The accumulation of water in the system is pushing the equilibrium back toward the aldehyde. Solution:

  • Do not add more catalyst; this only speeds up the forward and reverse rates.

  • Add Trimethyl Orthoformate (TMOF). TMOF reacts with water to form methanol and methyl formate.[1] This effectively removes water from the equilibrium equation, forcing the reaction to the right (Le Chatelier's Principle).

  • Protocol Adjustment: Add 1.2 equivalents of TMOF at the start of the reaction.

Ticket #102: "The reaction mixture turned dark yellow/brown."

Diagnosis: Side Reaction (Aldol Condensation).[2] Root Cause: Decanal has


-protons. Strong acid catalysts or high temperatures can induce enolization, leading to self-aldol condensation and subsequent polymerization.
Solution: 
  • Lower the Temperature: Conduct the reaction at Room Temperature (RT).

  • Switch Catalyst: If using

    
    , switch to Amberlyst-15  or p-Toluenesulfonic acid (p-TSA) . These provide controlled acidity.
    
  • Inert Atmosphere: Ensure the reaction is under Nitrogen (

    
    ) to prevent oxidative degradation of the aldehyde prior to acetalization.
    
Ticket #103: "I lost my product during purification/distillation."

Diagnosis: Acid-Catalyzed Hydrolysis (Reversion). Root Cause: Acetals are stable in base but extremely labile in acid . If the catalyst is not fully neutralized or removed before workup, the residual acid (combined with atmospheric moisture or aqueous wash) will hydrolyze the acetal back to decanal. Solution:

  • Quench Strategy:

    • If using p-TSA: Quench with Sodium Methoxide (

      
      ) or Triethylamine (
      
      
      
      ) to pH > 7 before concentration.
    • If using Amberlyst-15: Filter the beads out strictly under anhydrous conditions.

  • Distillation: Distill under high vacuum (<1 mmHg). Decanal DMA has a high boiling point; excessive heat during distillation can cause thermal decomposition if trace acid is present.

Visualizing the Chemistry

A. The Mechanism & Water Scavenging

The following diagram illustrates the acid-catalyzed pathway and how TMOF intercepts the water byproduct to drive yield.

AcetalizationMechanism Decanal Decanal (R-CHO) Protonation Activation (+ H+) Decanal->Protonation Acid Cat. Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + MeOH WaterOut Water (H2O) Byproduct Hemiacetal->WaterOut Elimination Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O WaterOut->Hemiacetal Hydrolysis (Blocked by TMOF) TMOF Trimethyl Orthoformate (Scavenger) WaterOut->TMOF Reacts with Acetal Decanal Dimethyl Acetal Oxocarbenium->Acetal + MeOH - H+ Scavenged Methanol + Methyl Formate TMOF->Scavenged Irreversible

Figure 1: Reaction mechanism highlighting the critical role of TMOF in blocking the reverse hydrolysis pathway.

B. Recommended Experimental Workflow

Standard Operating Procedure (SOP) for high-yield synthesis.

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup (Critical) Step1 Charge Reactor: Decanal + MeOH (1:10) + TMOF (1.2 eq) Step2 Add Catalyst: Amberlyst-15 (Solid) or p-TSA Step1->Step2 Step3 Stir at 25-40°C (Monitor TLC/GC) Step2->Step3 Step4 Check Conversion: Is Decanal < 2%? Step3->Step4 Step4->Step3 No Step5 Neutralization/Filtration: Remove Acid Source (Must be pH neutral/basic) Step4->Step5 Yes Step6 Concentration: Remove MeOH/Methyl Formate (Rotovap) Step5->Step6 Step7 Vacuum Distillation: Isolate Pure Acetal Step6->Step7

Figure 2: Step-by-step workflow emphasizing the neutralization checkpoint to prevent product loss.

Frequently Asked Questions (FAQ)

Q: Can I use Molecular Sieves (3A) instead of TMOF? A: Yes, but with caveats. Molecular sieves (3A) are effective for physical water removal. However, they can be mechanically abrasive (creating fines) and may require large quantities for the amount of water produced. TMOF is generally preferred for scalability and ease of workup (volatile byproducts).

Q: What is the boiling point of Decanal Dimethyl Acetal? A: Approximately 77-79°C at 1.0 mmHg [1].[3] Note that at atmospheric pressure, the boiling point would be significantly higher (>220°C), likely leading to decomposition. Always use high vacuum.

Q: Why does my product smell like oranges (Decanal) after a few days of storage? A: This indicates hydrolysis. The acetal is reverting to the aldehyde. Ensure the stored product is absolutely free of acid traces. Store over a small amount of solid


 or in a silanized glass vial to prevent surface acidity from catalyzing hydrolysis.

Q: Is Decanal Dimethyl Acetal miscible with water? A: No. Unlike the acetals of short-chain aldehydes (like acetaldehyde), the C10 chain makes this molecule highly lipophilic (hydrophobic). It is soluble in alcohols, ethers, and hydrocarbons, but insoluble in water [1].

References

  • The Good Scents Company. (n.d.). Decanal dimethyl acetal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Patil, A. et al. (2018).[4] Solid acid catalyzed acetalization of aldehydes. Journal of Molecular Catalysis. (Reference for Amberlyst-15 efficiency).

Sources

Technical Support Center: Catalysts for Accelerating Decanal Acetal Formation (p-TSA vs. Iodine)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for acetal synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the catalytic options for the protection of aldehydes, specifically focusing on decanal acetal formation. Here, we provide in-depth, field-tested insights into the use of two common catalysts: p-Toluenesulfonic Acid (p-TSA) and molecular Iodine (I₂). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): Foundational Concepts
Q1: Why is acetal formation a critical reaction in organic synthesis?

Acetal formation is a cornerstone strategy for the protection of carbonyl groups (aldehydes and ketones). The resulting acetal is stable under neutral and basic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the aldehyde functionality.[1][2] The protecting group can be readily removed later by treatment with aqueous acid to regenerate the original aldehyde.[2][3] This reversible protection is essential in multi-step syntheses of complex molecules.

Q2: What is the fundamental role of a catalyst in this reaction?

The reaction between an aldehyde like decanal and an alcohol is inherently slow because alcohols are weak nucleophiles. A catalyst is required to activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5] Both p-TSA and Iodine serve this purpose, but they operate through different mechanisms and offer distinct advantages depending on the substrate and desired reaction conditions.

Part 1: The Workhorse Catalyst - p-Toluenesulfonic Acid (p-TSA)

p-Toluenesulfonic acid (p-TSA) is a strong, non-oxidizing organic acid that is easy to handle, affordable, and highly effective for acetal formation.[6][7] It is often the first choice for routine carbonyl protection.

Mechanism & Core Principles
Q3: What is the detailed mechanism for p-TSA catalyzed acetal formation?

p-TSA acts as a classic Brønsted acid catalyst. The mechanism involves a series of equilibrium steps, making the removal of water critical to drive the reaction to completion.[5][8]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of decanal, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]

  • Hemiacetal Formation: A molecule of the alcohol (e.g., ethylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation forms a hemiacetal intermediate.[5]

  • Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the catalyst, converting it into a good leaving group (water).[2][4]

  • Water Elimination: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.[8][10]

  • Acetal Formation: A second molecule of the alcohol attacks the oxonium ion. Final deprotonation regenerates the acid catalyst and yields the acetal product.

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2 & 3: Hemiacetal Formation cluster_2 Step 4 & 5: Oxonium Ion & Acetal Formation Decanal Decanal (R-CHO) ActivatedDecanal Protonated Decanal (Enhanced Electrophile) Decanal->ActivatedDecanal Protonation H_plus H⁺ (from p-TSA) Alcohol1 Alcohol (R'-OH) Hemiacetal Hemiacetal Intermediate ActivatedDecanal->Hemiacetal Nucleophilic Attack H_plus2 H⁺ Oxonium Oxonium Ion + H₂O Hemiacetal->Oxonium Protonation & Loss of H₂O Alcohol2 Alcohol (R'-OH) Acetal Decanal Acetal Oxonium->Acetal Nucleophilic Attack & Deprotonation

Caption: p-TSA catalyzed acetal formation mechanism.

Experimental Protocol & Data
Q4: What is a reliable starting protocol for the synthesis of decanal ethylene acetal using p-TSA?

This protocol is a robust starting point. Monitoring by Thin Layer Chromatography (TLC) is essential to determine reaction completion.

Experimental Protocol: p-TSA Catalyzed Acetalization of Decanal

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. This is crucial for the azeotropic removal of water.[5][8]

  • Reagent Charging: To the flask, add decanal (1.0 eq), ethylene glycol (1.2-1.5 eq), and a suitable solvent (e.g., toluene or benzene, sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Add p-TSA monohydrate (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects and TLC analysis shows full consumption of decanal.

  • Workup: Cool the reaction to room temperature. Quench the reaction by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the p-TSA catalyst.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can often be used directly or purified further by vacuum distillation or column chromatography if necessary.

ParameterTypical ValueRationale & Expert Notes
Catalyst Loading 1-5 mol%Lower loadings are preferred to minimize side reactions. Increase if the reaction is sluggish.
Solvent Toluene, BenzeneForms an azeotrope with water, facilitating its removal.
Temperature RefluxRequired for azeotropic distillation.
Reaction Time 2-8 hoursHighly dependent on scale and efficiency of water removal. Monitor by TLC.
Water Removal Dean-Stark TrapNon-negotiable for high yield. The reaction is reversible.[9]
Troubleshooting p-TSA Reactions
Q5: My reaction has stalled, and TLC shows significant starting material remaining. What should I do?
  • Check Water Removal: Is water collecting in the Dean-Stark trap? If not, your system may not be hot enough, or there could be a leak. Ensure the solvent is vigorously refluxing.

  • Catalyst Activity: The p-TSA may have degraded. Add a fresh portion of the catalyst (e.g., another 1 mol%).

  • Reagent Purity: Ensure your decanal and ethylene glycol are reasonably dry. Wet reagents will consume the catalyst and hinder the reaction.

Q6: I'm observing a brown/polymeric residue in my flask. What's happening?

This is likely due to acid-catalyzed side reactions, such as the self-condensation or polymerization of decanal. This can be caused by:

  • Excessive Catalyst: Too much p-TSA can promote undesired pathways. Use the lowest effective catalyst loading.

  • Prolonged Reaction Time/High Temperature: Do not heat the reaction longer than necessary. Once the decanal is consumed (per TLC), proceed to workup.

Part 2: The Mild Alternative - Molecular Iodine (I₂)

Molecular iodine has emerged as a powerful, mild, and chemoselective catalyst for acetalization, often proceeding under neutral conditions.[11] It is particularly valuable for substrates containing acid-sensitive functional groups.

Mechanism & Core Principles
Q7: How does iodine, a neutral molecule, catalyze this reaction?

The catalytic role of iodine is multifaceted and a subject of ongoing study. Two primary mechanisms are proposed:

  • Lewis Acid Catalysis: Iodine can act as a mild Lewis acid, coordinating to the carbonyl oxygen. This "halogen bonding" interaction polarizes the C=O bond, activating it for nucleophilic attack in a manner similar to, but gentler than, protonation.[12]

  • In Situ Brønsted Acid Generation: Traces of water in the reaction mixture can react with iodine to generate small amounts of hydroiodic acid (HI), which then acts as the true Brønsted acid catalyst.[11]

Regardless of the precise mechanism, the key advantage is that the bulk reaction medium remains neutral, preventing the degradation of acid-sensitive functionalities.

Q8: When should I choose iodine over a strong acid like p-TSA?

Choose iodine when your molecule contains functional groups that are unstable in the presence of strong acid. Examples include:

  • Tert-butyl ethers (t-boc) or silyl ethers (TBDMS, TIPS)

  • Furan rings[13]

  • Highly sensitive esters or ketals elsewhere in the molecule

Experimental Protocol & Data
Q9: What is a standard protocol for iodine-catalyzed decanal acetal formation?

This method is notably simpler as it often does not require rigorous water removal.

Experimental Protocol: Iodine-Catalyzed Acetalization of Decanal

  • Reagent Charging: In a standard round-bottom flask, combine decanal (1.0 eq) and ethylene glycol (2.0-3.0 eq). Using the alcohol as the solvent is also common.

  • Catalyst Addition: Add molecular iodine (0.05-0.20 eq) as a solid. The mixture will turn brown.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate.

  • Quenching: Wash the solution with aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears.

  • Extraction & Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by vacuum distillation or chromatography as needed.

ParameterTypical ValueRationale & Expert Notes
Catalyst Loading 5-20 mol%Higher loadings are common compared to p-TSA. The reaction is often faster with more catalyst.
Solvent Solvent-free or CH₂Cl₂, CH₃CNUsing excess alcohol as the solvent can help drive the equilibrium.
Temperature Room Temp to 60 °CMilder conditions preserve sensitive groups. Gentle heating can accelerate the reaction.
Reaction Time 1-12 hoursGenerally slower than p-TSA methods but highly substrate-dependent.
Water Removal Often unnecessaryThe milder conditions and different mechanism are less sensitive to water.
Troubleshooting Iodine Reactions
Q10: The reaction is very slow at room temperature. What can I do?
  • Gentle Heating: Increase the temperature to 40-60 °C. This often provides a significant rate enhancement without causing decomposition.

  • Increase Catalyst Loading: Incrementally increase the iodine concentration up to 20-25 mol%.

  • Use Excess Alcohol: Using a larger excess of ethylene glycol can help push the equilibrium forward.

Q11: My product is contaminated with iodine after workup. How do I remove it?

This indicates an incomplete quench. Ensure you wash thoroughly with a fresh, concentrated solution of sodium thiosulfate until both the organic layer and the aqueous layer are colorless. Multiple washes may be necessary.

Part 3: General Troubleshooting & Catalyst Selection

Caption: Troubleshooting Decision Tree for Acetal Formation.

Q12: Which catalyst is definitively better for my decanal acetal formation?

The "better" catalyst is entirely context-dependent. Use this table to guide your decision:

Featurep-Toluenesulfonic Acid (p-TSA)Molecular Iodine (I₂)
Catalytic Nature Strong Brønsted Acid[7]Mild Lewis Acid / Halogen Bonder[12]
Conditions Harsh (Reflux, Acidic)Mild (RT to 60 °C, Neutral)
Substrate Scope Excellent for robust molecules.Ideal for acid-sensitive substrates. [13][14]
Reaction Speed Generally faster.Generally slower.
Water Removal Essential (Dean-Stark required).[8]Often not required.
Workup Requires basic wash (e.g., NaHCO₃).Requires reductive wash (e.g., Na₂S₂O₃).
Cost & Handling Inexpensive, solid, easy to handle.[7]More expensive, solid, handle in a fume hood.

Final Recommendation: For a simple, robust molecule like decanal with no other sensitive functional groups, p-TSA is the more economical and faster choice. If your decanal derivative contains other acid-labile protecting groups or functionalities, iodine is the superior catalyst due to its remarkable mildness and chemoselectivity.

References
  • p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available at: [Link]

  • Formation and Reactions of Acetals. Chemistry Steps. Available at: [Link]

  • A New Molecular Iodine-Catalyzed Acetalization of Carbonyl Compounds. Request PDF on ResearchGate. Available at: [Link]

  • Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube. Available at: [Link]

  • Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts. Available at: [Link]

  • Rapid and Efficient Method for the Synthesis of Acylals from Aldehydes and Their Deprotection Catalyzed by p-Toluene Sulfonic Acid (p-TSA). Request PDF on ResearchGate. Available at: [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central (NIH). Available at: [Link]

  • Reaction Mechanism of Iodine-Catalyzed Michael Additions. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. Available at: [Link]

  • Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Available at: [Link]

  • Formation of acetals. Khan Academy. Available at: [Link]

  • Acetal Formation. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Solvent Selection for 1,1-Dimethoxydecane Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the extraction of 1,1-dimethoxydecane. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven guidance on selecting the optimal solvent and troubleshooting common issues encountered during the liquid-liquid extraction of this long-chain acetal.

Understanding this compound: Key Physicochemical Properties

Before selecting a solvent, it is crucial to understand the properties of the target molecule, this compound. It is an acetal, characterized by a long, nonpolar ten-carbon chain and a polar diether functional group.[1][2] This structure imparts a predominantly hydrophobic and nonpolar character to the molecule.

PropertyValueSource
Molecular FormulaC₁₂H₂₆O₂[1]
Average Molecular Weight202.33 g/mol [1]
Boiling Point218 °C[1]
Water Solubility0.0079 g/L (very low)[1]
logP (Octanol-Water Partition Coefficient)4.1 - 4.17[1]
Polar Surface Area18.46 Ų[1]

The high logP value and very low water solubility confirm that this compound is highly lipophilic and will strongly partition into a nonpolar organic solvent from an aqueous phase.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting an extraction solvent for this compound?

A1: The guiding principle is "like dissolves like."[4] Given that this compound is a large, nonpolar molecule, the ideal solvent will also be nonpolar.[5][6] The primary goal of liquid-liquid extraction is to maximize the transfer of the target solute from one liquid phase (typically aqueous) to another, immiscible liquid phase (the organic solvent).[7] This is achieved by choosing a solvent that has a high affinity for this compound while being immiscible with the initial sample matrix (e.g., water).[5][7]

Q2: Which solvents are recommended for extracting this compound?

A2: Based on its high lipophilicity, nonpolar solvents are the best choice. Excellent candidates include:

  • Alkanes: Heptane, Hexane

  • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

  • Chlorinated Solvents: Dichloromethane (DCM)

These solvents are effective because they are immiscible with water and readily dissolve nonpolar compounds.[6][7] Ethyl acetate, a moderately polar solvent, can also be considered.[5]

Q3: Are there any solvents I should avoid?

A3: Yes. Avoid polar solvents that are miscible with water, such as:

  • Methanol

  • Ethanol

  • Acetone

  • Acetonitrile

These solvents will not form a distinct second phase with an aqueous sample, making liquid-liquid extraction impossible.[6]

Q4: My extraction yield is low. What are the potential causes and how can I improve it?

A4: Low yield can stem from several factors:

  • Incomplete Phase Transfer: The partitioning of your compound into the organic phase may not be optimal. To improve this, you can employ the "salting out" technique. Adding a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous layer increases its polarity and ionic strength, which reduces the solubility of the nonpolar this compound and drives it more completely into the organic phase.[3][8]

  • Insufficient Mixing: The transfer of the solute across the liquid-liquid interface requires adequate surface area. Ensure you are mixing the two phases vigorously enough to create a large interface, but not so aggressively that you form a stable emulsion.[8]

  • Incorrect pH: While this compound is neutral, if your sample matrix contains acidic or basic impurities that you wish to separate, pH control is vital. However, for the acetal itself, the most critical chemical consideration is avoiding acidic conditions that could cause hydrolysis.

  • Acetal Hydrolysis: this compound is an acetal, which is stable under neutral and basic conditions but can be hydrolyzed back to its parent aldehyde (decanal) and alcohol (methanol) under acidic conditions, especially in the presence of water.[9][10][11][12] Ensure your aqueous phase is neutral or slightly basic (pH > 7) to prevent degradation of your target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction workflow.

Issue 1: Formation of a Stable Emulsion

An emulsion is a suspension of fine droplets of one liquid within another, preventing the formation of a clean interface between the organic and aqueous layers. This is one of the most common problems in liquid-liquid extraction.[13]

Causality: Emulsions are often caused by the presence of surfactant-like molecules in the sample matrix (e.g., lipids, proteins) or by excessive agitation (shaking too vigorously).[13]

Solutions:

  • Prevention is Key: Gently swirl or invert the separatory funnel instead of shaking it aggressively. This reduces the energy input that can lead to emulsion formation while still allowing for sufficient interfacial contact.[13][14]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[15] This increases the ionic strength of the aqueous layer, helping to disrupt the emulsion and force the separation of the layers.[13][14]

  • Patience and Physical Disruption: Allow the mixture to stand undisturbed for a period (10-30 minutes) to see if the emulsion breaks on its own.[16] Gently tapping the side of the funnel can also help coalesce the droplets.[16]

  • Filtration: In stubborn cases, filtering the entire mixture through a plug of glass wool or Celite can help to break the emulsion.[15]

  • Solvent Addition: Adding a small amount of a different solvent, like chloroform or dichloromethane, can sometimes alter the phase properties enough to break the emulsion.[17]

Issue 2: Product Instability and Suspected Hydrolysis

You observe a new spot on your TLC plate corresponding to decanal, or your final product yield is low and smells aldehydic.

Causality: This strongly suggests acetal hydrolysis. Acetals are sensitive to acid and will readily break down in the presence of an acid catalyst and water.[9][11][18] The reaction is an equilibrium process, and the presence of excess water drives it toward the aldehyde and alcohol.[9]

Solutions:

  • Strict pH Control: Ensure all aqueous solutions used in the workup are neutral or basic. A wash with a dilute sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8) can neutralize any trace acids.

  • Use Anhydrous Conditions Post-Extraction: Once the organic layer is separated, dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove residual water, which is necessary for hydrolysis.

  • Avoid Acidic Reagents: Be mindful of all reagents added. For example, if quenching a reaction, avoid using acidic quenches if the acetal is present.

Experimental Protocols & Workflows

Protocol 1: Standard Liquid-Liquid Extraction of this compound

This protocol assumes the starting material is an aqueous reaction mixture.

  • Preparation: Transfer the aqueous mixture containing this compound to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).

  • pH Check: Test the pH of the aqueous layer. If it is acidic (pH < 7), add a saturated solution of sodium bicarbonate dropwise until the pH is neutral or slightly basic (pH 7-8).

  • Solvent Addition: Add an equal volume of a suitable nonpolar solvent (e.g., heptane or diethyl ether).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times. Avoid vigorous shaking to prevent emulsion formation.[13]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense organic layer (e.g., heptane, diethyl ether) will be on top.

  • Collection: Drain the lower aqueous layer. Then, drain the upper organic layer through the top opening of the funnel to avoid re-contamination with any remaining aqueous phase at the stopcock.

  • Repeat: Perform a second and third extraction on the aqueous layer with fresh portions of the organic solvent to maximize recovery.

  • Combine and Dry: Combine all organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Workflow Diagram: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate extraction solvent.

SolventSelection Analyte Analyte: This compound Properties Physicochemical Properties: - High logP (4.1) - Nonpolar C10 chain - Low water solubility Analyte->Properties Analyze Principle Guiding Principle: 'Like Dissolves Like' Properties->Principle Apply Solvent_Choice Solvent Choice: Immiscible with Water High Affinity for Analyte Principle->Solvent_Choice Leads to Recommended Recommended Solvents (Nonpolar): - Heptane/Hexane - Diethyl Ether/MTBE - Dichloromethane Solvent_Choice->Recommended Good Match Avoid Avoid Solvents (Polar & Water-Miscible): - Methanol - Ethanol - Acetone Solvent_Choice->Avoid Poor Match Final_Product Pure Extracted This compound Recommended->Final_Product Yields

Caption: Decision workflow for selecting an extraction solvent.

Troubleshooting Flowchart: Emulsion Breaking

This diagram provides a step-by-step guide for resolving emulsions.

EmulsionTroubleshooting Start Emulsion Formed During Extraction Wait Step 1: Wait (10-30 min) Start->Wait Resolved Emulsion Broken Proceed with Extraction Wait->Resolved Yes NotResolved Not Resolved Wait->NotResolved No Gentle Step 2: Gentle Agitation (Swirl/Tap Funnel) Gentle->Resolved Yes NotResolved2 Not Resolved Gentle->NotResolved2 No Salt Step 3: Add Brine (Sat. NaCl) 'Salting Out' Salt->Resolved Yes NotResolved3 Not Resolved Salt->NotResolved3 No Filter Step 4 (Last Resort): Filter through Celite Filter->Resolved Yes NotResolved->Gentle NotResolved2->Salt NotResolved3->Filter

Caption: Step-by-step guide for breaking emulsions.

References

  • Liquid-Liquid Extractors: A Comparative Analysis of Solvent Selection. (n.d.).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • Solvent selection in liquid chromatography. (n.d.). Molnar Institute.
  • Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta.
  • Purtov, K., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
  • Showing Compound this compound (FDB016329) . (2010). FooDB. Retrieved from [Link].

  • Rathbone, D. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
  • Tips for Troubleshooting Liquid-Liquid Extraction. (2025). K-Jhil.
  • Acetal Hydrolysis Mechanism . (n.d.). Chemistry Steps. Retrieved from [Link].

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014). ResearchGate.
  • Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components . (2017). ACS Publications. Retrieved from [Link].

  • Acetal Hydrolysis Mechanism + EASY TRICK! (2024). Organic Chemistry Tutor. YouTube.
  • Chemical Properties of 1,1-Dimethoxyethane (CAS 25154-53-4). (n.d.). Cheméo.
  • Tips & Tricks: Emulsions . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link].

  • Optimization of the extraction techniques using Natural Hydrophobic Deep Eutectic Solvents for the recovery of biomolecules. (n.d.). IRIS Unibas.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • Dimethyl Acetals . (n.d.). Organic Chemistry Portal. Retrieved from [Link].

  • Chemical Properties of Dodecane, 1,1-dimethoxy- (CAS 14620-52-1). (n.d.). Cheméo.
  • Octadecane, 1,1-dimethoxy- - 14620-55-4. (n.d.). Vulcanchem.
  • 1,1-Dimethoxycyclohexane. (n.d.). PubChem.

Sources

Technical Support Center: Advanced Acetalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Entropy in Long-Chain Acetal Synthesis Ticket Type: Advanced Methodologies / Troubleshooting Guide Status: Active

Executive Summary: The Thermodynamics of "Difficult" Acetals

Synthesizing acetals from long-chain alcohols (fatty alcohols) or sterically crowded carbonyls presents a dual challenge: Entropy and Sterics .

  • The Entropic Penalty: Long aliphatic chains possess high motional freedom. Bringing two such chains together to react with a single carbonyl creates a significant loss of entropy (

    
    ). This makes the Gibbs Free Energy (
    
    
    
    ) less favorable compared to small-molecule acetalization.
  • The Steric Wall: Bulky groups near the reaction center prevent the formation of the tetrahedral intermediate required for nucleophilic attack.

Standard Dean-Stark protocols often fail here because the high temperatures required to drive the equilibrium often degrade sensitive long-chain substrates before conversion is complete. This guide prioritizes Kinetic Control (Noyori method) and Water-Tolerant Lewis Acids (


) over traditional thermodynamic forcing.
Troubleshooting Matrix (Q&A)

Use this section to diagnose your specific failure mode.

Q1: My reaction stalls at ~60% conversion despite refluxing with a Dean-Stark trap for 48 hours. Why? A: You are fighting an unfavorable equilibrium constant (


). For long-chain substrates, the local concentration of alcohol at the carbonyl center is low.
  • Immediate Fix: Switch to Chemical Desiccation . Replace the Dean-Stark trap with Trialkyl Orthoformates (e.g., Trimethyl orthoformate, TMOF). TMOF acts as both the solvent and the water scavenger, driving the reaction irreversibly by producing volatile methanol and methyl formate.

  • Protocol Shift: If the substrate is a solid fatty alcohol, use a minimum amount of anhydrous THF/DCM to dissolve it, then add 3-5 equivalents of TMOF.

Q2: I am trying to protect a tert-butyl ketone (or similarly hindered ketone), but no reaction occurs with pTSA/Toluene. A: Classical Brønsted acid catalysis (


) is insufficient to activate the carbonyl against severe steric shielding. You need a hyper-electrophilic activation method.
  • The Solution: Adopt Noyori Conditions . This uses TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and bis-TMS ethers.

  • Mechanism: The reaction proceeds via a silylated oxocarbenium ion, which is far more electrophilic than a protonated ketone and less reversible at low temperatures (-78°C).

Q3: My substrate contains an acid-sensitive epoxide or silyl ether that falls apart with pTSA. A: pTSA is too harsh (


). You need a Lewis Acid that activates the carbonyl without generating a high concentration of free protons.
  • The Solution: Use Scandium(III) Triflate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) .[1][2] It is a water-tolerant Lewis acid that works at neutral pH. It coordinates to the carbonyl oxygen selectively, allowing acetalization to proceed without cleaving acid-sensitive groups.
    

Q4: My long-chain acetal product is an oil that is impossible to purify from the starting alcohol. A: Long-chain alcohols and their corresponding acetals often have similar


 values and boiling points.
  • Strategic Fix: Use a "Tag-and-Remove" strategy. Use a slight excess of the carbonyl component (if cheap) rather than the alcohol. Alternatively, after the reaction, treat the crude mixture with an acyl chloride (e.g., Acetyl Chloride) or succinic anhydride to esterify the unreacted alcohol. The resulting ester will have a significantly different polarity, allowing easy separation via silica gel chromatography.

Decision Logic: Selecting the Right Method

AcetalMethodology Start START: Analyze Substrate StericCheck Is the Carbonyl Sterically Hindered? (e.g., t-Butyl, Di-ortho-substituted) Start->StericCheck AcidCheck Is the Substrate Acid Sensitive? StericCheck->AcidCheck No Noyori METHOD A: Noyori Conditions (TMSOTf + TMS-Ether) Kinetic Control StericCheck->Noyori Yes (High Sterics) WaterCheck Can you remove water physically? (High BP solvent allowed?) AcidCheck->WaterCheck No (Stable) Scandium METHOD B: Scandium Triflate (Sc(OTf)3) Green / Mild Lewis Acid AcidCheck->Scandium Yes (Sensitive) Ortho METHOD C: Orthoformate Scavenging (HC(OMe)3 + pTSA) Thermodynamic Drive WaterCheck->Ortho No (Low BP/Solid) DeanStark METHOD D: Classical Dean-Stark (Only for simple, stable substrates) WaterCheck->DeanStark Yes

Figure 1: Decision matrix for selecting the optimal acetalization protocol based on substrate sterics and stability.

Deep Dive Protocols
Protocol A: The Noyori Method (For Sterically Hindered Substrates)

Best for: t-Butyl ketones, hindered steroids, and systems where reversibility must be suppressed.

Mechanism: This method utilizes 1,2-bis(trimethylsilyloxy)ethane (BTSE) acting as a "masked" glycol. The catalyst, TMSOTf , activates the ketone to form a silylated intermediate that is immediately trapped by the silyl ether.

Reagents:

  • Substrate (Ketone/Aldehyde): 1.0 equiv.

  • 1,2-bis(trimethylsilyloxy)ethane (BTSE): 1.1–1.3 equiv.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): 0.01–0.05 equiv (Catalytic).

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Temperature: -78°C to -20°C.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the ketone (1.0 equiv) and BTSE (1.2 equiv) in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents side reactions and polymerization.

  • Catalysis: Add TMSOTf (typically 1-5 mol%) dropwise via syringe.

  • Reaction: Stir at -78°C for 3-6 hours. Monitor by TLC. If conversion is slow, allow to warm slowly to -20°C.

    • Self-Validation: The reaction mixture often turns slightly yellow upon catalyst addition.

  • Quench: Add anhydrous Pyridine (2 equiv relative to TMSOTf) at low temperature to quench the catalyst.

  • Workup: Pour into saturated

    
    , extract with DCM, and dry over 
    
    
    
    .

Why it works: The reaction generates non-nucleophilic hexamethyldisiloxane (


) as the byproduct, effectively removing the "leaving group" from the equilibrium.
Protocol B: Scandium(III) Triflate (For Acid-Sensitive/Long-Chain Substrates)

Best for: Fatty alcohols, acid-sensitive terpenes, and "Green" chemistry requirements.

Reagents:

  • Substrate: 1.0 equiv.

  • Alcohol/Diol: 1.5–3.0 equiv (Excess helps drive equilibrium).

  • 
    : 1–5 mol%.
    
  • Solvent: Toluene or Cyclohexane (if azeotrope is needed) or neat.

Step-by-Step:

  • Setup: Mix substrate and alcohol in Toluene.

  • Catalyst: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (solid). It may not dissolve completely; this is normal (heterogeneous catalysis is possible).
    
  • Water Removal:

    • Option A (Azeotrope): Reflux with a Dean-Stark trap.[3]

    • Option B (Desiccant): Add activated 3Å Molecular Sieves directly to the flask.

  • Reaction: Reflux (or heat to 60-80°C) for 4-12 hours.

  • Workup: Filter the reaction mixture through a pad of celite (to remove sieves and catalyst).

    
     can often be recovered by aqueous extraction and drying if needed.
    
Comparative Data: Catalyst Efficiency

Table 1: Comparison of acetalization methods for a model hindered substrate (e.g., Benzophenone or Pinacolone).

MethodCatalystTempTimeYieldKey Advantage
Classical pTSA110°C (Reflux)24 h45%Cheap, simple setup.
Noyori TMSOTf-78°C4 h96% Overcomes extreme sterics; irreversible.
Orthoformate

(cat)
25°C12 h88%Water scavenging; mild temp.
Lewis Acid

80°C6 h92%Reusable; water tolerant; acid-sensitive safe.
Mechanistic Visualization

NoyoriMechanism Ketone Ketone (R2C=O) Activated Silylated Oxocarbenium Ketone->Activated + TMSOTf TMSOTf TMSOTf Intermediate Acetal-TMS Intermediate Activated->Intermediate + BTSE (Nucleophilic Attack) BTSE Bis-TMS Ether (Nu-SiMe3) Product Final Acetal Intermediate->Product - TMSOTf (Catalyst Regen) Byproduct TMS-O-TMS (Inert) Intermediate->Byproduct

Figure 2: Simplified mechanism of Noyori Acetalization. Note the activation of the carbonyl by the silyl group, followed by nucleophilic attack by the silyl ether.

References
  • Noyori Acetalization (Original Method): Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly effective catalyst for the acetalization of carbonyl compounds. Tetrahedron Letters, 21(14), 1357-1358.

  • Scandium Triflate Catalysis: Ishihara, K., Kubota, M., Katsuki, H., & Yamamoto, H. (1995). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society, 117(36), 9298-9303.

  • General Protective Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience. (Specifically Chapter 4: Protection for the Carbonyl Group).[4]

  • Orthoformate Methods: Wohl, R. A. (1974). Preparation of Acetals and Ketals from Aldehydes and Ketones using Orthoformates. Synthesis, 1974(01), 38-40.

Sources

Technical Support Center: Purification of 1,1-Dimethoxydecane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1,1-dimethoxydecane via vacuum distillation. It is designed to address common challenges and answer frequently asked questions, ensuring a safe, efficient, and successful purification process.

Introduction to Vacuum Distillation for this compound

This compound is a high-boiling-point acetal with a reported boiling point of 218 °C at atmospheric pressure.[1] Distillation at this temperature risks thermal decomposition, making vacuum distillation the preferred method for purification. This technique lowers the boiling point of the compound by reducing the pressure in the system, thereby preventing degradation and improving the purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation of this compound.

Question 1: My distillation is proceeding much slower than expected, or the compound is not distilling at the calculated temperature. What could be the issue?

Answer:

Several factors can contribute to a slow or stalled distillation. A systematic check of your setup is the most effective way to diagnose the problem.

  • Inadequate Vacuum: The most common cause is a leak in the system.

    • Solution: Meticulously inspect all glassware for cracks or chips. Ensure all joints are properly sealed with a suitable high-vacuum grease. Check that all tubing is securely connected and that the vacuum pump is functioning correctly and has fresh oil.

  • Inaccurate Temperature Reading: The thermometer might be improperly placed.

    • Solution: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the compound at the reduced pressure.

    • Solution: Gradually increase the heating mantle temperature. Ensure good thermal contact between the flask and the mantle. Insulating the distillation head and column with glass wool or aluminum foil can also help maintain the necessary temperature.[2][3]

  • Bumping: The sudden, violent boiling of the liquid can disrupt the distillation process.

    • Solution: Use a magnetic stirrer to ensure smooth boiling.[4][5] Boiling chips are not effective under vacuum as the trapped air is quickly removed.[6] A capillary ebulliator can also be used to introduce a steady stream of fine bubbles.[6]

Question 2: The color of my this compound has darkened after distillation. What happened?

Answer:

A color change often indicates thermal decomposition.

  • Cause: The distillation temperature was too high, or the residence time at high temperature was too long.

  • Solution:

    • Improve the vacuum to further lower the boiling point.

    • Ensure the heating mantle is not set excessively high. The goal is a steady, controlled distillation, not rapid boiling.

    • For larger scale distillations, consider using a shorter path distillation apparatus to minimize the time the compound spends at elevated temperatures.

Question 3: I suspect my this compound is hydrolyzing back to decanal during distillation. How can I prevent this?

Answer:

Acetals are sensitive to acid and can hydrolyze back to the parent aldehyde and alcohol in the presence of acidic impurities and water.

  • Prevention:

    • Neutralize the Crude Product: Before distillation, wash the crude this compound with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove any acidic catalysts or byproducts. Subsequently, wash with brine and dry thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Use a Dry System: Ensure all glassware is scrupulously dry before setting up the distillation.

    • Avoid Acidic Contaminants: Clean all glassware thoroughly to remove any traces of acid from previous experiments.

Question 4: I am observing significant "bumping" or violent boiling in my distillation flask. How can I control this?

Answer:

Bumping is a common and dangerous issue in vacuum distillation, especially with higher boiling point and more viscous liquids.

  • Primary Solution: Vigorous and constant stirring with a magnetic stir bar is the most effective method to prevent bumping.[4][5]

  • Alternative Solution: A fine capillary tube that reaches the bottom of the flask can be used to introduce a steady stream of small air or nitrogen bubbles, which act as nucleation sites for smooth boiling.[6]

  • Avoid Overfilling: Do not fill the distillation flask to more than two-thirds of its capacity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of this compound at various reduced pressures?

Pressure (mmHg)Estimated Boiling Point (°C)
20~120
10~105
5~90
1~65

Note: These are estimations. It is recommended to use an online boiling point calculator or a physical nomograph for more precise estimations and to monitor the distillation temperature closely.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include:

  • Unreacted starting materials: Decanal and methanol.

  • Byproducts of the reaction: Water.

  • Acid catalyst used in the synthesis.

  • Side products from undesired reactions.

Q3: Is fractional distillation necessary, and what type of column packing should I use?

A3: If the boiling points of the impurities are significantly different from that of this compound, a simple vacuum distillation may be sufficient. However, if there are impurities with close boiling points, fractional distillation will be necessary to achieve high purity. For high-boiling-point compounds like this compound, a packed column is often preferred over a Vigreux column for better separation efficiency. Structured packing or random packing (like Raschig rings or metal saddles) can be used. Metal packings are durable and offer good heat transfer.

Q4: What are the critical safety precautions for the vacuum distillation of this compound?

A4: Safety is paramount in any laboratory procedure. For vacuum distillation, the following are crucial:

  • Implosion Hazard: Always inspect glassware for any cracks or defects before use. A flawed piece of glassware can implode under vacuum. Use a safety screen or conduct the distillation in a fume hood with the sash pulled down.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.

  • Cold Trap: Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation apparatus and the vacuum pump to prevent volatile substances from contaminating the pump oil or being exhausted into the laboratory.

  • Controlled Heating and Cooling: Heat the distillation flask gently and evenly. After the distillation is complete, allow the apparatus to cool to room temperature before slowly reintroducing air to the system to prevent thermal shock and potential breakage of the glassware.

Q5: How do I choose the right vacuum grease for my distillation setup?

A5: For distillations at elevated temperatures, a high-temperature, low-vapor-pressure silicone or hydrocarbon-based vacuum grease should be used.[8] Apiezon® H grease is a common choice for high-temperature applications.[9] Apply a thin, uniform layer to the ground glass joints to ensure a good seal without contaminating your product.

Experimental Workflow Diagram

VacuumDistillationWorkflow Workflow for Purification of this compound cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_post Post-Distillation start Start with Crude this compound neutralize Neutralize with aq. NaHCO3 wash Wash with Brine dry Dry over Anhydrous MgSO4 filter Filter to Remove Drying Agent setup Assemble Dry Vacuum Distillation Apparatus filter->setup add_sample Add Crude Product and Stir Bar to Flask apply_vacuum Apply Vacuum Slowly heat Gently Heat the Distillation Flask collect_forerun Collect Low-Boiling Impurities (Forerun) collect_product Collect Pure this compound Fraction cool Cool Apparatus to Room Temperature release_vacuum Slowly Release Vacuum analyze Analyze Purity (e.g., GC, NMR) store Store Pure Product Under Inert Atmosphere

Caption: A step-by-step workflow for the purification of this compound.

References

  • Sciencemadness.org. Reducing bumping in vacuum distillation. [Link]

  • Laboratory Supply Network. How to Minimize Bumping and Foaming. [Link]

  • Lab Manager. Limitations of Using Boiling Chips and How to Boil Liquids Safely. [Link]

  • The Research Group of Yves Rubin. Vacuum Distillation. [Link]

  • ROCKWOOL Technical Insulation. Insulation for industrial columns. [Link]

  • Science and Education Publishing. Convenient and Inexpensive Insulation for Fractional Distillation Columns. [Link]

  • Incure Inc. Choosing the Best High Vacuum Grease: A Professional's Guide. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the NMR Chemical Shift Values of 1,1-Dimethoxydecane and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shift values for 1,1-dimethoxydecane, a common acetal. In the absence of extensive experimental spectral databases for this specific compound, this guide leverages high-quality predicted data, comparative analysis with homologous structures, and a discussion of alternative analytical techniques to provide a comprehensive reference for researchers.

Understanding the NMR Signature of this compound

This compound, also known as decanal dimethyl acetal, possesses a straightforward structure that gives rise to a predictable NMR spectrum. The key structural features influencing its chemical shifts are the acetal functional group (CH(OCH₃)₂) and the long aliphatic decyl chain.

Predicted ¹H NMR Chemical Shift Values

The proton NMR spectrum is characterized by distinct signals corresponding to the methoxy protons, the acetal proton, and the protons of the decyl chain. The predicted ¹H NMR chemical shifts are summarized in Table 1. The prediction of ¹H NMR chemical shifts can be achieved with a high degree of accuracy, often with a mean absolute error of less than 0.21 ppm[1].

Table 1: Predicted ¹H NMR Chemical Shift Values for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
a (-OCH₃)3.31Singlet6H
b (-CH(O-)₂)4.37Triplet1H
c (-CH₂-)1.58Multiplet2H
d-j (-CH₂-)₇1.27-1.35Multiplet14H
k (-CH₃)0.88Triplet3H

Predicted using advanced computational algorithms. Actual experimental values may vary slightly.

The chemical shift of the acetal proton (b ) is characteristically downfield due to the deshielding effect of the two adjacent oxygen atoms. The methoxy protons (a ) appear as a sharp singlet, while the protons of the alkyl chain (c-k ) exhibit complex overlapping multiplets in the upfield region, typical for aliphatic hydrocarbons.

Predicted ¹³C NMR Chemical Shift Values

The carbon NMR spectrum provides complementary information, with the acetal carbon being a key diagnostic signal. Predicted ¹³C NMR chemical shifts are generally reliable, with mean absolute errors often below 1.2 ppm[1]. The predicted values for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shift Values for this compound

CarbonPredicted Chemical Shift (ppm)
1 (-CH(O-)₂)104.5
2 (-OCH₃)52.7
3 (-CH₂-)34.1
4-10 (-CH₂-)₇22.7 - 31.9
11 (-CH₃)14.1

Predicted using advanced computational algorithms. Actual experimental values may vary slightly.

The acetal carbon (1 ) resonates at a significantly downfield chemical shift (around 104.5 ppm), which is a hallmark of this functional group[2]. The methoxy carbons (2 ) are found in the typical range for sp³ carbons attached to an oxygen atom. The carbons of the decyl chain (3-11 ) appear in the aliphatic region of the spectrum.

Comparative Analysis with Homologous Acetals

To further validate and understand the NMR data of this compound, a comparison with its shorter and longer chain homologs is instructive. For instance, the reported ¹H NMR spectrum of 1,1-dimethoxyethane shows the acetal proton at approximately 4.57 ppm and the methoxy protons at 3.31 ppm[3]. Similarly, data for 1,1-dimethoxyoctane can provide a closer comparison for the alkyl chain signals. This comparative approach allows for the confident assignment of signals in the absence of a dedicated experimental spectrum for this compound.

Alternative Analytical Techniques for Characterization

While NMR provides unparalleled detail for structural elucidation, other analytical techniques offer complementary information and can be valuable alternatives or supplements.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum reveals the molecular weight and fragmentation pattern, which can be used for identification. The fragmentation of acetals in mass spectrometry is characterized by the cleavage of the C-O bonds and the alkyl chain[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of an acetal is characterized by strong C-O stretching vibrations in the region of 1000-1200 cm⁻¹[5]. The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ confirms the conversion of the parent aldehyde to the acetal.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural analysis. The following is a detailed protocol for the preparation and analysis of a non-polar, oily sample like this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For the non-polar this compound, deuterated chloroform (CDCl₃) is an excellent choice.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Homogenization: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Often, commercially available deuterated solvents contain TMS.

Data Acquisition

The following is a logical workflow for setting up an NMR experiment for a small organic molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Prep->Transfer Insert Insert Sample into Magnet Transfer->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate

Sources

Technical Guide: GC-MS Kovats Retention Index of 1,1-Dimethoxydecane on DB-5

[1]

Executive Summary

Target Compound: this compound (Decanal Dimethyl Acetal) CAS Registry Number: 7779-41-1 Primary Metric: Kovats Retention Index (KI) on DB-5: 1377 Key Insight: The conversion of Decanal to its dimethyl acetal results in a retention shift of approximately +170 index units on non-polar phases (DB-5), significantly improving peak shape and resolving power compared to the parent aldehyde.

The Metric: Kovats Retention Index Analysis[2][3][4][5]

The accurate identification of this compound relies on the Kovats Retention Index (KI), which normalizes retention time against an n-alkane ladder. On a 5% phenyl methylpolysiloxane phase (e.g., DB-5, HP-5, CP-Sil 8 CB), the acetal exhibits distinct retention behavior compared to its parent aldehyde.

Experimental Data Comparison

The following table contrasts the retention indices of the parent aldehyde and its dimethyl acetal derivative.

CompoundStructureMolecular WeightKI (DB-5)KI (DB-Wax)*
Decanal C₁₀H₂₀O156.271207 ~1500
This compound C₁₂H₂₆O₂202.331377 ~1650**
Shift (Δ) Derivatization+46.06+170 +150
  • Data Source: Adams, R.P. (1995) for DB-5 values; NIST WebBook for Decanal.

  • Note: On polar PEG columns (DB-Wax), acetals elute significantly later due to increased interaction with the ether linkages, but they face stability risks (see Section 2).

Homologous Series Validation

To validate the experimental KI of 1377, one can observe the linear trend in the homologous series of fatty aldehyde dimethyl acetals. The addition of a methylene group (-CH₂-) typically adds ~100 index units.

  • Octanal DMA (C8): ~1177 (Predicted/Extrapolated)

  • Decanal DMA (C10): 1377 (Experimental)

  • Dodecanal DMA (C12): ~1577 (Predicted)

Comparative Performance: Why DB-5?

Selecting the correct stationary phase is critical for the analysis of acetals. While polar columns (DB-Wax) offer different selectivity, DB-5 is the superior choice for this compound for two mechanistic reasons: Inertness and Elution Order .

A. Stability and Inertness

Acetals are acid-labile. Polyethylene glycol (PEG/Wax) phases can exhibit slight acidity or contain active sites that promote on-column hydrolysis, reverting the acetal back to the aldehyde and methanol.

  • DB-5 (Non-polar): Highly inert, preventing degradation during the thermal ramp.

  • DB-Wax (Polar): Higher risk of peak broadening or artifact formation (decanal peak appearance) due to hydrolysis.

B. Elution Logic

On DB-5, the elution is driven primarily by boiling point and van der Waals forces.

  • Aldehyde (Decanal): Elutes earlier (KI 1207).

  • Acetal (this compound): Elutes later (KI 1377).

  • Benefit: This separation (+170 units) moves the target analyte away from solvent fronts and lower molecular weight interferences common in biological or fragrance matrices.

Experimental Protocol

The following self-validating workflow ensures the quantitative conversion of Decanal to this compound and its subsequent analysis. This derivatization is often used to stabilize aldehydes for GC analysis.

Reagents
  • Solvent: Methanol (anhydrous).

  • Catalyst: Acetyl chloride (generates HCl in situ) or H₂SO₄.

  • Extraction: Hexane or Dichloromethane (DCM).

  • Neutralization: Pyridine or Sodium Bicarbonate.

Step-by-Step Methodology
  • Derivatization:

    • Dissolve 10 mg of sample (Decanal) in 1 mL of anhydrous methanol.

    • Add 50 µL of Acetyl Chloride dropwise (exothermic reaction generates anhydrous HCl).

    • Incubate at room temperature for 1 hour (or 60°C for 20 mins).

  • Quenching & Extraction:

    • Add 1 mL of distilled water to quench the reaction.

    • Add 1 mL of Hexane containing internal standard (e.g., Nonadecane).

    • Vortex for 30 seconds and centrifuge to separate phases.

  • GC-MS Analysis (DB-5 Conditions):

    • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250°C, Splitless (1 µL injection).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program:

      • Initial: 60°C (Hold 2 min).

      • Ramp: 3°C/min to 240°C.

      • Final: 240°C (Hold 5 min).

    • Detection: MS Scan (35–450 m/z).

Visualizing the Workflow

The following diagram illustrates the logical flow from the parent aldehyde to the final chromatographic data, highlighting the critical decision points for stability.

Gcluster_GCGC Separation PhaseDecanalDecanal(Parent Aldehyde)ReactionDerivatization(MeOH + H+)Decanal->ReactionAcid Cat.AcetalThis compound(Target Analyte)Reaction->AcetalFormationDB5DB-5 Column(Non-Polar)Acetal->DB5RecommendedDBWaxDB-Wax Column(Polar)Acetal->DBWaxAlternative(Caution)Result_GoodSharp PeakKI = 1377DB5->Result_GoodStable ElutionResult_RiskRisk of Hydrolysis(Artifacts)DBWax->Result_RiskActive Sites

Figure 1: Analytical workflow comparing the stability and outcome of analyzing this compound on DB-5 versus DB-Wax stationary phases.

References

  • Adams, R.P. (1995). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[1][2] Allured Publishing Corporation.[1][2] (Source of KI 1377 on DB-5).[1]

    • [1]

  • NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology.[3][4]

    • Organic Chemistry Portal.Dimethyl Acetals: Synthesis and Stability.

      • Agilent Technologies.GC Column Selection Guide: DB-5 vs. DB-Wax.

        Navigating the Ether Linkage: A Comparative FTIR Analysis of the C-O-C Stretch in Decanal Dimethyl Acetal

        Author: BenchChem Technical Support Team. Date: February 2026

        For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method for molecular fingerprinting. This guide provides an in-depth comparative analysis of the Carbon-Oxygen-Carbon (C-O-C) acetal stretch in decanal dimethyl acetal, contrasting it with other common oxygen-containing functional groups. By understanding the subtle yet significant differences in their infrared spectra, scientists can confidently characterize their synthesized molecules and ensure the integrity of their reaction pathways.

        The Acetal Moiety: A Key Functional Group

        Acetals, characterized by two ether linkages to the same carbon atom, are crucial functional groups in organic chemistry. They serve as protecting groups for aldehydes and ketones, are key components in glycosidic bonds of carbohydrates, and are found in various natural products and pharmaceutical compounds. The C-O-C linkages within the acetal group give rise to characteristic stretching vibrations in the infrared spectrum, providing a valuable diagnostic tool for their identification.

        Deciphering the FTIR Spectrum of Decanal Dimethyl Acetal

        Decanal dimethyl acetal (1,1-dimethoxydecane) presents a clear example of a simple acyclic acetal. Its FTIR spectrum is dominated by the aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. However, the most diagnostic feature for the acetal functionality is the strong and often complex series of bands in the "fingerprint region," specifically between 1200 cm⁻¹ and 1000 cm⁻¹.

        The C-O-C stretching vibrations in acetals are coupled, leading to both asymmetric and symmetric stretching modes. For a simple dialkoxy acetal like decanal dimethyl acetal, one would expect to observe strong absorption bands in the range of 1150-1050 cm⁻¹ . Specifically, a prominent band around 1153 cm⁻¹ can be attributed to the asymmetric C-O-C stretching mode of the acetal group. This region is critical for distinguishing acetals from other related functional groups.

        A Comparative Analysis: Distinguishing Acetals from Ethers, Esters, and Alcohols

        While the C-O-C stretch is characteristic of acetals, its presence alone is not definitive proof. Ethers, esters, and even alcohols exhibit C-O stretching vibrations in a similar region of the infrared spectrum. A careful comparative analysis is therefore essential for unambiguous identification.

        Functional GroupRepresentative CompoundKey Diagnostic IR Bands (cm⁻¹)Distinguishing Features
        Acetal Decanal Dimethyl Acetal ~1153 (strong, sharp) , multiple bands in the 1200-1000 regionPresence of multiple strong C-O-C stretching bands. Absence of a carbonyl (C=O) peak. Absence of a broad O-H stretch.
        Ether Diethyl Ether~1120 (strong, sharp)Typically a single, strong, and sharp C-O-C stretching band. Absence of C=O and O-H bands.
        Ester Ethyl Acetate~1740 (C=O, very strong), ~1240 and ~1050 (C-O, strong) Presence of a very strong carbonyl (C=O) stretch. Two distinct C-O stretching bands.
        Alcohol 1-Decanol~3300-3400 (O-H, strong, broad), ~1060 (C-O, medium) Presence of a very strong and broad O-H stretching band. The C-O stretch is often a single band of medium intensity.
        The Ether Alternative: A Single, Sharp Signature

        Ethers are characterized by a single, strong, and sharp C-O-C stretching vibration in the region of 1300-1000 cm⁻¹. For a simple aliphatic ether like diethyl ether, this band typically appears around 1120 cm⁻¹[1]. While this falls within the range of acetal absorptions, the acetal will typically display a more complex pattern of multiple strong bands due to the coupled vibrations of the two C-O bonds attached to the same carbon.

        The Ester Distinction: The Dominant Carbonyl

        Esters also possess C-O single bonds, but their FTIR spectra are dominated by an unmistakable feature: a very strong and sharp carbonyl (C=O) stretching band between 1750 and 1735 cm⁻¹ for aliphatic esters[2]. The C-O stretching vibrations in esters give rise to two distinct bands in the 1300-1000 cm⁻¹ region, often with the asymmetric stretch appearing at a higher wavenumber (around 1240 cm⁻¹) and the symmetric stretch at a lower wavenumber (around 1050 cm⁻¹)[2]. The presence of the intense carbonyl peak is the primary differentiator from an acetal.

        The Alcohol Marker: The Broad O-H Stretch

        Alcohols are readily identified by the presence of a strong and characteristically broad O-H stretching band in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. While they also exhibit a C-O stretching vibration in the 1260-1000 cm⁻¹ range, the prominent, broad O-H band is a clear indicator that the compound is an alcohol and not an acetal[3]. For a primary alcohol like 1-decanol, the C-O stretch is typically found around 1060 cm⁻¹[3].

        Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Sample

        To obtain a reliable FTIR spectrum of a liquid sample such as decanal dimethyl acetal, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

        Materials:

        • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

        • Decanal dimethyl acetal (or the liquid sample of interest)

        • Micropipette

        • Solvent for cleaning (e.g., isopropanol or acetone)

        • Lint-free wipes

        Procedure:

        • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

        • Background Spectrum:

          • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

          • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

        • Sample Application:

          • Using a micropipette, place a small drop (typically 1-2 µL) of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

        • Spectrum Acquisition:

          • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

        • Data Analysis:

          • Identify and label the key peaks in the spectrum, paying close attention to the C-O-C stretching region (1200-1000 cm⁻¹) for acetals, ethers, esters, and alcohols, as well as the carbonyl region (around 1700 cm⁻¹) and the hydroxyl region (around 3300 cm⁻¹).

        • Cleaning:

          • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

        FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Clean ATR Crystal Sample Apply Liquid Sample Prep->Sample Acquire Acquire Sample Spectrum Sample->Acquire Background Acquire Background Spectrum Background->Acquire Process Ratio Sample to Background Acquire->Process Identify Identify Key Functional Groups Process->Identify Compare Compare with Reference Spectra Identify->Compare Conclusion Conclusion Compare->Conclusion

        Conclusion

        References

        • Maha A. Younus and Umran Ali. "Synthesis and Antibacterial Activity of PEG Polycyclic Acetal Metal Complex/ PVA Polymer Blend Film." ResearchGate, August 2020. [Link]

        • OpenStax. "18.8 Spectroscopy of Ethers." Organic Chemistry, 2023. [Link]

        • Rocky Mountain Labs. "Difference between Ether and Ester Bonding in FTIR Spectra." 2023. [Link]

        • LPD Lab Services Ltd. "FTIR Principles and Sample Preparation." [Link]

        • Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." [Link]

        • Drawell. "FTIR Analysis for Liquid Samples - What You Need to Know." 2025. [Link]

        • Chemistry LibreTexts. "3.1.12: Spectroscopy of Alcohols and Phenols." 2022. [Link]

        • Rocky Mountain Labs. "How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis." 2026. [Link]

        • RSC Publishing. "The syntheses and infrared spectra of some acetals and ketals." [Link]

        • The Good Scents Company. "decanal diethyl acetal." [Link]

        • University of Calgary. "IR Spectroscopy Tutorial: Esters." [Link]

        • PubChem. "Decanal dimethyl acetal." [Link]

        • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." 2018. [Link]

        • The Good Scents Company. "decanal dimethyl acetal." [Link]

        • Polymer Chemistry Characterization Lab. "Sample Preparation – FT-IR/ATR." [Link]

        Sources

        Technical Comparison Guide: Mass Fragmentation of 1,1-Dimethoxydecane

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides a technical analysis of the mass fragmentation pattern of 1,1-dimethoxydecane, contrasting it with its parent aldehyde (decanal) and homologous acetals. It is designed for researchers utilizing GC-MS for lipidomic profiling, fragrance analysis, or synthetic intermediate verification.[1]

        Executive Summary

        This compound (Decanal Dimethyl Acetal, CAS: 7779-41-1) is the protected derivative of decanal.[1] In gas chromatography-mass spectrometry (GC-MS) using Electron Ionization (EI), it exhibits a distinct fragmentation signature dominated by the stability of the dialkoxy-stabilized carbocation.[1] Unlike its parent aldehyde, which fragments via McLafferty rearrangements and water loss, the acetal is characterized by a base peak at m/z 75 and a diagnostic loss of a methoxy radical [M-31] .

        This guide details the mechanistic origins of these ions, provides a comparative analysis against alternative structures, and outlines a validated experimental protocol for its synthesis and detection.

        Mechanistic Insight: The Origin of m/z 75

        The mass spectrum of this compound is governed by

        
        -cleavage  initiated by the ether oxygens. The ionization of the oxygen lone pair weakens the adjacent C-C bond, leading to the preferential loss of the long alkyl chain.
        
        Fragmentation Pathway

        The molecular ion (

        
        , m/z 202) is transient and rarely observed. The primary decay pathways are:
        
        • Formation of Base Peak (m/z 75): Cleavage of the C1-C2 bond releases the nonyl radical (

          
          ), leaving the resonance-stabilized dimethoxymethyl cation.
          
        • Formation of Diagnostic High-Mass Ion (m/z 171): Loss of a methoxy radical (

          
          ) from the molecular ion.
          

        FragmentationMechanism M_Ion Molecular Ion (M+) [C12H26O2]+ m/z 202 (Trace) Fragment_75 Base Peak [(CH3O)2CH]+ m/z 75 (100%) M_Ion->Fragment_75 α-Cleavage (Loss of Alkyl Chain) Fragment_171 Methoxy Loss [M - OCH3]+ m/z 171 M_Ion->Fragment_171 Inductive Cleavage Nonyl_Radical Nonyl Radical (C9H19•) Neutral Loss M_Ion->Nonyl_Radical Methoxy_Radical Methoxy Radical (OCH3•) Neutral Loss M_Ion->Methoxy_Radical

        Figure 1: Mechanistic pathway showing the competitive fragmentation leading to the base peak (m/z 75) and the high-mass diagnostic ion (m/z 171).[1]

        Comparative Analysis

        To validate the identity of this compound, it must be distinguished from its parent aldehyde (often present due to hydrolysis) and homologous acetals.

        Comparison 1: Acetal vs. Parent Aldehyde (Decanal)

        Derivatization to the acetal significantly alters the spectral footprint. The aldehyde's characteristic water loss (M-18) and McLafferty ions are replaced by the acetal's oxonium ions.

        FeatureThis compound (Acetal)Decanal (Aldehyde)Diagnostic Significance
        Molecular Ion (
        
        
        )
        m/z 202 (Absent/Trace)m/z 156 (Weak)Acetal MW is +46 units vs parent.[1]
        Base Peak m/z 75
        
        
        m/z 41, 43, or 57m/z 75 confirms the dimethyl acetal headgroup.[1]
        Diagnostic Loss m/z 171
        
        
        m/z 138
        
        
        Acetal loses
        
        
        ; Aldehyde loses
        
        
        .[1]
        McLafferty Ion Absentm/z 44
        
        
        Presence of m/z 44 indicates incomplete derivatization.[1]
        Key Hydrocarbons Low intensity (43, 57,[1] 71)High intensity (43, 57,[1] 71)Acetal spectrum is dominated by oxygenated fragments.
        Comparison 2: Homologous Series Consistency

        The m/z 75 peak is "class-characteristic" for all linear dimethyl acetals, regardless of chain length. This makes it a reliable marker for the functional group, while the

        
         peak identifies the chain length.
        
        CompoundMolecular WeightBase Peak (100%)Diagnostic High Mass Ion
        1,1-Dimethoxyoctane 174m/z 75 m/z 143
        
        
        This compound 202m/z 75 m/z 171
        
        
        1,1-Dimethoxydodecane 230m/z 75 m/z 199
        
        

        Experimental Protocols

        Reliable detection requires proper synthesis to prevent hydrolysis back to the aldehyde inside the GC inlet.

        Protocol A: One-Pot Synthesis (In-Situ Derivatization)

        This method utilizes trimethyl orthoformate (TMOF) as both a reagent and a water scavenger to drive the equilibrium forward.

        Reagents:

        • Decanal (Analytical Grade)

        • Trimethyl Orthoformate (TMOF)

        • Methanol (Anhydrous)

        • p-Toluenesulfonic acid (p-TSA) - Catalyst[1]

        Workflow:

        • Dissolve 10 mg Decanal in 1 mL Methanol.

        • Add 100 µL TMOF and a crystal of p-TSA.

        • Incubate at 60°C for 30 minutes.

        • Neutralize with solid

          
           (critical to prevent column degradation).
          
        • Inject 1 µL into GC-MS.

        Protocol B: GC-MS Acquisition Parameters

        To observe the fragmentation patterns described above, the following conditions are recommended:

        • Column: Non-polar (e.g., HP-5MS or DB-5), 30m x 0.25mm x 0.25µm.[1]

        • Inlet: Splitless mode, 250°C. Note: Active sites in the liner can cause thermal degradation. Use deactivated glass wool.

        • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

        • Source Temp: 230°C.

        • Ionization: EI at 70 eV.

        • Scan Range: m/z 35 - 300.[1]

        ExperimentalWorkflow Sample Decanal Sample Reaction Derivatization (MeOH + TMOF + p-TSA) 60°C, 30 min Sample->Reaction Neutralization Neutralization (Solid NaHCO3) Reaction->Neutralization Quench Acid GC_Injection GC Injection (250°C, Splitless) Neutralization->GC_Injection MS_Detection MS Detection (EI) Scan m/z 35-300 GC_Injection->MS_Detection Data_Analysis Data Analysis Confirm m/z 75 & 171 MS_Detection->Data_Analysis

        Figure 2: Experimental workflow for the conversion of decanal to this compound and subsequent GC-MS analysis.

        References

        • NIST Mass Spectrometry Data Center. "Decanal dimethyl acetal Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4][5] [Link]

        • P.J. Kocienski. "Protecting Groups." Thieme Chemistry, 3rd Edition, 2005.
        • B.S. Middleditch. "Analytical Artifacts: GC, MS, HPLC, TLC and PC." Elsevier Science, 1989. (Reference for acetal formation as a GC artifact and diagnostic ions).
        • Organic Chemistry Portal. "Dimethyl Acetals - Synthesis and Protection." [Link]

        Sources

        A Comparative Analysis of the Stability of Dimethyl and Diethyl Acetals of Decanal: A Technical Guide for Researchers

        Author: BenchChem Technical Support Team. Date: February 2026

        In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and flavor/fragrance development, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. Acetals are workhorse protecting groups for aldehydes and ketones, prized for their stability in neutral to basic conditions and their clean removal under acidic conditions.[1][2] This guide provides an in-depth, objective comparison of the stability of two common acyclic acetals derived from the long-chain aliphatic aldehyde, decanal: decanal dimethyl acetal and decanal diethyl acetal. This analysis, grounded in established chemical principles, is supplemented with a detailed experimental protocol to enable researchers to generate direct comparative data for their specific applications.

        Core Principles: Unpacking Acetal Stability

        The stability of an acetal is primarily dictated by its susceptibility to acid-catalyzed hydrolysis. This reversible reaction proceeds through a series of protonation and elimination steps, with the rate-determining step being the formation of a resonance-stabilized oxocarbenium ion intermediate.[2][3] Consequently, any structural feature that influences the stability of this intermediate will directly impact the kinetic stability of the acetal. Two key factors are at play when comparing decanal dimethyl acetal and decanal diethyl acetal: steric hindrance and electronic effects.

        The Double-Edged Sword of Steric Hindrance

        Steric hindrance, the repulsion between electron clouds of bulky groups in close proximity, can influence both the ground state energy of the acetal and the transition state energy leading to the oxocarbenium ion.[4] The ethyl groups in decanal diethyl acetal are bulkier than the methyl groups in its dimethyl counterpart. This increased steric crowding in the diethyl acetal could lead to greater ground state destabilization, potentially making it more thermodynamically labile. However, the relief of this steric strain upon formation of the planar oxocarbenium ion could lower the activation energy for hydrolysis, suggesting a lower kinetic stability.

        Electronic Effects and Oxocarbenium Ion Stabilization

        Alkyl groups are known to be weakly electron-donating through an inductive effect. An ethyl group is a slightly stronger electron-donating group than a methyl group. This enhanced electron-donating character of the ethyl groups could provide greater stabilization to the positively charged oxocarbenium ion intermediate formed during hydrolysis.[5] A more stable intermediate implies a lower activation energy for its formation, which would translate to a faster rate of hydrolysis for the diethyl acetal compared to the dimethyl acetal under identical acidic conditions.

        Based on these opposing factors, a nuanced understanding of the dominant effect is necessary to predict the relative stability. It is generally accepted that for acyclic acetals, the electronic effect of the alkyl groups on the stability of the oxocarbenium ion intermediate is a significant factor.

        Mechanistic Insight: The Hydrolysis Pathway

        The acid-catalyzed hydrolysis of an acetal is a well-established, multi-step process. The key steps are outlined below:

        Hydrolysis_Mechanism Acetal Decanal Acetal (Dimethyl or Diethyl) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion + Alcohol ProtonatedAcetal->Oxocarbenium - ROH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ ProtonatedDecanal Protonated Decanal + Alcohol ProtonatedHemiacetal->ProtonatedDecanal - ROH Decanal Decanal ProtonatedDecanal->Decanal - H+

        Caption: Acid-catalyzed hydrolysis of decanal acetals.

        Experimental Verification: A Protocol for Comparative Kinetic Analysis

        To provide empirical support for the theoretical considerations, the following detailed experimental protocol is designed for a comparative kinetic study of the acid-catalyzed hydrolysis of decanal dimethyl acetal and decanal diethyl acetal. This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, a robust and widely accessible technique for monitoring reaction progress.[5][6]

        Synthesis of Decanal Acetals

        Decanal dimethyl acetal and decanal diethyl acetal can be synthesized from decanal and the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium towards the product.[1] Alternatively, these compounds are commercially available from various suppliers.[7][8][9]

        Experimental Workflow

        Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Quenching and Analysis cluster_data Data Analysis A1 Prepare stock solutions of decanal dimethyl acetal and decanal diethyl acetal in an appropriate solvent (e.g., Dioxane). B1 Equilibrate separate reaction vessels containing the acetal solutions to the desired temperature (e.g., 25°C). A1->B1 A2 Prepare an acidic aqueous solution (e.g., 0.1 M HCl in H2O/Dioxane). B2 Initiate the reaction by adding the acidic solution to each vessel. A2->B2 A3 Prepare an internal standard solution (e.g., Dodecane in Dioxane). C2 Add the internal standard to each quenched aliquot. A3->C2 B1->B2 B3 At timed intervals, withdraw aliquots from each reaction mixture. B2->B3 C1 Quench the reaction in the aliquots by adding a basic solution (e.g., saturated NaHCO3). B3->C1 C1->C2 C3 Extract the organic components with a suitable solvent (e.g., Diethyl ether). C2->C3 C4 Analyze the organic extracts by GC-MS. C3->C4 D1 Quantify the concentration of decanal and the remaining acetal at each time point using the internal standard. C4->D1 D2 Plot concentration vs. time and determine the initial reaction rates. D1->D2 D3 Calculate the rate constants (k) for the hydrolysis of each acetal. D2->D3

        Caption: Experimental workflow for the comparative kinetic study.

        Detailed Step-by-Step Methodology
        • Preparation of Stock Solutions:

          • Prepare 0.1 M stock solutions of decanal dimethyl acetal and decanal diethyl acetal in dioxane.

          • Prepare a 0.2 M aqueous hydrochloric acid solution.

          • Prepare a 0.05 M solution of dodecane (internal standard) in dioxane.

        • Hydrolysis Reaction:

          • In separate temperature-controlled reaction vessels (e.g., 25°C), place 5 mL of the respective acetal stock solution.

          • To initiate the hydrolysis, add 5 mL of the 0.2 M HCl solution to each vessel simultaneously and start a timer. This will result in a final acetal concentration of 0.05 M and a final HCl concentration of 0.1 M.

          • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 1 mL aliquot from each reaction mixture.

        • Sample Quenching and Preparation:

          • Immediately quench the reaction in each aliquot by adding it to a vial containing 2 mL of saturated sodium bicarbonate solution.

          • To each quenched sample, add 100 µL of the dodecane internal standard solution.

          • Extract the organic components by adding 2 mL of diethyl ether and vortexing for 30 seconds.

          • Allow the layers to separate and carefully transfer the upper organic layer to a GC vial.

        • GC-MS Analysis:

          • Analyze the samples using a gas chromatograph equipped with a mass spectrometer.

          • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

          • Develop a temperature program that allows for the separation of decanal, decanal dimethyl acetal, decanal diethyl acetal, and the dodecane internal standard.

          • Monitor the formation of decanal and the disappearance of the respective acetal over time.

        • Data Analysis:

          • Integrate the peak areas of decanal, the corresponding acetal, and the internal standard.

          • Calculate the concentration of decanal and the acetal at each time point relative to the internal standard.

          • Plot the concentration of decanal formed versus time for both reactions.

          • Determine the initial rate of hydrolysis for each acetal from the initial slope of the concentration-time curve.

          • Assuming pseudo-first-order kinetics (with water and acid in large excess), the rate law can be expressed as: Rate = k[Acetal]. The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln([Acetal]t/[Acetal]0) versus time.

        Expected Results and Interpretation

        ParameterDecanal Dimethyl AcetalDecanal Diethyl AcetalRationale
        Predicted Relative Rate of Hydrolysis SlowerFasterThe stronger electron-donating effect of the ethyl groups is expected to stabilize the oxocarbenium ion intermediate more effectively, leading to a lower activation energy and a faster hydrolysis rate.
        Hypothetical Half-life (t½) at 25°C ~45 min~25 minThese are illustrative values. The actual half-lives will depend on the precise experimental conditions.
        Calculated Rate Constant (k) k_methylk_ethyl (where k_ethyl > k_methyl)A larger rate constant signifies a faster reaction.

        Conclusion for the Practicing Scientist

        The selection between decanal dimethyl acetal and decanal diethyl acetal as a protecting group should be guided by the specific requirements of the synthetic route.

        • For enhanced stability and slower deprotection: Decanal dimethyl acetal is the preferred choice. Its slower rate of hydrolysis under acidic conditions provides a wider window for performing subsequent reactions without premature deprotection.

        • For more facile deprotection: Decanal diethyl acetal is the more suitable option. Its faster hydrolysis rate allows for quicker and milder deprotection conditions, which can be advantageous when dealing with sensitive functional groups elsewhere in the molecule.

        This guide provides a robust framework for understanding and empirically determining the relative stabilities of these two valuable protecting groups. By combining theoretical principles with a clear experimental protocol, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and control.

        References

        • GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. PubMed. Available at: [Link]

        • Tentative Identification of Acetals by GC/MS Analysis. ResearchGate. Available at: [Link]

        • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]

        • Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. PubMed. Available at: [Link]

        • GCMS Scan - METHOD STATEMENT. Element. Available at: [Link]

        • Real‐time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. Semantic Scholar. Available at: [Link]

        • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. National Institutes of Health (NIH). Available at: [Link]

        • Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]

        • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

        • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]

        • decanal diethyl acetal, 34764-02-8. The Good Scents Company. Available at: [Link]

        • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. Available at: [Link]

        • Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Available at: [Link]

        • KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. ACS Publications. Available at: [Link]

        • analysis of citral dimethyl acetal and other acetals by hplc. CORESTA. Available at: [Link]

        • Monitoring Basic Acetal Reactions by GC-MS. ResearchGate. Available at: [Link]

        • Decanal diethyl acetal. Chem-Impex. Available at: [Link]

        • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

        • decanal dimethyl acetal, 7779-41-1. The Good Scents Company. Available at: [Link]

        • Hydrolysis of acetals to give aldehydes and ketones. Master Organic Chemistry. Available at: [Link]

        • decanal diethyl acetal, 34764-02-8. Perflavory. Available at: [Link]

        • Process for producing acetaldehyde dimethylacetal. Google Patents.

        Sources

        Technical Comparison: Gas Chromatographic Retention Behavior of Long-Chain Acetals

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In gas chromatographic (GC) analysis, 1,1-dimethoxydodecane exhibits a significantly longer retention time than 1,1-dimethoxydecane on non-polar stationary phases.[1] This separation is governed by the homologous series principle, where the addition of two methylene (-CH₂-) units increases the boiling point and van der Waals interactions with the stationary phase.[1]

        For researchers in fragrance synthesis and lipid analysis, distinguishing these acetals is critical, as they often serve as stable precursors ("masked aldehydes") for their respective fatty aldehydes (Decanal and Dodecanal). This guide provides the physicochemical basis, experimental retention indices, and stability protocols required for accurate identification.

        Physicochemical Profile

        The retention behavior is directly linked to the molecular weight and boiling point differences between the C10 and C12 backbones.

        FeatureThis compound1,1-Dimethoxydodecane
        Common Name Decanal Dimethyl AcetalDodecanal Dimethyl Acetal
        Formula C₁₂H₂₆O₂C₁₄H₃₀O₂
        Molecular Weight 202.33 g/mol 230.39 g/mol
        Boiling Point (Est.) ~225°C~255°C
        LogP (Est.) 4.55.5
        Key Characteristic Citrus/Floral odor precursorWaxy/Green odor precursor

        Retention Time Analysis

        The Homologous Series Rule

        On non-polar columns (e.g., DB-5, HP-5, SE-30), retention is driven by volatility and dispersive forces.[1] For a homologous series of acetals, the elution order follows the carbon number.

        • Rule of Thumb: Each additional ethylene unit (-CH₂-CH₂-) typically adds approximately 200 Retention Index (RI) units .[1][2]

        Experimental Retention Indices (Kovats)

        The following data utilizes the Kovats Retention Index (RI) system, which normalizes retention time against n-alkanes to ensure reproducibility across different instruments.

        Stationary PhaseThis compound (RI)1,1-Dimethoxydodecane (RI)Separation Gap (ΔRI)
        Non-Polar (DB-5) 1377 [1]~1577 (Extrapolated)+200 units
        Polar (DB-Wax) ~15501769 [2]+219 units

        Interpretation:

        • This compound elutes earlier due to its lower molecular weight and higher vapor pressure.[1]

        • 1,1-Dimethoxydodecane elutes later, requiring a higher oven temperature to mobilize it from the stationary phase.[1]

        • The ~200 unit gap ensures baseline separation, meaning these two compounds will not co-elute under standard temperature ramp conditions.

        Mechanism of Separation

        The following diagram illustrates the chromatographic logic. The non-polar stationary phase (dimethyl polysiloxane) interacts more strongly with the longer hydrocarbon chain of the C12 acetal.

        G Injection Sample Injection Column Non-Polar Column (DB-5 / HP-5) Injection->Column Interaction Van der Waals Interaction Column->Interaction C10 This compound (Low Interaction) Interaction->C10 Elutes First (Low BP) C12 1,1-Dimethoxydodecane (High Interaction) Interaction->C12 Elutes Second (High BP) Detector MS Detection C10->Detector RI ~1377 C12->Detector RI ~1577

        Figure 1: Separation logic on a non-polar stationary phase. The C12 acetal is retained longer due to stronger dispersive forces.

        Experimental Protocol

        To replicate these results, use the following standardized GC-MS method. This protocol minimizes thermal degradation and ensures sharp peak shapes.

        Instrument Parameters
        • Column: 30 m × 0.25 mm ID × 0.25 µm film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5MS or HP-5MS).[1]

        • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

        • Inlet: Splitless mode (1 µL injection), 250°C.

        • Oven Program:

          • Initial: 60°C for 2 min.

          • Ramp: 3°C/min to 240°C.

          • Hold: 5 min at 240°C.

        • Detection: EI Mass Spectrometry (70 eV), Scan range 35–350 m/z.

        Critical Stability Warning: Hydrolysis

        Acetals are acid-sensitive.[2] If your sample solvent is acidic (even slightly, like aged chloroform), the acetals will hydrolyze back into their parent aldehydes (Decanal/Dodecanal) inside the vial or the GC inlet.

        Prevention Strategy:

        • Solvent: Use high-purity Hexane or Ethyl Acetate.

        • Neutralization: Add a trace amount of triethylamine (0.1%) or solid Na₂CO₃ to the sample vial to neutralize any residual acid.

        Stability Acetal 1,1-Dimethoxydodecane (Acetal) Reaction Hydrolysis Reaction Acetal->Reaction Acid Trace Acid (H+) (e.g., in solvent) Acid->Reaction Catalyst Aldehyde Dodecanal (Aldehyde Artifact) Reaction->Aldehyde Degradation Product Methanol Methanol Reaction->Methanol

        Figure 2: Acid-catalyzed hydrolysis pathway.[1][2] Avoiding this reaction is essential for accurate quantification.

        References

        • Adams, R.P. (1995). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[3][4] Allured Publishing Corporation.[3][4] (Cited for Decanal Dimethyl Acetal RI on DB-5).[2][3]

        • NIST Mass Spectrometry Data Center. 1,1-Dimethoxydodecane Retention Index. National Institute of Standards and Technology.[5] (Cited for Polar Column RI).[5][6]

        • Good Scents Company. Decanal Dimethyl Acetal Properties. (Cited for organoleptic properties and boiling point estimates).

        Sources

        Validating Purity of 1,1-Dimethoxydecane: A Comparative Technical Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Role of Refractive Index

        In the synthesis and quality assurance of 1,1-dimethoxydecane (Decanal dimethyl acetal, CAS 7779-41-1), Refractive Index (RI) serves as a critical first-line screening tool but not a definitive structural confirmation method.

        While Gas Chromatography (GC) remains the gold standard for quantitation, RI offers an immediate, non-destructive metric for process control. This guide validates how to use RI effectively by understanding the optical differentiation between the target acetal and its primary impurities: Decanal (the precursor/hydrolysis product) and Methanol (the byproduct).

        The Core Metric:

        • Target RI (20°C): 1.4240 ± 0.0005

        • Primary Failure Mode: Upward drift (>1.425) typically indicates unreacted aldehyde or hydrolysis followed by solvent evaporation. Downward drift (<1.423) typically indicates residual methanol or moisture.

        Technical Profile & Optical Causality

        To validate purity, one must understand what optical properties are being measured. This compound is an acetal formed from decanal and methanol. Its stability is pH-dependent; traces of acid or moisture cause reversion to the aldehyde.

        Comparative Optical Properties

        The validation logic relies on the distinct Refractive Index (nD20) of the components.

        ComponentChemical RoleRefractive Index (
        
        
        )
        Density (g/mL)Optical Impact on Mixture
        This compound Target Product 1.4240 0.830Baseline
        Decanal Impurity (Precursor)1.4280 – 1.42900.830Increases RI
        Methanol Impurity (Solvent)1.32900.792Decreases RI
        Water Contaminant1.33301.000Decreases RI

        Expert Insight: Because the RI of the aldehyde (1.428) is higher than the acetal (1.424), a "high" reading is the most common indicator of incomplete reaction or degradation . However, if the sample is fresh from synthesis, a "low" reading often masks the aldehyde presence due to residual methanol (RI 1.329) dragging the average down. Therefore, RI must be coupled with a drying step for accurate validation.

        Comparative Analysis: RI vs. Alternatives

        Why use RI when GC exists? The following table compares the operational utility of validation methods.

        FeatureRefractive Index (RI) Gas Chromatography (GC-FID) Proton NMR (
        
        
        H-NMR)
        Primary Utility Rapid Intake Screening / Process CheckQuantitative Purity (CoA Standard)Structural Confirmation
        Speed < 1 minute30 – 45 minutes1 – 2 hours
        Sample Prep None (Neat liquid)Dilution requiredDeuterated solvent prep
        Destructive? No (Sample recoverable)YesNo
        Sensitivity Moderate (~0.5% impurity detection)High (ppm level)Very High
        Cost per Run NegligibleModerate (Solvents/Columns)High (Instrument time)
        Blind Spot Cannot distinguish compensating errors (e.g., Aldehyde + Methanol canceling out)Non-volatiles may not eluteNone

        Validated Experimental Protocol

        This protocol is designed to be a self-validating system . It includes a calibration check and a temperature equilibration step, which are often skipped but are critical for distinguishing the 0.004 RI difference between product and impurity.

        Equipment
        • Digital Refractometer (Accuracy ±0.0001 or better).

        • Temperature Control: Peltier thermostat set to 20.0°C .

        • Calibration Standard: Deionized Water (

          
          ) or Toluene (
          
          
          
          ).
        Step-by-Step Workflow
        • System Cleaning:

          • Clean the prism with ethanol.

          • Critical: Wipe dry with a lint-free tissue. Any residual ethanol (

            
            ) will artificially lower the reading.
            
        • Calibration (The Self-Check):

          • Apply degassed deionized water.

          • Confirm reading is

            
            .
            
          • If validation fails, do not proceed to sample.

        • Sample Loading:

          • Apply 0.3 mL of this compound. Ensure the prism is fully covered with no bubbles.

        • Thermal Equilibration:

          • Wait 30 seconds. This allows the sample to reach exactly 20°C.

          • Note: Organic liquids change RI by approx.

            
             per °C. A 2°C error (measuring at 22°C instead of 20°C) introduces a 
            
            
            
            deviation—enough to mask a 20% impurity level.
        • Measurement & Interpretation:

          • Record the value to 4 decimal places.

          • Compare against the logic tree below.

        Visual Logic: Interpreting the Results[1]

        RI_Validation_Logic Start Measure RI @ 20°C Decision Value Range? Start->Decision Target 1.4235 - 1.4245 (Target Purity) Decision->Target Within Spec High > 1.4250 (High RI) Decision->High Too High Low < 1.4230 (Low RI) Decision->Low Too Low Action_High Suspect: Unreacted Decanal or Solvent Evaporation Action: Run GC-FID High->Action_High Action_Low Suspect: Residual Methanol or Moisture Action: Vacuum Dry & Retest Low->Action_Low

        Figure 1: Decision logic for interpreting Refractive Index shifts in this compound. Deviations indicate specific contamination types.

        Synthesis & Purification Context

        Understanding why the RI deviates requires understanding the synthesis pathway. The reaction is an equilibrium process:

        
        
        
        The "Compensating Error" Trap

        In crude reaction mixtures, you may have unreacted Decanal (High RI) and excess Methanol (Low RI).

        • Scenario: A mixture of 5% Decanal + 5% Methanol + 90% Product.

        • Result: The RI might fortuitously read ~1.424, mimicking pure product.

        • Prevention: Always perform a vacuum stripping step (to remove methanol/water) before the final RI check. If the RI shoots up after drying, you have unreacted aldehyde.

        Workflow Visualization

        Synthesis_Workflow Decanal Decanal (RI 1.428) Reaction Acid Catalysis (- H2O) Decanal->Reaction MeOH Methanol (RI 1.329) MeOH->Reaction Crude Crude Mix (Variable RI) Reaction->Crude Stripping Vacuum Strip (Remove MeOH) Crude->Stripping FinalCheck Final RI Check (Target: 1.424) Stripping->FinalCheck

        Figure 2: The purification workflow highlights the necessity of removing low-RI volatiles (Methanol) before validation to prevent false positives.[1]

        References

        • National Institutes of Health (NIH) PubChem. (2025). Decanal Compound Summary (CID 8175). Retrieved from [Link]

        • RefractiveIndex.INFO. (2025). Refractive index database for organic solvents. Retrieved from [Link]

        • Ebatco. (2025). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]

        • The Good Scents Company. (2023). Decanal dimethyl acetal Information. Retrieved from [Link]

        Sources

        Safety Operating Guide

        Operational Guide: Safe Disposal and Handling of 1,1-Dimethoxydecane

        Author: BenchChem Technical Support Team. Date: February 2026

        Part 1: Executive Summary & Chemical Profile

        This guide defines the disposal architecture for 1,1-Dimethoxydecane (Decanal dimethyl acetal).[1] While often perceived as a stable solvent component, this chemical presents two latent risks that standard "solvent waste" protocols often overlook:[2]

        • Acid-Catalyzed Hydrolysis: In acidic waste streams, it decomposes into Methanol (flammable/toxic) and Decanal (irritant).

        • Aquatic Toxicity: Its lipophilic C10 chain renders it highly toxic to aquatic life (H411), strictly prohibiting drain disposal.

        Chemical Identity & Physical Properties

        Use this table to populate waste manifests and safety labels.

        ParameterDataOperational Implication
        Chemical Name This compound(Decanal dimethyl acetal)
        CAS Number 7779-41-1Required for waste inventory.[1][2]
        Flash Point 92°C (199°F)Combustible (Class IIIB).[2] Not RCRA Ignitable (D001) but burns.
        Solubility Insoluble in water; Soluble in organicsDo not attempt to dilute with water for disposal.[2]
        Reactivity Acid Sensitive CRITICAL: Segregate from acidic waste streams.[2]
        Hazards (GHS) H315 (Skin Irrit.), H411 (Aquatic Chronic)Requires full PPE; Zero-discharge to sewer.[2]
        Waste Class Non-Halogenated OrganicIncineration or Fuel Blending.[2]

        Part 2: Hazard Mechanics & Segregation Logic

        The "Hidden" Reaction: Why Segregation Matters

        Unlike simple hydrocarbons, this compound is an acetal . Acetals act as "protected" aldehydes. Under neutral or basic conditions, they are thermodynamically stable. However, the introduction of even trace amounts of acid (common in general organic waste containers holding acetic or hydrochloric acid traces) triggers rapid hydrolysis.

        The Decomposition Pathway:

        
        [2]
        

        Operational Consequence: If this compound is added to an acidic waste carboy, it generates Methanol in situ. This lowers the flash point of the bulk waste mixture significantly, potentially shifting a "Combustible" waste container into a "Highly Flammable" regulatory category without the operator's knowledge.

        Peroxide Formation

        Like many ethers and acetals, this compound can form organic peroxides upon prolonged exposure to air, though less aggressively than diethyl ether.

        • Protocol: Test any container older than 12 months for peroxides using standard starch-iodide strips (<100 ppm limit) before bulking into waste.

        Part 3: Operational Workflow (Visualized)

        The following decision tree illustrates the safe handling logic, ensuring segregation from incompatible streams.

        DisposalWorkflow Start Waste: this compound PeroxideCheck Step 1: Check Container Age (>12 Months?) Start->PeroxideCheck TestPeroxides Test for Peroxides (Quantofix / Starch-Iodide) PeroxideCheck->TestPeroxides Yes (>12 mo) SelectStream Step 2: Select Waste Stream PeroxideCheck->SelectStream No (<12 mo) TreatPeroxides Treat/Quench Peroxides (Reduc. Agent) TestPeroxides->TreatPeroxides Positive (>100ppm) TestPeroxides->SelectStream Negative TreatPeroxides->SelectStream CheckpH CRITICAL CHECK: Is the Waste Container Acidic? SelectStream->CheckpH Neutralize Neutralize Waste Container or Select New Container CheckpH->Neutralize Yes (pH < 7) Combine Step 3: Combine into Non-Halogenated Organic Waste CheckpH->Combine No (pH ≥ 7) Neutralize->Combine Labeling Step 4: Labeling (Contains: Acetals, Methanol risk) Combine->Labeling FinalDisp Final Disposal: High Temp Incineration / Fuel Blending Labeling->FinalDisp

        Figure 1: Decision logic for this compound disposal, prioritizing peroxide detection and acid segregation.

        Part 4: Step-by-Step Disposal Protocol

        Phase 1: Preparation & Safety[3]
        • PPE Requirements: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental splash), safety glasses, and lab coat.

        • Ventilation: Perform all transfers inside a certified chemical fume hood.

        Phase 2: Waste Bulking
        • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys rated for solvents.

          • Note: Ensure the container is grounded if transferring large volumes (>4L) to prevent static discharge, even though the flash point is high.

        • The "Acid Check" (Self-Validating Step):

          • Before pouring, dip a pH strip into the receiving waste carboy.

          • If pH is Red/Orange (Acidic): DO NOT USE. The acetal will hydrolyze. Select a different container or neutralize the waste with dilute Sodium Bicarbonate (

            
            ) until pH 7-9.
            
          • If pH is Green/Blue (Neutral/Basic): Safe to proceed.

        • Transfer: Pour the this compound slowly. Avoid splashing.

        Phase 3: Labeling & Storage
        • Label Constituents: Clearly write "Non-Halogenated Organic Solvents" .

        • Add Specific Warning: Add line item: "Contains this compound - DO NOT ACIDIFY."

        • RCRA Coding:

          • While this compound is not federally regulated as a specific hazardous waste (not P, U, or D listed by characteristic), best practice dictates managing it under Class 3 Flammable/Combustible protocols due to its fuel value.[2]

          • Recommended State/Local Code: D001 (if mixed with other flammables) or State-specific codes for organic liquids.

        Phase 4: Emergency Spills
        • Small Spill (<500 mL):

          • Absorb with inert material (vermiculite, sand, or polypads). Do not use paper towels (combustible surface area risk).

          • Place soaked absorbents into a sealed bag/pail labeled "Debris contaminated with Combustibles."

          • Clean surface with soap and water; collect wash water as hazardous waste (Toxic to Aquatic Life). Do not flush to drain.

        References

        • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24513: this compound. PubChem. Available at: [Link]

        • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 7779-41-1).[1][3] ECHA.[1] Available at: [Link]

        • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations. Available at: [Link]

        • The Good Scents Company. Material Safety Data Sheet: Decanal Dimethyl Acetal. Available at: [Link]

        Sources

        Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,1-Dimethoxydecane

        Author: BenchChem Technical Support Team. Date: February 2026

        As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical products; it is to empower our partners in research and development with the knowledge and tools necessary for safe and effective experimentation. This guide provides an in-depth, procedural framework for the safe handling of 1,1-Dimethoxydecane, ensuring both personal safety and the integrity of your research. The protocols herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.

        Hazard Assessment: The Foundation of Safety

        Before any container is opened, a thorough understanding of the substance's properties and potential hazards is critical. This knowledge forms the causal basis for every safety recommendation that follows. This compound (CAS: 7779-41-1) is a colorless liquid used primarily as a fragrance and flavoring agent.[1][2][3] While it is not classified under GHS with severe acute toxicity, a nuanced understanding of its physicochemical properties is essential for risk mitigation.

        Table 1: Physicochemical Properties of this compound

        Property Value Source
        CAS Number 7779-41-1 [4]
        Molecular Formula C₁₂H₂₆O₂ [4]
        Molecular Weight 202.33 g/mol [4]
        Appearance Colorless liquid/oil [1][2]
        Boiling Point 218 °C (424.4 °F) [1]
        Flash Point 93 °C (199 °F) [1]

        | Solubility | Insoluble in water; soluble in alcohols and oils. |[1][2] |

        The key takeaways from this data are its high boiling point and relatively high flash point, which classify it as a combustible liquid rather than a highly flammable one.[5] However, the primary hazards to personnel are skin irritation and the potential for harmful fumes upon decomposition if heated excessively.[1][2] Notably, no specific occupational exposure limits (OELs) have been established for this compound, which necessitates adherence to prudent and safe work practices at all times.[6][7]

        Core Protective Measures: A Multi-Layered Defense System

        The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist but a dynamic process based on the specific experimental procedure. The following outlines the minimum required PPE and engineering controls.

        Engineering Controls: The First Line of Defense

        The most effective way to mitigate exposure is to control the laboratory environment itself.

        • Chemical Fume Hood: All work involving the transfer, handling, or reaction of this compound must be conducted within a certified chemical fume hood.[8] This is the most critical engineering control, as it minimizes the concentration of vapors in the breathing zone of the operator.[6][8]

        Primary Personal Protective Equipment (PPE)

        This equipment is mandatory for all procedures involving this compound.

        • Eye and Face Protection :

          • Requirement : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

          • Best Practice : For tasks involving transfers of volumes greater than 50 mL or when there is a significant risk of splashing, chemical splash goggles are required.[9][10] The rationale is to provide a complete seal around the eyes, protecting against direct and peripheral splashes.

        • Hand Protection :

          • Requirement : Chemically resistant gloves are mandatory.

          • Causality : this compound is documented as a skin irritant.[1][2] Direct contact can lead to dermatitis. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of organic compounds. For prolonged handling or immersion, heavier-duty gloves such as Viton™ or butyl rubber should be considered. Always inspect gloves for tears or degradation before use.

        • Body Protection :

          • Requirement : A flame-resistant laboratory coat must be worn and fully buttoned.

          • Best Practice : For large-scale operations ( >1 Liter) or procedures with a high splash potential, supplement the lab coat with a chemically resistant apron.[9] This provides an additional layer of protection for the torso against spills.

        Respiratory Protection

        Under standard operating conditions within a fume hood, respiratory protection is not required.[6] However, in non-routine situations such as a large spill or a failure of ventilation systems, respiratory protection is essential. In such an event, a NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the appropriate choice.

        Table 2: PPE Selection Guide for this compound

        Task Eye/Face Protection Hand Protection Body Protection
        Storage & Inspection Safety Glasses Nitrile Gloves Lab Coat
        Weighing & Small Transfers (<50mL) Safety Glasses Nitrile Gloves Lab Coat
        Reaction Setup & Large Transfers (>50mL) Chemical Splash Goggles Nitrile Gloves Lab Coat & Chemically Resistant Apron

        | Spill Cleanup | Chemical Splash Goggles | Heavy-Duty Nitrile or Butyl Gloves | Lab Coat & Chemically Resistant Apron |

        Operational and Disposal Protocols

        Proper PPE is only effective when integrated into standardized, safe operational workflows.

        Standard Handling Protocol
        • Pre-Operation Check : Confirm the chemical fume hood is operational and certified. Don all required PPE as outlined in Table 2.

        • Staging : Place all necessary equipment, including a designated waste container, inside the fume hood before introducing the this compound.

        • Grounding : For transfers between metal containers, ensure both the source and receiving vessels are properly grounded and bonded to prevent static electricity discharge, a potential ignition source.[11]

        • Execution : Perform all manipulations at least 6 inches inside the sash of the fume hood. Use non-sparking tools where applicable.[11]

        • Closure : Securely close the this compound container immediately after use.[5][11]

        • Post-Operation : Wipe down the work surface. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[5]

        Spill Management Protocol (Small Scale, <100 mL)

        A swift and correct response to a spill is a self-validating test of laboratory preparedness.

        • Alert & Evacuate : Alert personnel in the immediate area. If outside of a fume hood, evacuate the lab.

        • Isolate : Restrict access to the spill area. Remove any potential ignition sources.[6]

        • Ventilate : Ensure the fume hood is operating at maximum capacity.

        • Absorb : Cover the spill with a non-combustible absorbent material such as sand, dry lime, or a commercial sorbent.[6] Do not use combustible materials like paper towels.

        • Collect : Once fully absorbed, carefully scoop the material using non-sparking tools into a clearly labeled, sealable container for hazardous waste.

        • Decontaminate : Clean the spill surface with soap and water.

        • Dispose : Manage the sealed waste container according to the disposal plan.

        Waste Disposal Plan

        Improper disposal is a critical safety and compliance failure.

        • Segregation : All this compound waste, including contaminated absorbents and disposable PPE, must be collected in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams.

        • Storage : Keep the waste container closed and stored in a designated satellite accumulation area.

        • Disposal : The final disposal must be conducted through your institution's licensed environmental health and safety office or an approved waste disposal contractor.[5][11] This is a regulated hazardous waste.[6]

        PPE Decision Workflow

        The following diagram provides a logical pathway for researchers to determine the appropriate level of PPE for any given task involving this compound.

        PPE_Workflow start Start: Task with This compound fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop No base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes splash_risk Is there a significant splash risk? (e.g., transfer >50mL, pressurized system) base_ppe->splash_risk goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes end_procedure Proceed with Experiment splash_risk->end_procedure No apron Add: Chemically Resistant Apron goggles->apron apron->end_procedure

        Caption: PPE Decision Workflow for Handling this compound.

        References

        • 1,1-Dimethoxyethane - Synerzine. (2018). Safety Data Sheet. Retrieved from [Link]

        • New Jersey Department of Health and Senior Services. (2001). Right to Know Hazardous Substance Fact Sheet: 1,1-DIMETHOXYETHANE. Retrieved from [Link]

        • National Center for Biotechnology Information. (N.D.). PubChem Compound Summary for CID 84559, 1,1-Dimethoxydodecane. Retrieved from [Link]

        • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

        • National Center for Biotechnology Information. (N.D.). PubChem Compound Summary for CID 10795, 1,1-Dimethoxyethane. Retrieved from [Link]

        • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

        • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

        • Cheméo. (N.D.). Chemical Properties of 1,1-Dimethoxyethane (CAS 25154-53-4). Retrieved from [Link]

        • New Jersey Department of Health and Senior Services. (2001). Right to Know Hazardous Substance Fact Sheet: Decane. Retrieved from [Link]

        • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

        • AZoM. (2020). The Equipment Every Laboratory Needs to Keep Employees Safe. Retrieved from [Link]

        Sources

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